molecular formula C9H4BrClFN B1380754 5-Bromo-1-chloro-6-fluoroisoquinoline CAS No. 1368066-64-1

5-Bromo-1-chloro-6-fluoroisoquinoline

Cat. No.: B1380754
CAS No.: 1368066-64-1
M. Wt: 260.49 g/mol
InChI Key: ZWNHILQAYRZKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-chloro-6-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H4BrClFN and its molecular weight is 260.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHILQAYRZKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-6-fluoroisoquinoline is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its trifunctionalized isoquinoline core—featuring bromine, chlorine, and fluorine substituents—offers multiple reaction sites for derivatization, making it a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the significant biological context of this compound, with a focus on its role in the development of targeted cancer therapies.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 1368066-64-1[1][2]
Molecular Formula C₉H₄BrClFN[1][2]
Molecular Weight 260.49 g/mol [1][2]
Appearance Solid (typically light yellow or brown)
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Mechanistic Rationale

Causality Behind the Synthetic Strategy

The presented synthetic route (Figure 1) is designed to introduce the substituents in a controlled manner. The bromination of the isoquinoline ring is typically directed to the 5- and 8-positions. Careful temperature control is crucial to selectively obtain the 5-bromo isomer. Subsequent oxidation to the N-oxide activates the 1-position for chlorination. The final fluorination step would likely proceed via a nucleophilic aromatic substitution, although this transformation is challenging and may require specialized conditions.

dot

G cluster_synthesis Representative Synthetic Workflow start Isoquinoline step1 5-Bromoisoquinoline start->step1 Bromination (e.g., NBS, H₂SO₄) step2 5-Bromoisoquinoline N-oxide step1->step2 Oxidation (e.g., m-CPBA) step3 This compound step2->step3 Chlorination & Fluorination (multi-step, e.g., POCl₃ then KF)

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of the 5-Bromoisoquinoline Core

This protocol is adapted from a verified procedure for the synthesis of 5-bromoisoquinoline, the key precursor.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling and Addition of NBS: Cool the solution to -25°C using a dry ice-acetone bath. Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the internal temperature between -22°C and -26°C.

  • Reaction: Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a separate flask.

  • Neutralization: Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Extraction: Transfer the alkaline suspension to a separatory funnel with 800 mL of diethyl ether. Separate the layers and extract the aqueous phase twice more with 200 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic phases, wash with 1M NaOH and water, then dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the organic phase to yield the crude 5-bromoisoquinoline. Further purification can be achieved by fractional distillation under reduced pressure.

Spectroscopic Characterization

Precise, experimentally-derived spectroscopic data for this compound is not widely published. However, based on established principles of NMR spectroscopy and the known effects of substituents on the isoquinoline ring system, a predicted set of ¹H and ¹³C NMR chemical shifts can be estimated. This data is crucial for the identification and characterization of the compound.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H-3~8.5d~6.0
H-4~7.8d~6.0
H-7~7.9dJH-F ≈ 8-10
H-8~8.2dJH-F ≈ 6-8
¹³C NMR
C-1~152s
C-3~144s
C-4~122s
C-4a~128s
C-5~118s
C-6~158dJC-F ≈ 250
C-7~120dJC-F ≈ 20
C-8~130s
C-8a~135s

Note: These are predicted values and should be confirmed by experimental data.

Application in Drug Discovery: Targeting PRMT5 in Oncology

The primary interest in this compound stems from its use as an intermediate in the synthesis of potent and selective enzyme inhibitors. A key target of significant interest is Protein Arginine Methyltransferase 5 (PRMT5).

The Role of PRMT5 in Cancer

PRMT5 is an enzyme that plays a critical role in epigenetic regulation by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification can alter gene expression, RNA splicing, and signal transduction pathways. In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival. It can regulate the expression of genes involved in cell proliferation, differentiation, and survival. Therefore, inhibiting PRMT5 has become a promising therapeutic strategy in oncology.

dot

G cluster_pathway PRMT5 Signaling Pathway in Cancer PRMT5 PRMT5 Methylation Symmetric Arginine Dimethylation PRMT5->Methylation catalyzes Substrates Histones, Splicing Factors, Transcription Factors Gene_Expression Altered Gene Expression Substrates->Gene_Expression RNA_Splicing Dysregulated RNA Splicing Substrates->RNA_Splicing Signal_Transduction Aberrant Signal Transduction Substrates->Signal_Transduction Methylation->Substrates Cancer Cancer Cell Proliferation, Survival, and Metastasis Gene_Expression->Cancer RNA_Splicing->Cancer Signal_Transduction->Cancer Inhibitor Isoquinoline-based Inhibitor (e.g., derived from This compound) Inhibitor->PRMT5 inhibits

Caption: The role of PRMT5 in cancer and the point of intervention for isoquinoline-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The isoquinoline scaffold serves as a robust framework for positioning functional groups that can interact with the active site of PRMT5. The halogen atoms on this compound are not merely passive substituents; they are critical for modulating the molecule's properties:

  • Chlorine at C1: This position is often used as a reactive handle for nucleophilic substitution, allowing for the introduction of larger side chains that can form key interactions within the enzyme's binding pocket.

  • Bromine at C5: The bromo group can serve as a point for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the SAR of this region of the molecule. It also contributes to the overall lipophilicity.

  • Fluorine at C6: The introduction of a fluorine atom can have profound effects on the molecule's metabolic stability, membrane permeability, and binding affinity due to its small size and high electronegativity.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.

Conclusion

This compound is a high-value intermediate for drug discovery, particularly in the field of oncology. Its utility is derived from its versatile chemical handles and its role in the synthesis of targeted therapies such as PRMT5 inhibitors. Understanding its properties, synthesis, and the biological rationale for its use is essential for researchers and scientists working to develop the next generation of precision medicines.

References

  • Lead Sciences. This compound. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Al-Dhafri, et al. (2022). PRMT5 function and targeting in cancer. Cell Stress. Available at: [Link]

  • U.S. Patent 12,391,695 B2. (2025). PRMT5 inhibitors.

Sources

An In-depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique substitution pattern makes it a valuable building block in the synthesis of novel therapeutic agents. This document will delve into its chemical properties, a plausible synthetic pathway, and its applications in medicinal chemistry, supported by established scientific principles.

Core Compound Profile

This compound is a polysubstituted isoquinoline derivative. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[1][2] The specific placement of bromo, chloro, and fluoro substituents on this core structure provides medicinal chemists with multiple reaction handles and modulates the compound's physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₄BrClFN[3][4]
Molecular Weight 260.49 g/mol [3][4]
CAS Number 1368066-64-1[3][4]
Physical Form Solid[5]
Purity Typically ≥97%[3]
Storage Conditions 2-8°C, Inert atmosphere[4][5]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to start from a suitably substituted phenylethylamine precursor, leveraging classical isoquinoline synthesis methods followed by strategic halogenation steps.

G A Substituted Phenylethylamine B Dihydroisoquinolinone Intermediate A->B Bischler-Napieralski Reaction (Acylation & Cyclization) C 6-Fluoro-5-bromoisoquinolin-1(2H)-one B->C Aromatization & Bromination (NBS) D This compound C->D Chlorination (POCl₃)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representation of how the target molecule could be synthesized, based on analogous reactions.

Step 1: Synthesis of Dihydroisoquinolinone Intermediate via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of dihydroisoquinolines from phenylethylamines.[6]

  • Acylation: A commercially available, appropriately substituted phenylethylamine (e.g., one that would lead to the desired 6-fluoro substitution pattern) is acylated using an acyl chloride or anhydride in the presence of a base.

  • Cyclization: The resulting amide is then treated with a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to induce cyclization to the corresponding dihydroisoquinoline.

Step 2: Aromatization and Bromination

  • Aromatization: The dihydroisoquinoline intermediate is aromatized to the isoquinolinone. This can often be achieved through catalytic dehydrogenation, for instance, using palladium on carbon (Pd/C) at elevated temperatures.

  • Bromination: The resulting 6-fluoroisoquinolin-1(2H)-one is then regioselectively brominated at the 5-position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings.[7] The reaction is typically carried out in a suitable solvent like sulfuric acid, with careful temperature control to ensure the desired regioselectivity.

Step 3: Chlorination to Yield the Final Product

The final step involves the conversion of the isoquinolinone to the 1-chloro-isoquinoline. This is a standard transformation in isoquinoline chemistry.

  • Chlorination: The 6-Fluoro-5-bromoisoquinolin-1(2H)-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often with heating.[3] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Work-up and Purification: After completion of the reaction, the excess POCl₃ is carefully quenched, and the product is extracted. Purification is typically achieved by column chromatography to yield the final this compound.

Spectroscopic Characterization (Expected)

While the specific spectra for this compound are not publicly available, one can predict the key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the isoquinoline ring system. The coupling patterns and chemical shifts would be influenced by the positions of the halogen substituents.

  • ¹³C NMR: The carbon NMR would display nine distinct signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the halogens (bromine, chlorine, and fluorine) would show characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 260.49. A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]

Role as a Chemical Intermediate

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[7] Its utility stems from the differential reactivity of the halogen substituents.

  • The 1-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, alcohols, and thiols.

  • The 5-bromo group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

  • The 6-fluoro group is generally more stable but can influence the electronic properties of the ring system and can be a site for metabolic blocking or for enhancing binding interactions with biological targets.

This differential reactivity allows for a modular and divergent approach to the synthesis of libraries of novel compounds for biological screening.

G A This compound B Nucleophilic Substitution at C1 A->B Nu- C Cross-Coupling at C5 A->C R-M D Diverse Functionalized Isoquinolines B->D C->D

Caption: Reactivity of this compound in synthesis.

Potential Therapeutic Areas

The isoquinoline scaffold is present in numerous compounds with a wide range of biological activities. Therefore, derivatives of this compound are being investigated for various therapeutic applications, including:

  • Anticancer Agents: Many isoquinoline derivatives have shown potent antitumor activity.[8][9]

  • Anti-inflammatory and Antimicrobial Agents: The inherent biological activity of the isoquinoline core makes it a promising starting point for the development of new anti-inflammatory and antimicrobial drugs.[2]

The strategic placement of halogens in this compound provides a powerful tool for fine-tuning the biological activity and drug-like properties of the resulting molecules.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its well-defined chemical properties and multiple points for synthetic diversification make it an attractive starting material for the synthesis of novel, biologically active compounds. This guide has provided a comprehensive overview of its characteristics, a plausible synthetic strategy, and its applications, underscoring its importance for researchers and scientists working at the forefront of medicinal chemistry.

References

  • Vertex AI Search. 5-bromo-1-chloro-6-fluoro-isoquinoline. 10

  • Lead Sciences. This compound. 11

  • National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF.

  • ResearchGate. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents | Request PDF.

  • ChemSynthesis. 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis.

  • Sigma-Aldrich. This compound | 1368066-64-1.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.

  • Organic Chemistry Portal. Isoquinoline synthesis.

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.

  • ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1.

  • National Center for Biotechnology Information. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC.

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

  • National Center for Biotechnology Information. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms.

  • PubMed. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents.

Sources

An In-Depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant compounds.[1] Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the vast chemical space of isoquinoline derivatives, those bearing multiple halogen substituents have garnered significant attention in modern drug discovery. The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them powerful tools for lead optimization.[2]

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a polysubstituted isoquinoline with significant potential as a versatile building block in the synthesis of complex organic molecules and novel therapeutic agents.[3][4] The unique arrangement of its three distinct halogen atoms—bromine, chlorine, and fluorine—offers a rich platform for selective chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. We will delve into its chemical structure, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature with a molecular formula of C₉H₄BrClFN and a molecular weight of approximately 260.50 g/mol .[3][5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1368066-64-1[5]
Molecular Formula C₉H₄BrClFN[3]
Molecular Weight 260.50 g/mol [3]
Physical Form Solid[5]
Purity Typically >97%[3]
Storage 2-8°C, under inert atmosphere[6]
Spectroscopic Analysis: Unraveling the Structure

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the isoquinoline ring. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated organic compounds.[7] A single resonance is expected for the fluorine atom at the C6 position. Its chemical shift will be indicative of the electronic environment of the fluorinated benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition.

Proposed Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of polysubstituted isoquinolines. The most likely pathway involves a multi-step sequence starting from a suitably substituted phenethylamine derivative, followed by cyclization and subsequent halogenation reactions.

A potential retrosynthetic analysis is outlined below:

G This compound This compound 5-Bromo-6-fluoro-1-isoquinolinol 5-Bromo-6-fluoro-1-isoquinolinol This compound->5-Bromo-6-fluoro-1-isoquinolinol Chlorination (e.g., POCl₃) N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine 5-Bromo-6-fluoro-1-isoquinolinol->N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine Bischler-Napieralski Cyclization 2-(4-bromo-3-fluorophenyl)ethanamine 2-(4-bromo-3-fluorophenyl)ethanamine N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine->2-(4-bromo-3-fluorophenyl)ethanamine Acetylation 4-Bromo-3-fluorophenylacetic acid 4-Bromo-3-fluorophenylacetic acid 2-(4-bromo-3-fluorophenyl)ethanamine->4-Bromo-3-fluorophenylacetic acid Reduction

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis Protocol:
  • Synthesis of 2-(4-bromo-3-fluorophenyl)ethanamine: This starting material can be prepared from 4-bromo-3-fluorophenylacetic acid via reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to an alkyl halide and subsequent displacement with an amine source, or through reduction of the corresponding nitrile.

  • Acetylation to form N-acetyl-2-(4-bromo-3-fluorophenyl)ethanamine: The synthesized phenethylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the corresponding N-acetyl derivative.

  • Bischler-Napieralski Cyclization: The N-acetylated compound undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, to form the dihydroisoquinoline intermediate.[8][9] This reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10] The electron-donating nature of the fluorine atom and the electron-withdrawing nature of the bromine atom will influence the regioselectivity of this cyclization. The subsequent aromatization of the dihydroisoquinoline can be achieved by oxidation. This step yields 5-Bromo-6-fluoro-1-isoquinolinol.

  • Chlorination to this compound: The final step involves the conversion of the hydroxyl group at the C1 position to a chlorine atom. This is a standard transformation for isoquinolinols and can be accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8]

Mechanistic Insight: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis.[11] The mechanism involves the activation of the amide carbonyl by the Lewis acidic dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. The presence of activating groups on the benzene ring generally facilitates this reaction.[12]

G cluster_0 Bischler-Napieralski Mechanism Amide N-acetyl-phenethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (HO)POCl₂ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the distinct electronic properties of the three halogen substituents and their positions on the isoquinoline core. This differential reactivity provides a powerful handle for selective functionalization.

  • C1-Chloro Group: The chlorine atom at the C1 position is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution (SₙAr) reactions. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 1-substituted isoquinolines.

  • C5-Bromo Group: The bromine atom at the C5 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of carbon- and heteroatom-based substituents, enabling the construction of complex molecular architectures.

  • C6-Fluoro Group: The fluorine atom at the C6 position is generally the least reactive towards both nucleophilic and cross-coupling reactions under standard conditions. This inherent stability allows it to serve as a metabolic blocking group or to fine-tune the electronic properties of the molecule without participating in further transformations.

This orthogonal reactivity of the halogen atoms makes this compound a highly valuable and versatile building block in combinatorial chemistry and library synthesis.

G This compound This compound 1-Substituted Isoquinolines 1-Substituted Isoquinolines This compound->1-Substituted Isoquinolines Nucleophilic Substitution (at C1-Cl) 5-Substituted Isoquinolines 5-Substituted Isoquinolines This compound->5-Substituted Isoquinolines Cross-Coupling Reactions (at C5-Br) Metabolically Stable Core Metabolically Stable Core This compound->Metabolically Stable Core C6-F remains intact

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The polysubstituted isoquinoline scaffold is a prominent feature in many biologically active molecules. The specific substitution pattern of this compound makes it an attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology.

Kinase Inhibitors

A significant number of FDA-approved kinase inhibitors feature a halogenated heterocyclic core.[7] The halogens play a crucial role in modulating the binding affinity and selectivity of the inhibitor for the target kinase. The this compound scaffold can be envisioned as a key intermediate in the synthesis of novel kinase inhibitors. For instance, the C1 position can be functionalized with various amine-containing fragments to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The C5 position can be elaborated to access other regions of the ATP-binding pocket, while the fluorine at C6 can enhance metabolic stability and modulate the pKa of nearby functional groups.

Bioisosteric Replacement

In medicinal chemistry, the replacement of one functional group with another that has similar steric and electronic properties is a common strategy known as bioisosteric replacement. Halogens are often used as bioisosteres for hydrogen atoms or hydroxyl groups. The fluorine atom in this compound can be considered a bioisostere for a hydrogen atom, offering increased metabolic stability at that position. The bromine and chlorine atoms, with their larger size and different electronic properties, can be used to probe steric and electronic requirements in a binding pocket.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal.[5]

Conclusion and Future Outlook

This compound represents a strategically important and versatile building block for synthetic and medicinal chemists. Its unique pattern of halogen substitution provides a platform for selective and diverse functionalization, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The insights into its plausible synthesis, spectroscopic properties, and potential applications provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their quest for novel scientific discoveries and the development of next-generation therapeutics. Further exploration of its reactivity and its incorporation into novel molecular scaffolds will undoubtedly continue to enrich the field of drug discovery.

References

  • Myers, A. G., et al. "A Versatile Synthesis of Substituted Isoquinolines." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9933-9937, doi:10.1002/anie.201104769.
  • 5-bromo-1-chloro-6-fluoro-isoquinoline. CymitQuimica, . Accessed 18 Jan. 2026.

  • 5-bromo-1-chloro-6-fluoro-isoquinoline. Lead Sciences, . Accessed 18 Jan. 2026.

  • "this compound | 1368066-64-1." Sigma-Aldrich, . Accessed 18 Jan. 2026.

  • 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. LookChem, . Accessed 18 Jan. 2026.

  • "A Versatile Synthesis of Substituted Isoquinolines." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

  • "6-Bromo-1-chloroisoquinoline synthesis." ChemicalBook, . Accessed 18 Jan. 2026.

  • "Bischler-Napieralski Reaction." Organic Chemistry Portal, . Accessed 18 Jan. 2026.

  • "Bischler-Napieralski Reaction." J&K Scientific LLC, . Accessed 18 Jan. 2026.

  • "Synthesis, Reactions and Medicinal Uses of Isoquinoline." Pharmaguideline, . Accessed 18 Jan. 2026.

  • "Bischler-Napieralski Reaction: Examples & Mechanism." NROChemistry, . Accessed 18 Jan. 2026.

  • "Bischler–Napieralski reaction." Wikipedia, en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction. Accessed 18 Jan. 2026.
  • "Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines." ResearchGate, . Accessed 18 Jan. 2026.

  • "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

  • "Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes." Benchchem, . Accessed 18 Jan. 2026.

  • "6-Bromo-1-chloro-isoquinoline." Chem-Impex, . Accessed 18 Jan. 2026.

  • "6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244." PubChem, pubchem.ncbi.nlm.nih.gov/compound/22250244. Accessed 18 Jan. 2026.
  • "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Semantic Scholar, . Accessed 18 Jan. 2026.

  • "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, . Accessed 18 Jan. 2026.

  • "Applications of Fluorine in Medicinal Chemistry." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

  • "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

  • "Synthesis of Biologically Active Molecules through Multicomponent Reactions." MDPI, . Accessed 18 Jan. 2026.

  • "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

  • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." National Center for Biotechnology Information, . Accessed 18 Jan. 2026.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 5-bromo-1-chloro-6-fluoroisoquinoline, a key building block in medicinal chemistry and drug development. The proposed synthesis is designed for reproducibility and scalability, emphasizing the rationale behind procedural choices, from starting materials to final purification. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed, practical understanding of polysubstituted isoquinoline synthesis. We will delve into a logical two-step sequence beginning from a commercially available precursor, detailing reaction mechanisms, experimental protocols, and characterization data.

Introduction and Retrosynthetic Analysis

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1][2] The specific substitution pattern of this compound offers multiple points for diversification. The chloro group at the C-1 position is susceptible to nucleophilic substitution, while the bromo group at C-5 provides a handle for transition-metal-catalyzed cross-coupling reactions, making this a highly versatile intermediate.[3][4]

Our synthetic strategy is predicated on a logical retrosynthetic disconnection that leverages established and reliable chemical transformations. The primary disconnection is at the C1-Cl bond, tracing the target molecule back to the more stable 5-bromo-6-fluoro-2H-isoquinolin-1-one intermediate. This isoquinolone can, in turn, be derived from the regioselective bromination of 6-fluoro-2H-isoquinolin-1-one. This approach is advantageous as it begins with a readily accessible fluorinated isoquinolone and strategically introduces the halogen substituents in a controlled manner.

Retrosynthetic Pathway Diagram

G target This compound intermediate1 5-Bromo-6-fluoro-2H-isoquinolin-1-one target->intermediate1 Chlorination (e.g., POCl₃) start 6-Fluoro-2H-isoquinolin-1-one intermediate1->start Electrophilic Bromination (e.g., NBS)

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway

The forward synthesis is a two-step process designed for efficiency and regiochemical control.

  • Step 1: Electrophilic Bromination. Selective bromination of 6-fluoro-2H-isoquinolin-1-one at the C-5 position using N-Bromosuccinimide (NBS) in a strong acid medium.

  • Step 2: Dehydrative Chlorination. Conversion of the resulting 5-bromo-6-fluoro-2H-isoquinolin-1-one to the final product using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Overall Synthesis Workflow

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Dehydrative Chlorination A 6-Fluoro-2H-isoquinolin-1-one C 5-Bromo-6-fluoro-2H-isoquinolin-1-one A->C -25 °C to -18 °C B NBS, H₂SO₄ B->C D 5-Bromo-6-fluoro-2H-isoquinolin-1-one F This compound D->F Reflux E POCl₃ E->F

Caption: Proposed two-step synthesis workflow.

Detailed Synthesis Protocols & Mechanistic Insights

Step 1: Synthesis of 5-Bromo-6-fluoro-2H-isoquinolin-1-one

Expertise & Experience: The key to this step is achieving high regioselectivity. The isoquinolin-1-one core contains two activating rings. The phenyl ring is activated by the fluorine at C-6 and the lactam's nitrogen atom, both of which are ortho, para-directing. The fluorine directs to C-5 and C-7, while the lactam strongly directs to C-5 and C-7. The C-5 position is electronically favored and generally less sterically hindered than C-7, making it the primary site for electrophilic attack. Using a strong acid like sulfuric acid protonates the carbonyl, further activating the ring system towards electrophilic substitution. Careful temperature control is critical to prevent the formation of undesired side products.[5][6]

Protocol:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8 mL per gram of starting material). Cool the acid to 0°C in an ice bath.

  • Slowly add 6-fluoro-2H-isoquinolin-1-one (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed 25°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the internal temperature between -25°C and -20°C.

  • Stir the reaction mixture vigorously at -22 ± 2°C for 2-3 hours.

  • Allow the reaction to slowly warm to -18 ± 2°C and stir for an additional 3 hours.

  • Trustworthiness: Monitor the reaction progress by TLC (Thin Layer Chromatography) to ensure complete consumption of the starting material. Over-extending the reaction or using excess NBS could lead to di-brominated byproducts.[5]

  • Carefully pour the reaction mixture onto crushed ice (~20 g per gram of starting material).

  • Neutralize the resulting slurry to pH 8-9 using a 25% aqueous ammonia solution, keeping the temperature below 25°C with an ice bath.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purify the solid by recrystallization from ethanol or by column chromatography on silica gel to afford 5-bromo-6-fluoro-2H-isoquinolin-1-one as a solid.

Step 2: Synthesis of this compound

Expertise & Experience: The conversion of a 2-isoquinolin-1-one (a cyclic amide or lactam) to a 1-chloroisoquinoline is a classic dehydrative chlorination. Phosphorus oxychloride (POCl₃) serves as both the reagent and, in many cases, the solvent. The mechanism involves the initial activation of the lactam carbonyl oxygen by the electrophilic phosphorus center, followed by nucleophilic attack by chloride and subsequent elimination and aromatization to yield the stable isoquinoline ring. This reaction is typically driven to completion by heating under reflux.[7][8]

Protocol:

  • In a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-bromo-6-fluoro-2H-isoquinolin-1-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours.

  • Trustworthiness: The reaction should become a homogenous solution as it progresses. Monitor completion via TLC (eluent: ethyl acetate/hexane mixture).

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously add the residual oil dropwise to a beaker of crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution or dilute sodium hydroxide until the solution is basic (pH > 8).

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.[8]

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
6-Fluoro-2H-isoquinolin-1-one214045-85-9C₉H₆FNO163.15Solid
5-Bromo-6-fluoro-2H-isoquinolin-1-oneN/AC₉H₅BrFNO242.05Solid
This compound1368066-64-1C₉H₄BrClFN260.49Solid

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By starting with 6-fluoro-2H-isoquinolin-1-one, this pathway ensures precise control over the placement of the halogen substituents, a critical consideration for the synthesis of complex pharmaceutical intermediates. The protocols are based on well-established chemical principles, and the inclusion of mechanistic insights and self-validating checkpoints aims to empower researchers to successfully replicate and adapt this synthesis for their specific drug discovery and development needs.

References

  • Dar'in, D., & Krasavin, M. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 23(11), 2948. [Link]

  • Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 11(5), 895–899. [Link]

  • Yu, X., & Wu, J. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry, 11(5), 895-899. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785–829. [Link]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2012). Synthesis of Polysubstituted Isoquinolines through Cross-Coupling Reactions with α-Alkoxytosylhydrazones. Organic Letters, 14(10), 2536–2539. [Link]

  • Kanyonyo, M., & Poindexter, G. S. (2012). A Versatile Synthesis of Substituted Isoquinolines. Tetrahedron Letters, 53(50), 6794-6796. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Molecules, 10(1), 115-125. [Link]

  • This compound. Lead Sciences. [Link]

  • 5-bromo-6-fluoroquinoline. ChemSynthesis. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Halogenation Reactions. Mettler Toledo. [Link]

  • Halogenation. Wikipedia. [Link]

  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. SpringerLink. [Link]

  • 5-BROMO-1-CHLORO-6-METHYLISOQUINOLINE [P43662]. ChemUniverse. [Link]

  • Halogenation and Dehalogenation in the Industry. YouTube. [Link]

  • Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

physical and chemical properties of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile and highly valuable building block in modern synthetic organic chemistry. Its strategic placement of three distinct halogen atoms on the isoquinoline scaffold—each with differential reactivity—offers chemists a powerful tool for the regioselective synthesis of complex molecular architectures. This guide, intended for researchers and professionals in drug discovery and materials science, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, grounded in established chemical principles and practical insights. We will explore its reactivity, potential synthetic applications, and the safety protocols essential for its handling, providing a holistic understanding of its utility in a research and development setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The structural and naming conventions for this compound are outlined below.

  • IUPAC Name: this compound

  • CAS Number: 1368066-64-1[1][2]

  • Molecular Formula: C₉H₄BrClFN[1][2]

  • Molecular Weight: 260.49 g/mol [1][2]

  • Canonical SMILES: C1=CC(=C2C=CN=C(C2=C1F)Cl)Br

  • InChI Key: ZWNHILQAYRZKGO-UHFFFAOYSA-N

The molecule's structure is based on an isoquinoline core, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The numbering of the isoquinoline ring system dictates the positions of the substituents.

Physical and Chemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions.

PropertyValueSource(s)
Appearance Solid[3]
Purity Commonly available at ≥97% or ≥98%[1][2][3]
Solubility Expected to have low water solubility[4]
Storage Conditions Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere.[2][5]

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, we can predict its characteristic spectroscopic features based on its structure. These predictions are essential for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the isoquinoline core. Each signal would appear as a multiplet due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 4, for instance, would likely show coupling to the proton at position 3, while the protons at positions 7 and 8 would show coupling to each other and long-range coupling to the fluorine at position 6.

  • ¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms. The carbons bonded to halogens (C1, C5, C6) would have their chemical shifts significantly influenced. The carbon attached to fluorine (C6) would exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[6] Other carbons in proximity to the fluorine will also show smaller two- or three-bond C-F couplings.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom at position 6. This signal would be split into a multiplet due to couplings with the aromatic protons on the ring, primarily the adjacent protons at positions 5 and 7.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ peak. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks:

  • An M⁺ peak (for ¹²C₉¹H₄⁷⁹Br³⁵Cl¹⁹F¹⁴N)

  • An [M+2]⁺ peak of nearly equal intensity (from ⁸¹Br and ³⁵Cl)

  • An [M+4]⁺ peak of smaller intensity (from ⁸¹Br and ³⁷Cl)

This characteristic isotopic signature is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization.

Key Reactive Sites

G c1_cl c1_cl snar snar c1_cl->snar Highly activated by N in ring c5_br c5_br pd_coupling pd_coupling c5_br->pd_coupling Ideal for oxidative addition (C-Br > C-Cl) c6_f c6_f stable stable c6_f->stable Strong C-F bond

  • C1-Chloro Position: The chlorine atom at the 1-position is significantly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex. This site is ideal for introducing nucleophiles such as amines, alcohols, or thiols.

  • C5-Bromo Position: The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. In the oxidative addition step of catalytic cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[7] This makes the C-Br bond significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions, allowing for selective C-C or C-N bond formation at this position.[7]

  • C6-Fluoro Position: The C-F bond is the strongest carbon-halogen bond and is generally unreactive under the conditions used to functionalize the C-Br or C-Cl bonds. It typically remains intact, serving as a stable substituent that can modulate the electronic properties and metabolic stability of a final drug candidate.

This differential reactivity is a key strategic advantage, enabling chemists to perform sequential, site-selective modifications on the isoquinoline core.

Plausible Synthetic Pathways

While a specific synthesis for this exact molecule is not detailed in the provided literature, its preparation would likely draw from established methods for halogenating isoquinolines. Bromoisoquinoline derivatives are often synthesized by reacting the isoquinoline core with a brominating agent like N-bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid.[8][9] The chloro and fluoro substituents would likely be present on the precursor molecule before the final bromination or cyclization steps.

Applications in Research and Drug Development

Halogenated heterocycles are cornerstones of medicinal chemistry.[10] this compound is not an end-product but a crucial intermediate for creating novel, more complex molecules.[11]

  • Pharmaceutical Scaffolding: It serves as a key intermediate for synthesizing compounds with potential therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[10][11]

  • Combinatorial Chemistry: The distinct reactive handles allow for the rapid generation of libraries of diverse compounds for high-throughput screening. One could, for example, perform a Suzuki reaction at the C5-Br position followed by an SNAr reaction at the C1-Cl position to quickly build molecular complexity.

  • Agrochemicals and Dyes: Similar isoquinoline structures are also used in the development of agrochemicals and functional dyes.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data for this and structurally similar compounds.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Handling
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[4][13]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][12]

  • General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Spill and Disposal Procedures
  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it in a suitable, labeled container for disposal.[4][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how to selectively functionalize the C5-bromo position, demonstrating the compound's utility.

Objective: To synthesize 5-Aryl-1-chloro-6-fluoroisoquinoline via a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Isolation cluster_purify 4. Purification prep1 Add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a flame-dried flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) 3 times. prep1->prep2 prep3 Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and anhydrous solvent (e.g., dioxane/water). prep2->prep3 react1 Heat the mixture to 80-100°C with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS (typically 2-12 hours). react1->react2 work1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). react2->work1 work2 Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. work1->work2 work3 Filter and concentrate the solvent under reduced pressure. work2->work3 purify1 Purify the crude residue via flash column chromatography on silica gel to isolate the desired product. work3->purify1

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Anhydrous Solvent: While many Suzuki couplings tolerate water (and often require it to dissolve the inorganic base), using anhydrous organic solvents for the initial setup prevents unwanted side reactions.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

This protocol serves as a template and may require optimization of the catalyst, ligand, base, solvent, and temperature for different arylboronic acids to achieve maximum yield.

Conclusion

This compound is a high-value synthetic intermediate characterized by its three distinct halogen substituents. The well-defined and differential reactivity of the C-Cl and C-Br bonds provides a predictable and powerful platform for sequential, regioselective functionalization, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, novel molecules with tailored properties. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the associated health risks.

References

  • 5-bromo-1-chloro-6-fluoro-isoquinoline. (n.d.). Biosynth.
  • SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline. (2025-10-24). Thermo Fisher Scientific.
  • This compound | 1368066-64-1. (n.d.). Sigma-Aldrich.
  • 5-Bromo-1-chloro-6-methylisoquinoline SDS, 1245647-25-9 Safety Data Sheets. (n.d.). ECHEMI.
  • 5-bromo-1-chloro-6-fluoro-isoquinoline. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - 5-Bromo-1-pentene. (n.d.). Fisher Scientific.
  • This compound. (n.d.). Lead Sciences.
  • Supporting Information. (n.d.). New Journal of Chemistry.
  • Isoquinoline, 5-bromo-1-chloro-6-fluoro- CAS. (n.d.). ChemicalBook.
  • 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. (n.d.). Lide Pharm.
  • 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244. (n.d.). PubChem.
  • 5-Bromo-1-chloro-8-fluoroisoquinoline 1501083-37-9 wiki. (n.d.). Guidechem.
  • 6-Bromo-1-chloro-isoquinoline. (n.d.). Chem-Impex.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. (n.d.). Benchchem.
  • 1245647-25-9 Cas No. | 5-Bromo-1-chloro-6-methylisoquinoline. (n.d.). Matrix Scientific.
  • This compound | 1368066-64-1. (n.d.). Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • 1976053-18-5|6-Bromo-1-chloro-4-fluoroisoquinoline. (n.d.). BLD Pharm.
  • 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.

Sources

An In-Depth Technical Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, structural elucidation, a plausible synthetic pathway with detailed experimental protocols, and its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted heterocyclic compound built upon the isoquinoline scaffold. Its structure is characterized by the presence of three different halogen atoms—bromine, chlorine, and fluorine—at specific positions on the bicyclic ring system.

The IUPAC name for this compound is This compound .[1][2][3]

Structural Confirmation and IUPAC Nomenclature

The numbering of the isoquinoline ring system is fundamental to correctly assigning the positions of the substituents. In the isoquinoline ring, the nitrogen atom is assigned position 2. The numbering then proceeds around the heterocyclic ring and then the fused benzene ring. Based on this systematic nomenclature, the substituents are located at:

  • Position 1: Chloro group

  • Position 5: Bromo group

  • Position 6: Fluoro group

This specific arrangement of substituents gives rise to the unique chemical properties and reactivity of the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 1368066-64-1[1][2][3]
Molecular Formula C₉H₄BrClFN[2][3][4]
Molecular Weight 260.49 g/mol [2]
Physical Form Solid[1][4]
Storage Temperature 2-8°C in an inert atmosphere[1][3]

Synthesis of this compound: A Proposed Pathway and Experimental Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted isoquinoline core, followed by halogenation steps. A key intermediate would be a suitably substituted β-phenylethylamine, which can be cyclized via a Bischler-Napieralski or a similar reaction, followed by oxidation and subsequent halogenation.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a multi-stage process, starting from a commercially available substituted aniline.

G A 4-Bromo-3-fluoroaniline B Substituted β-phenylethylamine A->B Acylation and Reduction C N-Acyl-β-phenylethylamine B->C Acylation D 3,4-Dihydroisoquinoline derivative C->D Bischler-Napieralski Cyclization (e.g., POCl₃) E Bromofluoro-isoquinolin-1-one D->E Oxidation F This compound E->F Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of similar compounds.[5][6] It should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of a Substituted N-Acyl-β-phenylethylamine

  • Starting Material: 4-Bromo-3-fluoroaniline.

  • Procedure:

    • Protect the amino group of 4-bromo-3-fluoroaniline.

    • Perform a Heck reaction with an appropriate vinyl equivalent to introduce a two-carbon side chain.

    • Reduce the double bond and deprotect the amino group to yield the corresponding β-phenylethylamine.

    • Acylate the resulting amine with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

  • Starting Material: The N-acyl-β-phenylethylamine from Step 1.

  • Procedure:

    • Dissolve the starting material in a suitable solvent like anhydrous acetonitrile or toluene.

    • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) dropwise at 0°C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.

Step 3: Oxidation to the Isoquinolin-1-one

  • Starting Material: The 3,4-dihydroisoquinoline derivative from Step 2.

  • Procedure:

    • Dissolve the crude product in a suitable solvent.

    • Add an oxidizing agent, such as potassium permanganate or palladium on carbon with a hydrogen acceptor, and stir at an appropriate temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter off the oxidant and concentrate the filtrate.

    • Purify the resulting bromofluoro-isoquinolin-1-one by recrystallization or column chromatography.

Step 4: Chlorination to this compound

  • Starting Material: The bromofluoro-isoquinolin-1-one from Step 3.

  • Procedure:

    • Treat the isoquinolin-1-one with an excess of phosphorus oxychloride (POCl₃), which will also serve as the solvent.

    • Heat the mixture to reflux for several hours.

    • After completion, carefully remove the excess POCl₃ under reduced pressure.

    • Quench the residue with ice water and neutralize with a base.

    • Extract the final product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude this compound by column chromatography or recrystallization to obtain the final product as a solid.

Spectroscopic Characterization (Predicted)

For a research and drug development audience, unambiguous characterization of the final compound is paramount. While experimental data for this compound is not publicly available, we can predict the expected spectroscopic features based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the isoquinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons bearing the halogen substituents will show characteristic shifts, and the carbon attached to the fluorine atom will exhibit C-F coupling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₄BrClFN) by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Drug Discovery and Organic Synthesis

Halogenated heterocyclic compounds are of great interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Scaffold for Novel Therapeutics: this compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. The halogen atoms provide handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for the development of novel inhibitors targeting specific kinases involved in diseases such as cancer.

  • Probe for Chemical Biology: As a well-defined small molecule, it can be used as a starting point for the development of chemical probes to study biological pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic strategy, and its potential applications. The unique arrangement of three different halogens on the isoquinoline core makes it an attractive starting material for the synthesis of a diverse range of novel compounds. Further research into its synthesis and applications is warranted to fully explore its potential.

References

  • Lead Sciences. This compound. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • ChemUniverse. 5-BROMO-1-CHLORO-6-METHYLISOQUINOLINE. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Google Patents. Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6241.

Sources

The Strategic Utility of 5-Bromo-1-chloro-6-fluoroisoquinoline in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic framework provides an excellent platform for the spatial presentation of various pharmacophoric elements, enabling precise interactions with biological targets. Within this important class of heterocycles, halo-substituted isoquinolines have garnered significant attention due to the profound impact of halogen atoms on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide focuses on a particularly strategic building block: 5-Bromo-1-chloro-6-fluoroisoquinoline . The unique trifunctionalization of this molecule—a bromine atom for versatile cross-coupling reactions, a reactive chlorine at the 1-position for nucleophilic displacement, and a fluorine atom to modulate electronics and metabolic fate—renders it a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1368066-64-1
Molecular Formula C₉H₄BrClFN[2]
Molecular Weight 260.49 g/mol [2]
Physical Form Solid
Purity Typically ≥97%[3]
Storage Temperature 2-8°C, under inert atmosphere[2]

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, facilitating its use in research and development. The table below lists some of the key vendors.

SupplierCatalog NumberPurity
Sigma-Aldrich LEYH9AD0098E98%
Lead Sciences BD0127526098%
LIDE PHARMACEUTICALS N/A99% min
Ambeed, Inc. AMBH97B9F0C5N/A

Synthetic Pathways: A Strategic Overview

A likely retrosynthetic analysis, illustrated in the diagram below, would involve the chlorination of a corresponding 1-isoquinolinone precursor. The isoquinolinone itself would be assembled from a suitably substituted phenethylamine derivative. The strategic introduction of the bromo and fluoro substituents on the starting materials is a critical aspect of the synthesis design.

G A This compound B 5-Bromo-6-fluoro-1(2H)-isoquinolinone A->B Chlorination (e.g., POCl₃) C N-acyl-2-(bromo-fluorophenyl)ethylamine B->C Bischler-Napieralski Cyclization D 2-(bromo-fluorophenyl)ethylamine C->D Acylation E Substituted Phenylacetic Acid/Acyl Chloride C->E Acylation

Caption: Retrosynthetic analysis of this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the key spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit splitting patterns (doublets, doublets of doublets) influenced by coupling with each other and potentially with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms directly attached to the electronegative halogen atoms (C1, C5, C6) will be shifted downfield. The C-F coupling will be observable as a doublet for the carbon atom bonded to fluorine.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of roughly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion peak.

Applications in Drug Discovery: A Key Intermediate for PRMT5 Inhibitors

The primary significance of this compound in contemporary drug discovery lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[4]

The Role of PRMT5 in Oncology:

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[4] Dysregulation and overexpression of PRMT5 have been implicated in a wide range of human cancers, making it an attractive therapeutic target.[5][6]

Mechanism of Action and the Role of the Isoquinoline Scaffold:

This compound serves as a crucial building block for constructing complex molecules that can potently and selectively inhibit PRMT5. The general workflow for its utilization in this context is depicted below.

G A This compound B Nucleophilic Substitution at C1 A->B Introduction of Sidechain C Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) B->C Core Modification D Elaborated Isoquinoline Intermediate C->D E Final PRMT5 Inhibitor D->E Further Functionalization

Caption: General workflow for the use of this compound in PRMT5 inhibitor synthesis.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki coupling reaction, a common transformation utilizing the bromine atom at the 5-position of the isoquinoline core.

Objective: To couple a boronic acid derivative to the 5-position of the isoquinoline scaffold.

Materials:

  • Elaborated 5-bromo-isoquinoline intermediate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-isoquinoline intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

This protocol represents a foundational step in the elaboration of the this compound core into a final, biologically active PRMT5 inhibitor. The specific choice of catalyst, base, and solvent may require optimization depending on the specific substrates used.

Conclusion

This compound is a commercially available and highly versatile building block with significant applications in modern drug discovery. Its unique pattern of halogenation provides multiple handles for synthetic diversification, making it particularly valuable for the construction of complex heterocyclic systems. Its demonstrated utility as a key intermediate in the synthesis of PRMT5 inhibitors underscores its importance for researchers and scientists working in oncology and related therapeutic areas. A thorough understanding of its properties, handling requirements, and synthetic potential will continue to facilitate the development of novel and impactful therapeutic agents.

References

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1-10.
  • US Patent US12391695B2. (2025). PRMT5 inhibitors.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Labsolu. (n.d.). 5-bromo-1-chloro-6-fluoro-isoquinoline.
  • Sigma-Aldrich. (n.d.). This compound | 1368066-64-1.
  • WO Patent WO2021152435A1. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Lead Sciences. (n.d.). This compound.
  • Tan, S., & Sarjadi, M. S. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 6-Bromo-1-chloroisoquinoline synthesis.
  • Chemistry LibreTexts. (2022). 5.6: 13C-NMR Spectroscopy.
  • Guidechem. (n.d.). 5-Bromo-1-chloro-8-fluoroisoquinoline 1501083-37-9 wiki.
  • Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. (n.d.).
  • Discovery of a first-in-class inhibitor of the PRMT5-substr
  • A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. (2025).
  • Matrix Scientific. (n.d.). 1245647-25-9 Cas No. | 5-Bromo-1-chloro-6-methylisoquinoline.
  • US Patent US6500954B1. (2002).

Sources

5-Bromo-1-chloro-6-fluoroisoquinoline safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound, a key intermediate in pharmaceutical research and development. Adherence to the protocols and safety measures outlined herein is critical to ensure a safe laboratory environment and the integrity of your research.

Compound Identification and Properties

This compound is a halogenated aromatic heterocyclic compound. Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 1368066-64-1[1][2][3]
Molecular Formula C₉H₄BrClFN[1][2]
Molecular Weight 260.49 g/mol [1]
Physical Form Solid
Purity Typically ≥97%[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: A Data-Driven Assessment

While specific toxicological studies on this compound are not extensively published, data from structurally related halogenated isoquinolines and other halogenated aromatic compounds suggest a need for cautious handling.

Acute Toxicity:

  • Oral: Classified as harmful if swallowed (H302). Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and systemic effects.

  • Dermal: Expected to be harmful in contact with skin. Causes skin irritation (H315).

  • Inhalation: May cause respiratory tract irritation.

Chronic Toxicity:

  • Prolonged or repeated exposure to halogenated aromatic compounds can lead to cumulative organ damage.[4][5][6] There is currently no specific data on the chronic effects of this compound.

  • Studies on other halogenated compounds suggest that long-term exposure may have implications for liver, kidney, and nervous system function.[7]

Carcinogenicity:

  • There is no specific data classifying this compound as a carcinogen. However, some brominated and chlorinated compounds have been identified as potential carcinogens.[8][9] Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity until more specific data is available.

Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is paramount to preventing hazardous situations in the laboratory.

Chemical Stability:

  • The compound is generally stable under recommended storage conditions.[10]

Incompatible Materials:

  • Strong Oxidizing Agents: May react violently, leading to fire or explosion.

  • Strong Bases: Can lead to decomposition or unwanted side reactions.

  • Strong Acids: May cause decomposition.

Hazardous Decomposition Products:

  • Thermal Decomposition: When heated to decomposition, this compound may emit toxic and corrosive fumes including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen bromide (HBr)

    • Hydrogen chloride (HCl)

    • Hydrogen fluoride (HF)

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential for minimizing exposure and ensuring the compound's integrity.

Engineering Controls:

  • All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and change them frequently, especially after direct contact.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Full-length pants and closed-toe shoes are required.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Recommended storage temperature is between 2-8°C.

  • Store away from incompatible materials, particularly strong oxidizing agents and bases.

  • Protect from light.

Experimental Workflows: Synthesis and Purification

General Synthesis Approach (Hypothetical): The synthesis of halogenated isoquinolines often involves multi-step sequences starting from simpler aromatic precursors. A plausible, though unverified, route could involve the construction of the isoquinoline core followed by sequential halogenation.

Sources

spectroscopic data for 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-1-chloro-6-fluoroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the key (CAS No. 1368066-64-1), a highly substituted heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic theory and data from analogous structures to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and an in-depth, mechanistically-grounded interpretation of the expected Mass Spectrometry, Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectra. The causality behind spectral features is emphasized to provide a self-validating framework for compound identification and characterization.

Introduction to this compound

This compound is a polyhalogenated aromatic heterocycle. The isoquinoline core is a foundational structure in numerous biologically active compounds, and the specific substitution pattern of this molecule—containing bromo, chloro, and fluoro groups—imparts unique electronic properties and provides multiple handles for further synthetic modification.[3][4] Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₄BrClFN[2]

  • Molecular Weight: 260.49 g/mol [2]

  • Structure: (Note: Image is a representation)

This guide will deconstruct the predicted spectroscopic fingerprint of this molecule, technique by technique.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine and chlorine, each with two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), generates a highly characteristic and easily identifiable isotopic pattern for the molecular ion.

Experimental Protocol: Electron Ionization (EI-MS)

The following protocol outlines a standard method for acquiring an EI mass spectrum.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to spectral libraries.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350 to ensure capture of the molecular ion cluster and key fragments.

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

Data Interpretation: Predicted Spectrum

Molecular Ion Cluster: The most telling feature in the mass spectrum will be the molecular ion (M⁺) cluster. The relative abundances of the isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) result in a predictable pattern. The monoisotopic mass uses the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl, ¹⁹F).

  • Calculated Monoisotopic Mass: 258.9200 u

The isotopic distribution creates a distinctive cluster of peaks at M, M+2, and M+4. The approximate intensity ratio is a convolution of the Br (~1:1) and Cl (~3:1) patterns.[5][6]

Ionm/z (approx.)Contributing IsotopesPredicted Relative AbundanceCausality
M⁺259⁷⁹Br, ³⁵Cl100%Represents the molecule with the most abundant isotopes of Br and Cl.
[M+2]⁺261⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl~107%Sum of probabilities of having one ⁸¹Br or one ³⁷Cl. The near 1:1 ratio of Br isotopes is the dominant factor.
[M+4]⁺263⁸¹Br, ³⁷Cl~32%Represents the molecule containing the heavier isotopes of both Br and Cl.

Predicted Fragmentation Pathways: Under 70 eV EI conditions, the stable aromatic core will resist extensive fragmentation, but predictable losses of the halogen substituents are expected.[7]

  • [M-Cl]⁺ (m/z 224, 226): Loss of a chlorine radical is a common pathway for chloro-aromatics. The resulting fragment will still show the characteristic ~1:1 isotopic pattern for bromine.

  • [M-Br]⁺ (m/z 180, 182): Loss of a bromine radical. The resulting fragment will show the ~3:1 isotopic pattern for chlorine.

  • [M-HCN]⁺: A characteristic fragmentation of quinoline and isoquinoline rings is the loss of hydrogen cyanide.[8] This would lead to a cluster around m/z 232.

MS_Fragmentation M [C₉H₄BrClFN]⁺ m/z 259/261/263 F1 [C₉H₄BrFN]⁺ m/z 224/226 M->F1 - Cl• F2 [C₉H₄ClFN]⁺ m/z 180/182 M->F2 - Br• F3 [C₈H₃BrClF]⁺ m/z 232/234/236 M->F3 - HCN

Caption: Predicted EI-MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Nuclei: Acquire separate 1D spectra for ¹H, ¹³C, and ¹⁹F.

    • ¹H NMR: Spectral width -2 to 12 ppm; relaxation delay 2 s.

    • ¹³C NMR: Spectral width 0 to 180 ppm; use proton decoupling (e.g., zgpg30) for singlet peaks.

    • ¹⁹F NMR: Spectral width -80 to -160 ppm (typical for aryl fluorides); use a common reference like CFCl₃ (0 ppm). Proton decoupling is recommended to simplify spectra.[9]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The isoquinoline ring has four protons. Their chemical shifts are influenced by the electronegative halogens and the nitrogen atom.

ProtonPredicted Shift (δ, ppm)Predicted MultiplicityCoupling (J, Hz)Rationale for Prediction
H-38.2 - 8.4dJ(H3-H4) ≈ 5-6Adjacent to the electron-withdrawing imine C=N bond.
H-47.6 - 7.8dJ(H4-H3) ≈ 5-6Coupled to H-3. Less deshielded than H-3.
H-77.9 - 8.1dJ(H7-F6) ≈ 8-10Ortho to the electron-withdrawing bromine and coupled to the ortho fluorine.
H-88.3 - 8.5dJ(H8-F6) ≈ 5-6Ortho to the electron-withdrawing bromine and coupled to the meta fluorine.

Causality: The electronegativity of the halogens (F > Cl > Br) and their positions create a strong deshielding effect on the nearby protons (H-7, H-8). The nitrogen atom strongly deshields the protons in the pyridine ring (H-3, H-4). The coupling between fluorine and protons (H-F coupling) is expected, with ortho coupling being larger than meta coupling.[9]

Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)

The molecule has 9 distinct carbon atoms. Their chemical shifts are heavily influenced by the directly attached substituents.

CarbonPredicted Shift (δ, ppm)Predicted Multiplicity (¹³C-¹⁹F)Rationale for Prediction
C-1150 - 153sAttached to Cl and adjacent to N, causing strong deshielding.
C-3143 - 146sAlpha to nitrogen, deshielded.
C-4121 - 124sStandard aromatic C-H.
C-4a128 - 131d (small J)Quaternary carbon at the ring junction.
C-5115 - 118d (small J)Attached to Br, shielded by the halogen but deshielded by ortho-F.
C-6158 - 162d (large ¹Jcf)Directly attached to F, shows a large one-bond C-F coupling (~250 Hz).
C-7118 - 122d (small J)Ortho to F and Br, complex substituent effects.
C-8130 - 133sPara to F, ortho to Br.
C-8a135 - 138sQuaternary carbon at the ring junction, adjacent to N.

Causality: Carbon atoms directly bonded to electronegative atoms (C-1 to Cl, C-5 to Br, C-6 to F) have their chemical shifts significantly altered. The C-6 carbon will appear as a doublet with a very large coupling constant (¹JCF) due to the direct bond to fluorine, which is a key identifying feature.[1]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

This spectrum will be the simplest, showing a single primary signal for the one fluorine atom.

NucleusPredicted Shift (δ, ppm)Predicted MultiplicityCoupling (J, Hz)Rationale for Prediction
F-6-110 to -125ddJ(F6-H7) ≈ 8-10, J(F6-H8) ≈ 5-6The chemical shift is typical for an aryl fluoride. The signal will be split into a doublet of doublets by coupling to the ortho (H-7) and meta (H-8) protons.

Causality: The chemical shift of ¹⁹F is highly sensitive to its electronic environment. The splitting pattern provides direct confirmation of the fluorine's position relative to the protons on the same ring, acting as a powerful constraint for structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Compound Prep2 Dissolve in 0.6 mL CDCl₃ + TMS Prep1->Prep2 Acq1 ¹H Spectrum Prep2->Acq1 Acq2 ¹³C{¹H} Spectrum Prep2->Acq2 Acq3 ¹⁹F{¹H} Spectrum Prep2->Acq3 Proc1 Fourier Transform, Phasing, Baseline Correction Acq1->Proc1 Acq2->Proc1 Acq3->Proc1 Proc2 Peak Integration (¹H) Chemical Shift Referencing Proc1->Proc2 Proc3 Structure Elucidation Proc2->Proc3

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the aromatic core and the carbon-halogen bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
3100 - 3000Aromatic C-H stretchMedium-WeakCharacteristic of sp² C-H bonds in aromatic systems.
1620 - 1580Aromatic C=C/C=N ring stretchMedium-StrongMultiple bands are expected from the vibrations of the fused aromatic rings.
1500 - 1400Aromatic C=C ring stretchMedium-StrongFurther characteristic ring stretching modes.
1250 - 1100C-F stretchStrongThe C-F bond stretch is typically a strong and prominent absorption.
900 - 675Aromatic C-H out-of-plane bendStrongThe pattern of these bands can sometimes give information on the substitution pattern.
850 - 550C-Cl stretchMedium-StrongThe C-Cl bond stretch appears in the lower frequency fingerprint region.
690 - 515C-Br stretchMedium-StrongThe C-Br bond, being weaker, absorbs at an even lower frequency.

Conclusion

The spectroscopic profile of this compound is rich with features that allow for its unambiguous identification. The mass spectrum is defined by a unique M/M+2/M+4 isotopic cluster. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete map of the molecular skeleton, with H-F and C-F couplings serving as definitive positional markers. Finally, the IR spectrum confirms the presence of the aromatic core and the carbon-halogen bonds. This guide provides the foundational data and interpretive logic necessary for any scientist working with this compound, ensuring high standards of analytical integrity.

References

  • Lead Sciences. This compound. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology (NIST). Isoquinoline - Mass spectrum (electron ionization). [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PubChem. 6-Bromo-1-chloro-isoquinoline. [Link]

  • National Institute of Standards and Technology (NIST). 5-Bromo-2-chlorobenzoic acid - IR Spectrum. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • SpectraBase. 1-Bromo-5-chloro-pentane - Optional[ATR-IR] - Spectrum. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

Sources

5-Bromo-1-chloro-6-fluoroisoquinoline solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-1-chloro-6-fluoroisoquinoline

This compound is a poly-halogenated derivative of isoquinoline. Its structure, featuring a bromine, a chlorine, and a fluorine atom on the isoquinoline scaffold, suggests a compound with significant lipophilicity and potentially low aqueous solubility. The presence of the basic nitrogen atom in the isoquinoline ring, however, introduces a pH-dependent ionization site that can be leveraged to modulate its solubility.

Compound Properties:

PropertyValueSource
Molecular Formula C₉H₄BrClFN[1][2][3]
Molecular Weight 260.49 g/mol [1][2][3]
CAS Number 1368066-64-1[1][2][3]
Predicted Boiling Point 348.9 ± 37.0 °C[2]
Predicted Density 1.746 ± 0.06 g/cm³[2]

The solubility of this compound is a critical parameter that will influence its utility in various applications, from its performance in high-throughput screening assays to its potential bioavailability in preclinical studies.[4]

Theoretical Assessment of Solubility

Before undertaking experimental work, it is often beneficial to predict the aqueous solubility of a compound. Various computational models, ranging from those based on physicochemical parameters to machine learning algorithms, can provide valuable initial estimates.[5][6]

Key Predictive Principles:

  • "Like Dissolves Like" : The heavy halogenation of the molecule increases its lipophilicity, suggesting poor solubility in polar solvents like water and better solubility in non-polar organic solvents.[5]

  • Molecular Descriptors : Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to predict solubility.[7] For this compound, the high molecular weight and lipophilicity would generally predict low aqueous solubility.

  • Machine Learning Models : Modern approaches utilizing deep learning and molecular fingerprints can provide more accurate predictions by learning from large datasets of known compound solubilities.[6][8]

These in silico methods are valuable for early-stage assessment but must be confirmed by empirical measurement.

Experimental Determination of Solubility

The empirical determination of solubility can be broadly categorized into two types of assays: kinetic and thermodynamic.[4][9][10]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a sample, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, has been incubated for a short period.[4][10] This method is rapid, amenable to high-throughput screening (HTS), and provides an indication of a compound's behavior under non-equilibrium conditions often found in in vitro biological assays.[4][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dilute Dilute DMSO Stock into Buffer (e.g., 1:100) prep_stock->dilute prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->dilute incubate Incubate (e.g., 2 hours at 25°C) with Shaking dilute->incubate separate Separate Undissolved Solid (Filtration or Centrifugation) incubate->separate quantify Quantify Solute in Supernatant/Filtrate separate->quantify lcms LC-MS/MS quantify->lcms Preferred uv UV-Vis Spectroscopy quantify->uv Alternative

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup : In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition : Add the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Mixing and Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle agitation.

  • Measurement : Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis : The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[12][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-72 hours).[9] This value is crucial for understanding a compound's behavior in formulation development and for predicting its absorption from the gastrointestinal tract.[13][14]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent incubate Incubate with Agitation (24-72h at 25°C) add_solid->incubate separate Filter or Centrifuge to Remove Undissolved Solid incubate->separate analyze Analyze Saturated Supernatant/Filtrate separate->analyze hplc HPLC-UV analyze->hplc G cluster_ph Solution pH cluster_form Molecular Form cluster_solubility Aqueous Solubility low_ph Low pH (Acidic) ionized Ionized (Protonated) Form low_ph->ionized high_ph High pH (Basic) neutral Neutral Form high_ph->neutral high_sol Higher Solubility ionized->high_sol low_sol Lower Solubility neutral->low_sol

Sources

Methodological & Application

use of 5-Bromo-1-chloro-6-fluoroisoquinoline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Bromo-1-chloro-6-fluoroisoquinoline

Application Note

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

This compound is a strategically-designed heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1][2] Its utility stems from the isoquinoline core, a privileged scaffold in numerous biologically active compounds, and the distinct electronic and reactivity profiles of its three halogen substituents. The bromine, chlorine, and fluorine atoms are positioned to allow for selective, sequential functionalization, making this molecule an exceptional platform for creating diverse molecular libraries.[3][4]

The C5-Bromo bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The C1-Chloro position, activated by the adjacent ring nitrogen, is primed for nucleophilic aromatic substitution. The C6-Fluoro group is the most stable, typically serving as a modulator of electronic properties or as a potential metabolic blocker in drug candidates. This guide provides a detailed exploration of the reactivity of this compound and offers field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValueReference
CAS Number 1368066-64-1[1][5][6][7]
Molecular Formula C₉H₄BrClFN[5]
Molecular Weight 260.49 g/mol [5][6]
Appearance Solid (typically off-white to yellow)[1]
Purity ≥98%[5][7]
Storage Store at 2-8°C under an inert atmosphere[5][7]

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity and Strategic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its halogenated positions. The general order of reactivity for palladium-catalyzed cross-coupling is C-Br > C-Cl, allowing for selective functionalization at the C5 position while leaving the C1 position intact for subsequent modifications.

A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The electron-rich C5-bromo bond is the primary site for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis.

This reaction is a cornerstone of C-C bond formation, enabling the linkage of the isoquinoline core to a wide array of aryl or vinyl groups.[8][9][10] The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices: The use of a palladium catalyst with a sophisticated phosphine ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) stabilizes the palladium center throughout the catalytic cycle.[8] A base, such as potassium carbonate, is required to activate the boronic acid for the crucial transmetalation step.[9] A mixed solvent system like DME/water or Toluene/water ensures the solubility of both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 v/v) or Toluene, Ethanol, and water.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1-chloro-6-fluoroisoquinoline derivative.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The formation of C-N bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a powerful method to install primary or secondary amines at the C5 position.[11][12]

Causality Behind Experimental Choices: This reaction requires a palladium source and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which promotes the challenging reductive elimination step to form the C-N bond.[13] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, making it a more effective nucleophile for coupling.[14] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine coupling partner (1.1-1.3 eq), a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.05 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via silica gel chromatography to obtain the desired 5-amino-1-chloro-6-fluoroisoquinoline.

Diagram 2: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)L-Br OxAdd->PdII_Br AmineCoord Amine Coordination PdII_Br->AmineCoord + R'₂NH PdII_Amine [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)L(NR'₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

The Sonogashira coupling introduces an alkyne moiety at the C5 position, a versatile functional group for further transformations such as click chemistry or cyclization reactions.[15][16][17]

Causality Behind Experimental Choices: This reaction uniquely employs a dual-catalyst system.[18] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is essential for forming a copper-acetylide intermediate, which accelerates the transmetalation step.[19] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and the copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography to isolate the 5-alkynyl-1-chloro-6-fluoroisoquinoline product.

B. Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

After functionalizing the C5 position, the C1-chloro group can be selectively replaced by a variety of nucleophiles. The electron-withdrawing effect of the isoquinoline nitrogen atom activates the C1 position for nucleophilic attack.[20][21][22] This orthogonality is a key feature of the scaffold's synthetic utility.

Causality Behind Experimental Choices: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[20] The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nitrogen atom. The reaction typically requires a good nucleophile (e.g., alkoxides, amines, thiolates) and may require heat to overcome the activation energy barrier. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt without solvating the nucleophile itself, enhancing its reactivity.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution

  • Reagent Preparation: Dissolve the 5-substituted-1-chloro-6-fluoroisoquinoline (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add the nucleophile, for example, sodium methoxide (NaOMe) or a secondary amine like morpholine (1.5-2.0 eq), to the solution. For less reactive nucleophiles, a base like K₂CO₃ may be added to generate the nucleophile in situ.

  • Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C, depending on the nucleophile's reactivity. Monitor the reaction's completion by LC-MS.

  • Work-up: Cool the reaction and pour it into ice water to precipitate the product or to prepare for extraction. If a solid forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude material by recrystallization or silica gel chromatography.

Strategic Synthesis Workflow

The orthogonal reactivity of the C5-Br and C1-Cl positions enables a powerful two-step diversification strategy, as illustrated below. This allows for the rapid generation of a library of compounds from a single starting material.

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Pd-Catalyzed Cross-Coupling at C5", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="5-R¹-1-chloro-6-fluoroisoquinoline\n(R¹ = Aryl, Amino, Alkynyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Nucleophilic Substitution (SNAr) at C1", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="5-R¹-1-R²-6-fluoroisoquinoline\n(R² = OR, NR₂, SR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate [label=" Suzuki, Buchwald-Hartwig,\nSonogashira, etc. "]; Intermediate -> Step2; Step2 -> Final [label=" Nu⁻ (e.g., MeO⁻, R₂NH) "]; }

Sources

Application Notes & Protocols: 5-Bromo-1-chloro-6-fluoroisoquinoline as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] In the field of oncology and inflammation, the targeted inhibition of protein kinases remains a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of 5-bromo-1-chloro-6-fluoroisoquinoline , a versatile and strategically-functionalized building block designed for the efficient synthesis of kinase inhibitor libraries. We will explore the molecule's differential reactivity, provide detailed, field-proven protocols for its selective functionalization, and discuss the underlying structure-activity relationship (SAR) principles that make it an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Tri-Halogenated Isoquinoline Scaffold

Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention. The development of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the adenine region of ATP and present vectors for chemical modification to achieve potency and selectivity. The isoquinoline core has proven to be an exceptional template for this purpose.[3][4][5]

The strategic placement of halogen atoms on a drug scaffold can profoundly influence its biological activity. Halogens can modulate a compound's pharmacokinetic properties (lipophilicity, metabolic stability) and directly participate in high-affinity binding interactions within the kinase active site through a phenomenon known as halogen bonding.[6][7] This interaction, where a polarized halogen acts as a Lewis acid, can be crucial for achieving inhibitor specificity and potency.[8]

This compound (CAS: 1368066-64-1) is a pre-functionalized building block that offers three distinct and orthogonally reactive halogenated sites.[9][10][11] This design enables a systematic and efficient exploration of chemical space around the isoquinoline core, accelerating the lead discovery and optimization process.

  • C1-Chloro: Positioned for modification with hinge-binding motifs.

  • C5-Bromo: A highly reactive handle for palladium-catalyzed cross-coupling to explore solvent-exposed regions or deep hydrophobic pockets.

  • C6-Fluoro: A metabolically stable group that can serve as a key binding element or electronic modulator.

Physicochemical Properties & Reactivity Analysis

Understanding the distinct reactivity of each halogen is fundamental to its strategic application. The electronic environment of the isoquinoline ring and the inherent properties of the carbon-halogen bonds dictate the conditions required for selective modification.

PropertyValue
CAS Number 1368066-64-1
Molecular Formula C₉H₄BrClFN
Molecular Weight 260.49 g/mol
Appearance Solid

The reactivity of the halogen substituents generally follows the order of their carbon-halogen bond dissociation energies: C-Br < C-Cl < C-F. This principle is the cornerstone of selective functionalization.[12][13]

  • Position C5 (Bromo): The C-Br bond is the most labile and, therefore, the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at this position with high selectivity over the C1-chloro group under carefully controlled conditions.[12]

  • Position C1 (Chloro): The chlorine atom at C1 is activated by the adjacent ring nitrogen, making it susceptible to both palladium-catalyzed reactions (like Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr). While less reactive than the C5-bromo in cross-couplings, its unique position makes it ideal for introducing the critical amine-based hinge-binding moieties found in many kinase inhibitors.

  • Position C6 (Fluoro): The C-F bond is the strongest and is generally inert to the palladium-catalyzed conditions used to modify the C1 and C5 positions. This stability makes the fluorine atom a persistent feature that can be used to fine-tune the electronic properties of the ring and participate in crucial hydrogen or halogen bonding interactions with the target kinase.[14]

G cluster_0 Reactivity Profile of this compound cluster_1 Pd-Catalyzed Cross-Coupling reagent This compound C5 C5-Br (Most Reactive) Suzuki, Sonogashira, etc. reagent->C5 Milder Conditions C1 C1-Cl (Moderately Reactive) Buchwald-Hartwig, Suzuki reagent->C1 More Forcing Conditions C6 C6-F (Least Reactive) Stable Handle reagent->C6 Generally Unreactive

Diagram 1: Differential reactivity of the halogenated positions.

Synthetic Strategies: Protocols for Selective Functionalization

The key to unlocking the potential of this building block lies in the selective and sequential modification of its reactive sites. The following protocols are designed as robust starting points for library synthesis.

Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Coupling

This protocol leverages the higher reactivity of the C-Br bond to selectively introduce aryl or heteroaryl moieties at the C5 position.

Rationale: The oxidative addition of palladium(0) to the C-Br bond is kinetically favored over the stronger C-Cl bond, allowing for selective coupling at lower temperatures.[12] The choice of a mild base like potassium carbonate is often sufficient and helps prevent premature reaction at the C1 position.

Step-by-Step Methodology:

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst & Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1-chloro-6-fluoroisoquinoline.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O852-6
PdCl₂(dppf)K₃PO₄DME/H₂O902-4
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O801-3
Protocol 2: C1-Amination via Buchwald-Hartwig Amination

This protocol is ideal for installing the crucial hinge-binding amine functionality at the C1 position, typically after the C5 position has been functionalized.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[15][16] It requires a strong base, such as sodium tert-butoxide, and specialized phosphine ligands to facilitate the catalytic cycle. The reaction is typically performed under strictly anhydrous conditions.[12]

Step-by-Step Methodology:

  • Reagent Setup (in a glovebox): To an oven-dried reaction vial, add the 1-chloro-5-aryl-6-fluoroisoquinoline substrate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).

  • Amine & Solvent Addition: Add the desired primary or secondary amine (1.1-1.3 equiv.) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the mixture with stirring to 90-110 °C. Monitor the reaction for consumption of the starting material by LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine's nucleophilicity and steric bulk.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final 1-amino-5-aryl-6-fluoroisoquinoline product.

Sequential Synthesis Workflow

The true power of this building block is realized in a sequential functionalization strategy, allowing for the rapid creation of diverse molecular architectures.

Diagram 2: Sequential synthesis workflow for kinase inhibitors.

Application in Kinase Inhibitor Design & SAR Insights

The described synthetic strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the isoquinoline core. Each position serves a distinct role in tuning the inhibitor's properties.

  • C1 (Hinge-Binding): The amine installed at C1 is paramount for anchoring the inhibitor to the kinase hinge region via hydrogen bonds. The SAR at this position is well-understood:

    • Small primary/secondary amines (e.g., methylamine, aniline): Can form canonical hydrogen bonds.

    • Bulky amines: May be used to probe for selectivity or induce specific conformational changes in the kinase.

  • C5 (Potency & Selectivity): The group introduced at C5 extends into the ribose-binding pocket or towards the solvent-exposed region. This is a critical position for optimizing potency and achieving selectivity between different kinases.

    • Hydrophobic groups (e.g., phenyl, tert-butylphenyl): Can occupy hydrophobic pockets.

    • Polar groups containing H-bond donors/acceptors (e.g., pyridyl, morpholinophenyl): Can form additional interactions to boost affinity.

  • C6 (Fine-Tuning & Binding): The fixed fluorine atom is not merely a placeholder. Its strong electron-withdrawing nature modulates the pKa of the isoquinoline nitrogen, which can affect overall cell permeability and binding. Furthermore, the C-F bond can act as a hydrogen bond acceptor or participate in favorable halogen-bond interactions with the protein backbone, enhancing binding affinity.[14][17]

G cluster_0 Generic Kinase Signaling Pathway Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular->Receptor Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream ATP ADP Response Cell Proliferation, Survival Downstream->Response Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Diagram 3: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its tri-halogenated structure provides three distinct points of chemical diversity with predictable, orthogonal reactivity. By employing sequential, palladium-catalyzed cross-coupling reactions, researchers can rapidly and efficiently generate large libraries of novel isoquinoline-based compounds. This systematic approach facilitates a deep exploration of structure-activity relationships, significantly accelerating the discovery and optimization of potent and selective kinase inhibitors for a new generation of targeted therapies.

References

  • Thirumalairajan, S., Murugesan, S., & Ali, M. A. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link][1][3]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348. [Link][6][7]

  • Wojciechowska, M., & Wielechowska, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6674. [Link][4]

  • Singh, H., & Singh, P. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28). [Link][5]

  • Galli, F., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry, an Asian Journal, 19(7). [Link][8]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][15]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link][9]

  • Janssen, D., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link][16]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][18]

  • ChemSrc. (n.d.). 5-bromo-1-chloro-6-fluoro-isoquinoline. Retrieved from [Link][11]

  • Handayani, S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link][14][17]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][20]

  • Pop, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7089. [Link][21][22]

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Heterocyclic Amination

The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the introduction of an amino group onto an aromatic or heteroaromatic core is a frequent necessity.[3] Isoquinoline scaffolds, in particular, are prevalent in a multitude of biologically active compounds. The ability to selectively functionalize polysubstituted isoquinolines is therefore of paramount importance in drug discovery and development.

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Buchwald-Hartwig amination of 5-Bromo-1-chloro-6-fluoroisoquinoline. This substrate presents a unique challenge due to the presence of two distinct halogen atoms, a bromine and a chlorine, at different positions on the isoquinoline ring. Achieving selective amination at the C-Br bond while leaving the C-Cl bond intact is a critical strategic consideration for subsequent functionalization. This document will delve into the mechanistic underpinnings of this selectivity, provide guidance on the selection of appropriate catalysts and ligands, and offer detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Strategic Considerations for Chemoselective Amination

The cornerstone of a successful selective Buchwald-Hartwig amination of this compound lies in exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds.

The Reactivity Hierarchy of Aryl Halides

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step in the catalytic cycle.[4] The rate of this step is heavily influenced by the nature of the halogen, with the general reactivity trend being Ar-I > Ar-Br > Ar-Cl.[5] This trend is primarily attributed to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, the C-Br bond at the 5-position of the isoquinoline is expected to be significantly more reactive than the C-Cl bond at the 1-position.

Electronic Influence of the Fluoro Substituent

The presence of a fluorine atom at the 6-position introduces a significant electronic perturbation to the isoquinoline ring. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but can have a more nuanced impact on the reactivity of the C-X bonds in cross-coupling reactions. The -I effect of the fluorine at C-6 will lower the electron density across the entire ring system. This general deactivation can make the oxidative addition step more challenging for both the C-Br and C-Cl bonds. However, the proximity of the fluorine to the C-Br bond at C-5 is likely to have a more pronounced effect. While a comprehensive theoretical study on this specific substrate is lacking, the electron-withdrawing nature of the fluorine is anticipated to further enhance the reactivity of the adjacent C-Br bond towards oxidative addition by making the carbon atom more electrophilic.

The Critical Role of Ligand Selection

The choice of phosphine ligand is arguably the most critical parameter in controlling the outcome of a Buchwald-Hartwig amination.[6] Sterically hindered and electron-rich ligands are known to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[3] For achieving high chemoselectivity in di-halogenated systems, the ligand must facilitate the reaction at the more reactive C-Br bond under conditions mild enough to leave the C-Cl bond untouched.

Several classes of ligands have proven effective in the selective amination of bromo-chloro heterocycles. A key study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that careful selection of the ligand and reaction conditions can lead to excellent chemoselectivity for the C-Br bond.[7][8] Ligands such as Xantphos and ferrocene-based ligands like Josiphos are particularly noteworthy.[9][10][11]

  • Xantphos: This bulky, electron-rich bidentate phosphine ligand has a large bite angle, which can promote reductive elimination and stabilize the catalytic species. Its steric bulk can also play a role in differentiating between the two halogenated sites.[12]

  • Josiphos Ligands: This family of chiral ferrocenyl diphosphine ligands offers a high degree of tunability in their steric and electronic properties. They have been shown to be highly effective in a range of cross-coupling reactions, including challenging aminations.[9][10]

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the selective Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Protocol 1: Selective Mono-amination at the C-5 Position

This protocol is adapted from methodologies successful for the selective amination of 6-bromo-2-chloroquinoline.[7][8]

Reaction Scheme:

Reaction_Scheme cluster_0 Reactant This compound Product 5-(R¹R²N)-1-chloro-6-fluoroisoquinoline Reactant->Product R¹R²NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C Amine R¹R²NH Catalyst Pd₂(dba)₃ Ligand Xantphos Base Cs₂CO₃ Solvent Toluene Byproduct HBr

A visual representation of the selective mono-amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound260.491.01.0
Amine (R¹R²NH)-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.04 (Pd)
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Toluene (anhydrous)-5 mL-

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Cesium Carbonate (2.0 mmol), and a magnetic stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk tube containing the substrate and base.

  • Add the amine (1.2 mmol) and the remaining anhydrous toluene (3 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1-chloro-6-fluoroisoquinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is a well-established system for Buchwald-Hartwig aminations. The ligand promotes the formation of the active monoligated palladium species necessary for efficient catalysis.[12]

  • Base: Cesium carbonate is a moderately strong inorganic base that is often effective in these couplings. Its use can sometimes offer better functional group tolerance compared to stronger bases like sodium tert-butoxide.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions and provides a suitable temperature range for the selective amination.

  • Temperature: A reaction temperature of 100 °C is generally sufficient to promote the amination at the more reactive C-Br bond without significantly activating the C-Cl bond.

Protocol 2: Sequential Amination for Disubstituted Isoquinolines

The mono-aminated product from Protocol 1 can be used as a substrate for a second Buchwald-Hartwig amination to introduce a different amino group at the C-1 position. This sequential approach allows for the synthesis of unsymmetrically disubstituted isoquinolines.

Reaction Workflow:

Sequential_Amination_Workflow Start This compound Step1 Protocol 1: Selective C-Br Amination (Amine 1, Pd₂(dba)₃, Xantphos, Cs₂CO₃) Start->Step1 Intermediate 5-(Amine 1)-1-chloro-6-fluoroisoquinoline Step1->Intermediate Step2 Protocol 2: C-Cl Amination (Amine 2, Pd₂(dba)₃, Josiphos, NaOtBu) Intermediate->Step2 Product 5-(Amine 1)-1-(Amine 2)-6-fluoroisoquinoline Step2->Product

Workflow for the synthesis of disubstituted isoquinolines.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-(R¹R²N)-1-chloro-6-fluoroisoquinoline-1.01.0
Amine (R³R⁴NH)-1.51.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.030.06 (Pd)
Josiphos Ligand (e.g., CyPF-tBu)-0.060.06
Sodium tert-butoxide (NaOtBu)96.102.52.5
1,4-Dioxane (anhydrous)-5 mL-

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the 5-amino-1-chloro-6-fluoroisoquinoline as the starting material.

  • Use a more robust catalyst system, such as Pd₂(dba)₃ with a Josiphos-type ligand, which is known to be effective for the amination of less reactive aryl chlorides.[9]

  • Employ a stronger base, such as sodium tert-butoxide, to facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle.

  • Use a higher boiling point solvent like 1,4-dioxane and a higher reaction temperature (e.g., 110-120 °C) to drive the amination of the less reactive C-Cl bond to completion.

  • The workup and purification procedure is analogous to Protocol 1.

Data Presentation and Characterization

Successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations for Mono-aminated Product
¹H NMR Disappearance of the proton signal corresponding to the H-5 position. Characteristic shifts in the remaining aromatic protons due to the new amino substituent.
¹³C NMR Appearance of new signals corresponding to the carbons of the introduced amino group. A significant upfield shift of the C-5 signal.
Mass Spec. A molecular ion peak corresponding to the mass of the aminated product. The isotopic pattern for one remaining chlorine atom should be observed.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a reliable and scientifically grounded approach for the selective Buchwald-Hartwig amination of this compound. By carefully controlling the reaction conditions and, most importantly, the choice of ligand, researchers can achieve high chemoselectivity for the more reactive C-Br bond, opening up avenues for further diversification at the C-Cl position. This strategic approach to the functionalization of polysubstituted isoquinolines is of significant value to the drug discovery and development community. Future work in this area could involve the development of even more selective and active catalyst systems, potentially enabling these transformations to be carried out under even milder conditions and with a broader range of amine coupling partners.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-128). Georg Thieme Verlag.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wikipedia contributors. (2023). Josiphos ligands. Wikipedia.
  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Electronic Effects of Aryl and Alkyl Substituents in Josiphos Ligands for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(25), 7894–7905.
  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia contributors. (2023).
  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry.
  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Solvias AG. (n.d.). Josiphos Ligands.
  • The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions.
  • Dalton Transactions. (2018).
  • Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Stradiotto, M., & Lundgren, R. J. (Eds.). (2016). Ancillary Ligands in Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Epistemeo. (2012, April 6).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Zhang, C., & Huang, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 195.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Glorius, F. (2023). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis.
  • Molecules. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Houk, K. N., & Cheong, P. H. Y. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 73(22), 8880–8892.
  • Molecules. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

Sources

synthesis of novel derivatives from 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 5-Bromo-1-chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. This compound is an exceptionally versatile starting material, offering multiple, chemically distinct reaction sites for sequential and site-selective functionalization. This guide provides a detailed exploration of its reactivity profile and offers robust, step-by-step protocols for the synthesis of a diverse range of derivatives. We will delve into palladium-catalyzed cross-coupling reactions at the C5-Broromo position and nucleophilic aromatic substitution at the C1-Chloro position, explaining the chemical principles that govern the selectivity of these transformations. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful building block in their synthetic programs.

The Strategic Value of this compound

Substituted isoquinolines are integral to numerous pharmaceuticals and functional materials due to their unique electronic and steric properties.[1] The title compound, this compound, is a trifunctionalized scaffold that provides chemists with a powerful platform for generating molecular complexity. Its value lies in the differential reactivity of its three key functional handles:

  • C5-Bromine: Ideal for a wide range of palladium-catalyzed cross-coupling reactions.

  • C1-Chlorine: Activated by the adjacent ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C6-Fluorine: A metabolically stable group that can serve as a probe for SAR studies or be used to modulate the electronic properties of the molecule.

This differential reactivity allows for a predictable and stepwise approach to building complex molecular architectures.

Reactivity Profile and Site-Selectivity

The synthetic utility of this compound stems from the ability to selectively address its halogenated positions. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[2] This principle is the cornerstone of our synthetic strategy, allowing for the selective functionalization of the more reactive C-Br bond while the C-Cl bond remains intact for subsequent transformations.

Conversely, the C1 position is highly electron-deficient due to the inductive effect of the adjacent sp²-hybridized nitrogen atom. This makes the C1-chloro group an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway that is generally not feasible at the C5 position under typical conditions.[3][4]

The following diagram illustrates the primary strategic pathways for derivatization:

G cluster_c5 C5 Position (Cross-Coupling) cluster_c1 C1 Position (SNAr) start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Pd Catalyst, Boronic Acid/Ester sonogashira Sonogashira (C-C Bond) start->sonogashira Pd/Cu Catalysts, Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd Catalyst, Amine snar_N Amination (C-N Bond) suzuki->snar_N Selective C1 Functionalization snar_O Etherification (C-O Bond) sonogashira->snar_O Selective C1 Functionalization buchwald->snar_O Selective C1 Functionalization

Caption: Strategic pathways for derivatizing the scaffold.

Protocols for Site-Selective C-C Bond Formation at C5

Palladium-catalyzed cross-coupling reactions are the methods of choice for selectively functionalizing the C5-bromo position.[5] The following protocols provide a starting point for common C-C bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl or aryl-vinyl bonds by coupling an organoboron species with an organohalide.[6][7]

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the catalyst.[7]

Experimental Protocol: Synthesis of 5-Aryl-1-chloro-6-fluoroisoquinoline

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2-3 eq). The reaction should be biphasic.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

ParameterCondition 1Condition 2Condition 3
Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acidPyridine-3-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)
Base 2M aq. K₂CO₃ (2.5 eq)2M aq. Cs₂CO₃ (2.0 eq)K₃PO₄ (powder, 3.0 eq)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Toluene
Temperature 90 °C100 °C100 °C
Typical Time 12 h8 h16 h
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated isoquinolines.[9][10][11]

Principle: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10]

Experimental Protocol: Synthesis of 5-Alkynyl-1-chloro-6-fluoroisoquinoline

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocols for C-N and C-O Bond Formation

Buchwald-Hartwig Amination (at C5)

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[12][13]

Principle: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the palladium complex, and after deprotonation by a strong base, reductive elimination forms the C-N bond.[14][15] The choice of ligand is critical for reaction efficiency.[16]

Experimental Protocol: Synthesis of 5-Amino-1-chloro-6-fluoroisoquinoline Derivatives

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 eq) and degassed anhydrous toluene.

  • Amine Addition: Add the primary or secondary amine (1.2 eq).

  • Reaction: Seal the tube and heat to 80-110 °C with stirring.

  • Monitoring: Monitor by LC-MS until the starting material is consumed (6-24 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter through a pad of Celite to remove palladium residues. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr at C1)

The electron-deficient nature of the C1 position allows for the direct displacement of the chloride by various nucleophiles.[17] This reaction is often thermally driven and does not require a metal catalyst.

Principle: The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the electrophilic C1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the ring is restored.[4][18]

Experimental Protocol: Synthesis of 1-Substituted-5-bromo-6-fluoroisoquinolines

  • Reagent Setup: In a sealed vial or round-bottom flask, combine this compound (1.0 eq) with the nucleophile (e.g., a primary/secondary amine or an alcohol, 1.5-3.0 eq).

  • Solvent and Base: Add a polar aprotic solvent such as DMF, NMP, or DMSO. For alcohol nucleophiles, a strong base like NaH or K₂CO₃ (1.5 eq) is required to generate the alkoxide in situ. For amine nucleophiles, a non-nucleophilic base like DIPEA (2.0 eq) can be added to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 80-140 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 4 to 48 hours.

  • Work-up: Cool to room temperature and pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer, dry, and concentrate.

  • Purification: Purify by column chromatography or recrystallization.

General Experimental Workflow and Purification

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product.

G setup 1. Reaction Setup - Flame-dry glassware - Add solid reagents - Purge with Inert Gas (Ar/N2) addition 2. Reagent Addition - Add degassed solvent - Add liquid reagents (e.g., amine, alkyne) setup->addition reaction 3. Reaction - Heat to desired temp. - Stir vigorously addition->reaction monitoring 4. Monitoring - TLC or LC-MS - Check for consumption of starting material reaction->monitoring workup 5. Work-up - Cool to RT - Aqueous quench - Extraction with organic solvent monitoring->workup Reaction Complete purification 6. Purification - Dry organic layer (Na2SO4) - Concentrate solvent - Column Chromatography workup->purification characterization 7. Characterization - NMR, MS, HRMS - Confirm structure and purity purification->characterization

Caption: General workflow for a cross-coupling reaction.

Purification Note: Isoquinoline derivatives are basic and may interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine, to the eluent during column chromatography.[8] Alternatively, using neutral or basic alumina as the stationary phase can be effective.

Characterization

Confirmation of the synthesized structures relies on standard spectroscopic techniques.

  • ¹H NMR: The aromatic region (7.0-9.5 ppm) will show characteristic shifts and coupling patterns for the isoquinoline core protons. The appearance of new signals corresponding to the coupled partner (e.g., new aromatic protons in a Suzuki reaction) and the disappearance of the starting material signals are key indicators.

  • ¹³C NMR: Provides information on the carbon framework. The carbons adjacent to the nitrogen (C1 and C8a) are typically downfield.[19]

  • ¹⁹F NMR: A singlet will be observed for the fluorine atom at the C6 position. Its chemical shift will be sensitive to the substitution pattern at the C5 and C1 positions, making it a useful diagnostic tool.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new substituent. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • Google Patents. (1989).
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ResearchGate. (2002). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. [Link]

  • ResearchGate. (2005). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]

  • Google Patents. (2014).
  • Journal of the American Chemical Society. (1947). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • The Journal of Chemical Physics. (2019). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. [Link]

  • PubMed. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed. (2003). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. [Link]

  • Google Patents. (2002).
  • ResearchGate. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • ResearchGate. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2018). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • PubChem. 5-bromo-1-chloro-6-fluoro-isoquinoline. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • PubMed. (2021). The Selective Monobromination of a Highly Sterically Encumbered Corrole: Structural and Spectroscopic Properties of Fe(Cl)(2-Bromo-5,10,15-tris(triphenyl)phenyl corrole). [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • National Institutes of Health. (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • National Institutes of Health. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2019). Late-stage functionalization of BN-heterocycles. [Link]

  • Lead Sciences. This compound. [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Wiley. Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. [Link]

Sources

Introduction: The Strategic Value of the 5-Bromo-1-chloro-6-fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Modification of 5-Bromo-1-chloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The strategic placement of distinct halogen atoms on this framework, as seen in this compound, presents a versatile platform for the synthesis of complex molecular architectures. This molecule is not merely an intermediate but a carefully designed building block offering three distinct points of modification, each with a unique and predictable chemical reactivity.

This guide provides a comprehensive overview of the reaction conditions necessary to selectively modify the 5-bromo, 1-chloro, and 6-fluoro positions. By understanding the orthogonal reactivity of these halogens, researchers can devise logical, multi-step synthetic pathways to generate diverse libraries of novel isoquinoline derivatives for drug discovery and materials science. We will explore the causality behind experimental choices, providing detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Part 1: Reactivity Profile and Strategic Considerations

The ability to selectively functionalize one position on a polyhalogenated scaffold in the presence of others is paramount. The reactivity of this compound is governed by the distinct electronic and steric environments of each carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are foundational methods for C-C and C-N bond formation.[2][3][4] The feasibility of these reactions is directly tied to the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity, leading to a well-established trend[2][5][6]:

C–I > C–Br > C–OTf > C–Cl >> C–F

For this compound, this hierarchy dictates that the C5-Br bond is significantly more susceptible to oxidative addition than the C1-Cl bond . The C6-F bond is almost universally inert under these conditions. This differential allows for highly selective functionalization at the C5 position while preserving the chloro and fluoro substituents for subsequent transformations. Achieving high selectivity requires careful control of reaction conditions, such as temperature and catalyst choice, to exploit the reactivity gap between the C-Br and C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a complementary method for modification. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] Two key factors are required for a successful SNAr reaction:

  • An Activated Ring: The aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups. In the isoquinoline system, the ring nitrogen atom strongly activates the C1 (alpha) position towards nucleophilic attack.

  • A Good Leaving Group: The halide must be able to depart from the Meisenheimer complex.

In the context of SNAr, the leaving group aptitude does not follow the same trend as in cross-coupling. The rate-determining step is typically the initial attack of the nucleophile.[9] A more electronegative halogen, like fluorine, renders the attached carbon more electrophilic and thus more susceptible to attack.[9][10] However, the C1 position on the isoquinoline ring is exceptionally activated by the adjacent nitrogen, making the C1-chloro group the most probable site for SNAr under moderate conditions. The C6-fluoro position is less activated and would require more forcing conditions for substitution.

This orthogonal reactivity is the cornerstone of a rational synthetic strategy.

cluster_0 Reactivity Hierarchy mol This compound pd_coupling Palladium Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) mol->pd_coupling C5-Br >> C1-Cl snar Nucleophilic Aromatic Substitution (SNAr) mol->snar C1-Cl > C6-F

Caption: Reactivity hierarchy for selective functionalization.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the selective modification of this compound. Researchers should note that optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol targets the C5-bromo position for C-C bond formation, leveraging its higher reactivity in palladium catalysis.[6][11]

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.). The choice of catalyst is crucial; Pd(dppf)Cl₂ is often effective for coupling bromides without significantly activating chlorides.[11]

  • Add a degassed solvent mixture, typically 1,4-Dioxane/Water (4:1) or DME/Water (4:1).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionCausality and Notes
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Efficient for C-Br coupling; less reactive towards C-Cl at lower temperatures.[11]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for the transmetalation step.[12] Cs₂CO₃ is more soluble and often more effective.
Solvent 1,4-Dioxane/H₂O or DME/H₂O (4:1)Aqueous solvent mixtures facilitate the dissolution of the base and promote the catalytic cycle.
Temperature 80-90 °CSufficient to activate the C-Br bond while minimizing competing C-Cl bond activation.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol achieves selective C-N bond formation at the C5-bromo position.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.05 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.). NaOtBu is often required for less nucleophilic amines.[13]

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed solvent such as Toluene or 1,4-Dioxane.

  • Heat the reaction mixture to 90-110 °C until the starting material is consumed as monitored by TLC or LC-MS (typically 4-18 hours).

  • Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionCausality and Notes
Catalyst System Pd₂(dba)₃ (2 mol%) + Xantphos (4-5 mol%)The bulky, electron-rich ligand facilitates the reductive elimination step to form the C-N bond.[13]
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)Deprotonates the amine, allowing it to coordinate to the palladium center.[13]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are required to prevent quenching of the strong base.
Temperature 90-110 °CProvides the necessary energy for the catalytic cycle, targeting the more reactive C-Br bond.
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

This protocol displaces the C1-chloro group with various nucleophiles, leaving the C5-bromo and C6-fluoro positions intact.

Step-by-Step Methodology:

  • In a reaction vial, dissolve the 1-chloro-isoquinoline substrate (1.0 equiv.) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Add the nucleophile (e.g., a secondary amine, sodium methoxide, or sodium thiophenoxide) (1.5-2.0 equiv.).

  • If the nucleophile is an amine or alcohol, add a mild base like K₂CO₃ or DIPEA (2.0-3.0 equiv.) to act as a proton scavenger.

  • Seal the vial and heat the mixture to 60-100 °C. The optimal temperature depends on the nucleophilicity of the attacking species.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-12 hours.

  • Upon completion, cool the mixture, dilute with water to precipitate the product or dilute with ethyl acetate for extraction.

  • If extracting, wash the organic layer thoroughly with water to remove the high-boiling solvent, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

ParameterRecommended ConditionCausality and Notes
Nucleophile Amines, Alkoxides, Thiolates (1.5-2.0 equiv.)The choice of nucleophile dictates the resulting functionality at C1.
Base (if needed) K₂CO₃ or DIPEA (2-3 equiv.)Used to deprotonate protic nucleophiles (R₂NH, ROH) or scavenge the HCl byproduct.
Solvent DMSO, DMF, or NMPPolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[7]
Temperature 60-100 °CGenerally lower than cross-coupling; sufficient to overcome the activation energy for SNAr at the highly activated C1 position.

Part 3: Sequential Functionalization Strategy

A powerful application of this scaffold is the sequential, site-selective introduction of different functional groups. A logical and high-yielding workflow involves performing the palladium-catalyzed cross-coupling at C5 first, followed by a nucleophilic substitution at C1. This order prevents potential poisoning of the palladium catalyst by nucleophiles that might be introduced in the first step.

cluster_1 Sequential Functionalization Workflow start This compound step1 Step 1: Suzuki Coupling (Protocol 1) start->step1 Aryl-B(OH)₂ Pd(dppf)Cl₂, Base intermediate 5-Aryl-1-chloro-6-fluoroisoquinoline step1->intermediate step2 Step 2: SNAr Reaction (Protocol 3) intermediate->step2 Nucleophile (NuH) Base, DMSO product 5-Aryl-1-(Nuc)-6-fluoroisoquinoline (Disubstituted Product) step2->product

Caption: Logical workflow for sequential C5 and C1 modification.

Conclusion

This compound is a highly valuable building block for chemical synthesis due to the predictable and orthogonal reactivity of its three halogen substituents. By carefully selecting reaction conditions, chemists can selectively target the C5-bromo position for palladium-catalyzed cross-coupling reactions or the C1-chloro position for nucleophilic aromatic substitution. This guide provides the foundational protocols and strategic insights necessary for researchers to confidently employ this scaffold in the development of novel, highly functionalized isoquinoline derivatives. The principles outlined herein empower the rational design of synthetic routes, accelerating the discovery of new chemical entities for pharmaceutical and materials science applications.

References

  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters - ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. ChemRxiv. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed. Available at: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • 5-bromo-1-chloro-6-fluoro-isoquinoline. PubChem. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

Sources

The Strategic Utility of 5-Bromo-1-chloro-6-fluoroisoquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Strategic halogenation of this privileged core is a well-established method for modulating the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of fluorine, for instance, can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine and bromine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[3][4][5][6] 5-Bromo-1-chloro-6-fluoroisoquinoline emerges as a particularly valuable building block, offering a trifecta of functionalities for the medicinal chemist. This document provides an in-depth guide to the applications of this compound, complete with detailed experimental protocols for its derivatization.

The Chemical Versatility of this compound

This compound (CAS No. 1368066-64-1) is a polysubstituted heteroaromatic compound with the molecular formula C9H4BrClFN.[7][8][9] Its utility in drug discovery stems from the distinct reactivity of its three halogen substituents. The bromine atom at the 5-position is the most susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The chlorine atom at the 1-position is less reactive, allowing for sequential functionalization. The fluorine atom at the 6-position is generally unreactive in these cross-coupling reactions and primarily serves to modulate the electronic properties of the molecule.

This differential reactivity allows for a regioselective approach to the synthesis of complex isoquinoline derivatives. One can envision a synthetic strategy where the C5-Br bond is first functionalized, followed by a subsequent reaction at the C1-Cl bond under more forcing conditions. This stepwise approach provides access to a wide array of substituted isoquinolines for structure-activity relationship (SAR) studies.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that are frequently dysregulated in diseases such as cancer.[10] The isoquinoline scaffold is a common feature in many kinase inhibitors.[6] The strategic placement of substituents on the isoquinoline ring can lead to potent and selective inhibitors that target the ATP-binding site of these enzymes. This compound is an ideal starting material for the synthesis of novel kinase inhibitors.

A plausible synthetic route towards a library of potential kinase inhibitors is outlined below. The initial step would involve a Suzuki or Buchwald-Hartwig reaction at the C5 position to introduce a variety of aryl, heteroaryl, or amino groups. The resulting 1-chloro-6-fluoro-5-substituted isoquinolines can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution at the C1 position to install another diversity element.

Experimental Protocols

The following protocols are exemplary and are based on well-established procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on related halogenated heterocycles.[2][3][11][12][13] Optimization may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes a typical procedure for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-chloro-6-fluoroisoquinoline.

Expected Outcome:

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh3)4PPh3K2CO3Dioxane/H2O9070-90
Pd(dppf)Cl2dppfCs2CO3Dioxane8075-95
Pd2(dba)3SPhosK3PO4Toluene10080-98

This data is representative for similar substrates and serves as a guideline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd2(dba)3, Xantphos, and NaOtBu.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-amino-1-chloro-6-fluoroisoquinoline derivative.

Expected Outcome:

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XantphosNaOtBuToluene11065-85
Pd(OAc)2BINAPCs2CO3Dioxane10060-80
G3-XPhosXPhosK3PO4t-BuOH9070-90

This data is representative for similar substrates and serves as a guideline.

Potential Applications in Drug Discovery

A notable, albeit structurally related, example is the mention of "1-amino-5-bromo-6-chloro-5-fluoroisoquinoline" in a patent for PRMT5 inhibitors, highlighting the potential of this scaffold in developing epigenetic modulators for cancer therapy.[14] The protocols provided above would allow for the synthesis of a diverse library of compounds for screening against a panel of kinases or other biological targets. The resulting 5-substituted-1-chloro-6-fluoroisoquinolines can be further elaborated at the C1 position, for instance, by nucleophilic substitution with amines or thiols, to generate even greater molecular diversity.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique pattern of halogen substitution allows for selective and sequential functionalization, providing a powerful platform for the synthesis of novel and complex isoquinoline derivatives. The protocols outlined in this document serve as a starting point for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents for a range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery. BenchChem.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US9850229B2 - Substituted pyrazolo [1, 5-a] pyrimidines as MEK inhibitors.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Google Patents. (n.d.). WO 00/38684 - Use of alpha 2 adrenergic agonists to reduce peripheral pain.
  • MDPI. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • BenchChem. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

Sources

Application Notes and Protocols: Strategic Functionalization of the C-1 Position of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic derivatization of the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The specific compound, 5-Bromo-1-chloro-6-fluoroisoquinoline, represents a highly versatile building block for drug discovery programs. Its unique substitution pattern offers multiple, orthogonal handles for chemical modification. The chlorine atom at the C-1 position is particularly susceptible to nucleophilic displacement and organometallic cross-coupling reactions, making it a prime site for introducing molecular diversity. The bromine at C-5 provides a secondary site for cross-coupling, while the fluorine at C-6 can modulate the electronic properties and metabolic stability of the molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on established and robust protocols for the functionalization of the C-1 position of this compound. We will delve into the mechanistic underpinnings of each transformation, offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions.

Strategic Approaches to C-1 Functionalization

The C-1 position of the isoquinoline ring is electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.[1] This inherent reactivity can be harnessed through several powerful synthetic methodologies. The primary strategies for functionalizing the C-1 chloro position of this compound can be broadly categorized into:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Cyanation (C-CN bond formation)

The choice of method will depend on the desired functionality to be introduced and the overall synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at C-1

Mechanistic Rationale:

Nucleophilic aromatic substitution at the C-1 position of 1-chloro-isoquinolines is a well-established transformation. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-1 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled, and aromaticity is restored, yielding the substituted isoquinoline. The presence of the electronegative nitrogen atom in the isoquinoline ring system stabilizes the Meisenheimer complex, facilitating the reaction.[1]

Experimental Protocol: Synthesis of a C-1 Alkoxy Derivative

This protocol details the synthesis of 5-Bromo-6-fluoro-1-methoxyisoquinoline as a representative example.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of the isoquinoline derivative at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-6-fluoro-1-methoxyisoquinoline.

Data Presentation:

ParameterValue
Starting MaterialThis compound
NucleophileSodium methoxide
Stoichiometry1.5 equivalents of nucleophile
SolventDMF/MeOH
Temperature60 °C
Reaction Time2-6 hours (monitor by TLC/LC-MS)
Work-upAqueous work-up and extraction
PurificationSilica gel column chromatography

Visualization of the SNAr Workflow:

SNAr_Workflow Start This compound Reagents NaOMe, DMF/MeOH Reaction Reaction at 60°C Start->Reaction Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-6-fluoro-1-methoxyisoquinoline Purification->Product

Caption: Workflow for SNAr at C-1.

Palladium-Catalyzed Cross-Coupling Reactions at C-1

The chlorine atom at the C-1 position of this compound is also an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile means of forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

Mechanistic Rationale:

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[5][6] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of a C-1 Aryl Derivative

This protocol outlines the synthesis of 5-Bromo-6-fluoro-1-(phenyl)isoquinoline.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Coupling PartnerPhenylboronic acid
CatalystPd(OAc)₂
LigandXPhos
BaseK₃PO₄
Solvent1,4-Dioxane/Water
Temperature100 °C
Reaction Time4-12 hours (monitor by TLC/LC-MS)

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl Oxidative Addition PdII_Boron Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination Product Ar-R PdII_Boron->Product Ar-Cl This compound Ar-Cl->PdII_Aryl R-B(OH)₂ Phenylboronic acid R-B(OH)₂->PdII_Aryl Base K₃PO₄ Base->PdII_Aryl

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

Mechanistic Rationale:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9][10] Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of ligand and base is critical to the success of this reaction, with sterically hindered, electron-rich phosphine ligands and non-nucleophilic bases being commonly employed.[8][11]

Experimental Protocol: Synthesis of a C-1 Amino Derivative

This protocol describes the synthesis of N-benzyl-5-bromo-6-fluoroisoquinolin-1-amine.

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound (1.0 eq), benzylamine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
AmineBenzylamine
CatalystPd₂(dba)₃
LigandXantphos
BaseNaOtBu
SolventToluene
Temperature110 °C
Reaction Time6-18 hours (monitor by TLC/LC-MS)

Visualization of the Buchwald-Hartwig Workflow:

Buchwald_Workflow Start This compound Reaction Reaction in Toluene at 110°C Start->Reaction Amine Benzylamine Amine->Reaction Catalyst Pd₂(dba)₃, Xantphos Catalyst->Reaction Base NaOtBu Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-benzyl-5-bromo-6-fluoroisoquinolin-1-amine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling for C-C Bond Formation

Mechanistic Rationale:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13][15] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne.[14][15]

Experimental Protocol: Synthesis of a C-1 Alkynyl Derivative

This protocol details the synthesis of 5-Bromo-6-fluoro-1-(phenylethynyl)isoquinoline.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
AlkynePhenylacetylene
CatalystPdCl₂(PPh₃)₂
Co-catalystCuI
BaseTriethylamine
SolventTHF
Temperature60 °C
Reaction Time3-8 hours (monitor by TLC/LC-MS)
Cyanation for C-CN Bond Formation

Mechanistic Rationale:

The introduction of a nitrile group can be achieved through a palladium-catalyzed cyanation reaction, often using zinc cyanide (Zn(CN)₂) as the cyanide source.[16] The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the zinc cyanide complex, and reductive elimination to form the aryl nitrile.

Experimental Protocol: Synthesis of a C-1 Cyano Derivative

This protocol describes the synthesis of 5-Bromo-6-fluoroisoquinoline-1-carbonitrile.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour into water.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Cyanide SourceZinc cyanide (Zn(CN)₂)
CatalystPd₂(dba)₃
Liganddppf
SolventDMF
Temperature120 °C
Reaction Time6-24 hours (monitor by TLC/LC-MS)

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, highly functionalized isoquinoline derivatives. The C-1 chloro substituent serves as a key handle for a wide array of synthetic transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The choice of methodology will be dictated by the specific synthetic goals, but the inherent reactivity of the C-1 position ensures that a diverse range of analogues can be readily accessed. Careful optimization of the reaction conditions for each specific substrate and coupling partner is always recommended to achieve the best possible outcomes.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cyanochlorination and cyanation of isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Regioselective C–H Functionalization of Heteroarene N-Oxides Enabled by a Traceless Nucleophile. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved from [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[h]isoquinolines. Retrieved from [Link]

  • Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • National Institutes of Health. Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2023, June 27). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • RSC Publishing. C–H functionalization of quinazolinones by transition metal catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • PubMed. (2025, July 24). Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[ h]isoquinolines. Retrieved from [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Harvard University. The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 5-Bromo-1-chloro-6-fluoroisoquinoline into Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of 5-Bromo-1-chloro-6-fluoroisoquinoline

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties[1][2][3]. The subject of this guide, this compound, is a highly versatile building block designed for the strategic and regioselective construction of complex heterocyclic systems. Its unique arrangement of three distinct functional handles—a reactive bromine at C-5, a chlorine at C-1, and a fluorine at C-6—allows for a programmed, stepwise diversification, making it an invaluable tool for drug discovery and development professionals.

This document provides a detailed exploration of the reactivity of this scaffold and offers field-proven protocols for its incorporation into more complex molecular architectures. We will delve into the causality behind experimental choices, focusing on regioselective transformations that leverage the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions and the inherent electrophilicity of the C-1 position for nucleophilic aromatic substitution (SNAr).

Core Chemical Principles: Understanding Regioselective Reactivity

The synthetic utility of this compound hinges on the ability to selectively address one of the two carbon-halogen bonds. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl[4]. This principle is the cornerstone of our strategy.

  • C-5 Bromine: The C-Br bond is significantly more reactive towards palladium(0) catalysts than the C-Cl bond. This is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step of most cross-coupling catalytic cycles[4]. Therefore, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be performed selectively at the C-5 position, leaving the C-1 chlorine untouched for subsequent transformations.

  • C-1 Chlorine: The C-Cl bond at the C-1 position is relatively inert to standard cross-coupling conditions that activate the C-Br bond. However, its position adjacent to the ring nitrogen atom makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [5][6]. The electron-withdrawing nature of the nitrogen atom polarizes the C-1 carbon, making it electrophilic and prone to attack by nucleophiles. The additional electron-withdrawing effect of the fluorine atom at C-6 further enhances this reactivity.

This differential reactivity provides an orthogonal handle for synthetic diversification, as illustrated below.

G cluster_start cluster_paths cluster_products start_node This compound pd_coupling Palladium-Catalyzed Cross-Coupling start_node->pd_coupling Targets C-5 (Br) Reactivity: Br > Cl snar Nucleophilic Aromatic Substitution (SNAr) start_node->snar Targets C-1 (Cl) Activated by Ring-N product_c5 C-5 Functionalized (C-1 Cl intact) pd_coupling->product_c5 product_c1 C-1 Functionalized (C-5 Br intact) snar->product_c1

Caption: Orthogonal synthetic pathways for this compound.

Palladium-Catalyzed Cross-Coupling at C-5

By carefully selecting catalysts and reaction conditions, the C-5 position can be functionalized with a wide variety of substituents while preserving the C-1 chloro group.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C-5 bromide with an organoboron reagent[7][8][9].

Mechanistic Overview: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[9]. The presence of a base is crucial for activating the boronic acid for the transmetalation step[7].

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)L₂-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r R-Pd(II)L₂-R' transmetal->pd_r_r reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product r_br R-Br r_br->oxidative_add (Isoquinoline-Br) r_b R'-B(OR)₂ + Base r_b->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 260.5 mg), the desired aryl- or heteroarylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol, 276 mg) or Cs₂CO₃ (2.0 mmol, 652 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg). The choice of catalyst can be critical, and screening may be required for challenging substrates[10].

  • Solvent Addition & Degassing: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C-5-arylated isoquinoline derivative.

Data Summary: Typical Suzuki-Miyaura Conditions

ParameterConditionRationale / Comment
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for a broad range of boronic acids.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMEAqueous solvent mixtures are common and facilitate the dissolution of the base.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Expected Yield 70 - 95%Yields are substrate-dependent but generally high for this transformation.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, coupling the C-5 bromide with primary or secondary amines[11][12]. It is particularly valuable for creating scaffolds used in kinase inhibitor development[13][14].

Mechanistic Causality: The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, forming the active amide nucleophile for coordination to the palladium center[15][16]. The choice of phosphine ligand is critical and often dictates the reaction's success, with bulky, electron-rich ligands promoting the reductive elimination step[17].

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos or RuPhos, 6 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol, 260.5 mg) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions

ParameterConditionRationale / Comment
Catalyst/Ligand Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAPBulky, electron-rich phosphine ligands are essential for efficient coupling.[17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation.[16]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 90 - 110 °CHigher temperatures are often required compared to Suzuki couplings.
Expected Yield 60 - 90%Highly dependent on the amine coupling partner and ligand choice.
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C-5 position, a valuable functional group for further click chemistry or cyclization reactions[18][19].

Mechanistic Insight: This reaction uniquely employs a dual catalytic system[20]. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex[20]. The reaction is run in the presence of an amine base, which also often serves as a solvent[18].

Experimental Protocol: Sonogashira Coupling

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 260.5 mg), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (10 mL). Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often rapid and can be monitored by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 5-alkynylisoquinoline product.

Nucleophilic Aromatic Substitution (SNAr) at C-1

As an orthogonal strategy, the C-1 chloro position can be selectively functionalized using strong nucleophiles, leaving the C-5 bromine available for subsequent cross-coupling.

Mechanistic Principles: The SNAr reaction proceeds via a two-step addition-elimination mechanism[5][6]. The nucleophile attacks the electron-deficient C-1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[21]. The aromaticity is then restored by the expulsion of the chloride leaving group. The rate-determining step is typically the initial nucleophilic attack[22]. Interestingly, for SNAr, fluoride is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon for attack; however, chloride is still a very competent leaving group in activated systems like this one[22][23].

Experimental Protocol: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 260.5 mg) in a suitable solvent such as n-butanol or DMF (5 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine (2.0-3.0 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol) if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by LC-MS.

  • Workup: After completion, cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the 1-amino-5-bromo-6-fluoroisoquinoline.

Safety Precautions

  • Handling: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reactions: Palladium catalysts, phosphine ligands, and strong bases (especially NaOt-Bu) are air- and/or moisture-sensitive and can be pyrophoric. All reactions should be conducted under an inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques.

  • Solvents: Use anhydrous, degassed solvents for cross-coupling reactions. Toluene, 1,4-dioxane, and other organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI.
  • Isoquinoline. (n.d.). Wikipedia.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. (n.d.). BenchChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Buchwald–Hartwig amin
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic arom
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). BenchChem.
  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). BenchChem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Nucleophilic Arom

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in the Synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this highly functionalized heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental considerations, and data to help optimize your reactions.

Introduction: Navigating the Synthesis of a Polysubstituted Isoquinoline

The synthesis of this compound presents a unique set of challenges due to the specific arrangement of its halogen substituents. Each halogen imparts distinct electronic and steric effects that can influence the course of the reaction, often leading to issues with yield, purity, and regioselectivity. This guide will deconstruct a plausible synthetic route, addressing potential pitfalls at each key stage and providing evidence-based solutions.

A logical synthetic approach involves the initial construction of the isoquinoline core, followed by sequential halogenation. A plausible and efficient pathway is a modified Pomeranz-Fritsch reaction to form a fluorinated isoquinoline, followed by chlorination and bromination.

Visualizing the Synthetic Workflow

Synthetic Workflow A 4-Fluoro-2-methylbenzaldehyde C 6-Fluoroisoquinoline A->C Pomeranz-Fritsch Reaction B Aminoacetaldehyde diethyl acetal B->C D 6-Fluoro-2H-isoquinolin-1-one C->D Oxidation E 1-Chloro-6-fluoroisoquinoline D->E Chlorination (e.g., POCl3) F This compound E->F Electrophilic Bromination (e.g., NBS)

Caption: A plausible synthetic route to this compound.

Part 1: Troubleshooting the Pomeranz-Fritsch Reaction for 6-Fluoroisoquinoline

The Pomeranz-Fritsch reaction is a robust method for synthesizing the isoquinoline core. However, the presence of a fluorine atom on the starting benzaldehyde can influence the reaction's efficiency.[1]

Q1: My Pomeranz-Fritsch reaction to form 6-fluoroisoquinoline is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this reaction can often be attributed to incomplete Schiff base formation or inefficient cyclization.

  • Incomplete Schiff Base Formation: The initial condensation between 4-fluoro-2-methylbenzaldehyde and aminoacetaldehyde diethyl acetal to form the Schiff base is critical.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the Schiff base. The use of a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards product formation. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting aldehyde.

  • Inefficient Cyclization: The acid-catalyzed cyclization of the benzalamino acetal is the key ring-forming step. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the electrophilic substitution more challenging.

    • Solution: A stronger acid catalyst may be required compared to reactions with electron-donating groups.[1] While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can also be effective. Careful optimization of the reaction temperature is crucial; while heating is necessary, excessive temperatures can lead to decomposition.

Table 1: Recommended Reaction Conditions for Pomeranz-Fritsch Cyclization

ParameterRecommended RangeRationale
Acid Catalyst Conc. H₂SO₄, PPAStronger acids are needed to overcome the deactivating effect of the fluorine substituent.
Temperature 70-100 °CProvides sufficient energy for cyclization without significant decomposition.
Reaction Time 4-12 hoursMonitor by TLC for optimal conversion.

Part 2: Optimizing the Chlorination of 6-Fluoro-2H-isoquinolin-1-one

The introduction of the chloro group at the 1-position is typically achieved by converting the isoquinoline to its corresponding isoquinolin-1-one, followed by treatment with a chlorinating agent.

Q2: I am having trouble with the chlorination of 6-fluoro-2H-isoquinolin-1-one. What are the best practices to ensure a high yield of 1-chloro-6-fluoroisoquinoline?

A2: The key to a successful chlorination at the 1-position is the choice of chlorinating agent and the reaction conditions.

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. It acts as both the chlorinating agent and a dehydrating agent.

    • Protocol: A solution of 6-fluoro-2H-isoquinolin-1-one in an excess of POCl₃ is typically heated to reflux.

  • Reaction Temperature and Time: The reaction generally requires elevated temperatures to proceed to completion.

    • Optimization: Refluxing for 2-4 hours is a good starting point. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up Procedure: Quenching the reaction mixture must be done carefully.

    • Caution: Slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This is a highly exothermic process. The product can then be extracted with an organic solvent after neutralization.

Part 3: Troubleshooting the Regioselective Bromination of 1-Chloro-6-fluoroisoquinoline

The final step is the electrophilic bromination to introduce the bromine atom at the 5-position. Achieving the correct regioselectivity is the primary challenge in this step.

Q3: My bromination of 1-chloro-6-fluoroisoquinoline is producing a mixture of isomers. How can I selectively obtain the 5-bromo product?

A3: The regioselectivity of electrophilic bromination on the isoquinoline ring is highly dependent on the reaction conditions, particularly the choice of brominating agent and the solvent system. The directing effects of the existing substituents will also play a crucial role.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination as it provides a low concentration of bromine in situ, which can help to avoid over-bromination and the formation of undesired isomers.

  • Solvent and Temperature Control: A detailed procedure for the selective bromination of isoquinoline at the 5-position involves using NBS in concentrated sulfuric acid at low temperatures.

    • Rationale: The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. The bromination then preferentially occurs on the benzene ring. Low temperatures (e.g., -20°C to 0°C) are crucial for controlling the regioselectivity and preventing the formation of the 8-bromo isomer.

  • Experimental Protocol (Adapted from Organic Syntheses Procedure for 5-Bromoisoquinoline):

    • Dissolve 1-chloro-6-fluoroisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Cool the solution further (e.g., to -20°C).

    • Add NBS portion-wise, maintaining the low temperature.

    • Stir at low temperature for several hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization and extraction.

Table 2: Key Parameters for Selective 5-Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine.
Solvent Concentrated H₂SO₄Protonates the isoquinoline nitrogen, directing bromination to the benzene ring.
Temperature -20 °C to 0 °CEnhances regioselectivity for the 5-position and minimizes side reactions.

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthetic sequence?

A: While yields can vary significantly based on the optimization of each step, a reasonable expectation for a multi-step synthesis of this nature would be in the range of 20-40% overall.

Q: How can I purify the final this compound product?

A: Purification of halogenated isoquinolines can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This can be used to wash away non-basic impurities before neutralizing and re-extracting the product into an organic solvent.

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with care and appropriate PPE.

  • Brominating Agents (NBS): Can be irritating to the skin and respiratory system. Handle in a well-ventilated area or fume hood.

References

  • Pomeranz–Fritsch reaction. (2023). In Wikipedia. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, Coll. Vol. 10, p.142 (2004); Vol. 79, p.1 (2002). [Link]

  • Bischler–Napieralski reaction. (2023). In Wikipedia. [Link]

  • Sandmeyer reaction. (2023). In Wikipedia. [Link]

Sources

common side reactions with 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions encountered during the experimental use of this versatile heterocyclic building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific challenges you may face when using this compound in common organic transformations.

Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing a mixture of products corresponding to coupling at both the bromine and chlorine positions. How can I achieve selective coupling at the C-5 (Bromo) position?

Answer: This is a common challenge stemming from the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl > C-F.[1][2] This is primarily due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[1]

Probable Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to activate the stronger C-Cl bond, leading to a loss of selectivity.

    • Solution: Employ milder reaction conditions. Lower the reaction temperature (e.g., start at room temperature and gradually increase) and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing over-reaction.

  • Inappropriate Catalyst/Ligand System: Some highly active palladium catalysts, especially those designed for activating aryl chlorides, can readily cleave both C-Br and C-Cl bonds.

    • Solution: Opt for a palladium catalyst system known for its selectivity towards aryl bromides. A common choice is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less electron-rich phosphine ligand. Avoid ligands specifically designed for aryl chloride activation in this initial step.

Illustrative Experimental Protocol for Selective Suzuki-Miyaura Coupling:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress.

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace one of the halogens on this compound with an amine nucleophile, but I am getting very low yields or recovering my starting material. What could be the issue?

Answer: The success of a nucleophilic aromatic substitution (SNAr) reaction on this substrate depends on the position of the halogen and the reaction conditions. The isoquinoline nitrogen atom activates the C-1 position towards nucleophilic attack. Therefore, the chlorine atom at C-1 is the most likely to be displaced in an SNAr reaction. The halogen at C-5 is less activated, and the one at C-6 is deactivated by the electron-donating effect of the nitrogen lone pair in certain resonance forms.

Probable Causes & Solutions:

  • Incorrect Target for SNAr: Attempting to displace the bromine at C-5 or the fluorine at C-6 via SNAr is significantly more difficult than displacing the chlorine at C-1.

  • Insufficiently Strong Nucleophile: While the C-1 position is activated, a weak nucleophile may still not be reactive enough.

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Workflow for SNAr Reactions:

snAr_troubleshooting start Low Yield in SNAr Reaction check_position Is the target the C-1 Chloro position? start->check_position no_position Re-evaluate synthetic strategy. C-1 is the most activated site. check_position->no_position No yes_position Yes check_position->yes_position Yes check_nucleophile Is the nucleophile strong enough? yes_position->check_nucleophile weak_nucleophile Consider a stronger nucleophile or a more basic reaction medium. check_nucleophile->weak_nucleophile No strong_nucleophile Yes check_nucleophile->strong_nucleophile Yes increase_temp Increase reaction temperature incrementally. Use a higher boiling point solvent (e.g., DMSO, NMP). strong_nucleophile->increase_temp success Reaction proceeds increase_temp->success

Caption: Troubleshooting workflow for SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the three halogen atoms on this compound?

A1: The reactivity of the halogens is highly dependent on the type of reaction:

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity follows the order of bond strength: Bromo (C-5) > Chloro (C-1) >> Fluoro (C-6) . The C-Br bond is the weakest and most readily undergoes oxidative addition.[1][2]

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity is dictated by the position relative to the nitrogen atom. The Chloro (C-1) is the most reactive due to the electron-withdrawing effect of the adjacent nitrogen, which stabilizes the Meisenheimer intermediate. The Bromo (C-5) and Fluoro (C-6) positions are significantly less reactive in SNAr.

Q2: I am observing debromination or dechlorination as a side product in my coupling reaction. How can I prevent this?

A2: This side reaction, known as hydrodehalogenation, can occur under certain conditions, particularly with strong bases and in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, water).

  • To minimize this:

    • Ensure your reaction is under an inert atmosphere to exclude moisture and oxygen.

    • Use a milder base if possible (e.g., K₃PO₄ instead of NaOtBu).

    • Minimize reaction time; do not let the reaction run for an extended period after the starting material is consumed.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a well-closed container, protected from light, and in a cool, dry place.[3] Storage at 2-8°C is often suggested by suppliers.[4][5]

Q4: Can I perform a Grignard or organolithium exchange on the bromo-substituent?

A4: While a magnesium-halogen or lithium-halogen exchange at the C-5 bromo position is theoretically possible, it can be complicated. The presence of the acidic protons on the isoquinoline ring and the electrophilic C-1 position could lead to side reactions. If attempting this, it would require very low temperatures (e.g., -78 °C) and a non-nucleophilic base for any deprotonation steps, followed by the addition of the organometallic reagent. Careful optimization would be necessary.

Data and Reactivity Summary

PositionHalogenTypical Reaction TypeRelative ReactivityNotes
C-1ChloroNucleophilic Aromatic Substitution (SNAr)HighActivated by the adjacent nitrogen atom.
C-5BromoPalladium-Catalyzed Cross-CouplingHighWeaker C-Br bond facilitates oxidative addition.[1]
C-6FluoroGenerally unreactiveLowStrong C-F bond; not typically displaced or coupled under standard conditions.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Sigma-Aldrich. This compound.
  • LIDE PHARMACEUTICALS LTD. 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Labsolu.ca. 5-bromo-1-chloro-6-fluoro-isoquinoline.
  • ChemicalBook. Isoquinoline, 5-bromo-1-chloro-6-fluoro- CAS.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • Lead Sciences. This compound.
  • BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Bromo-3-chloro-2-fluorotoluene and Analogous Halogenated Aromatics.

Sources

purification techniques for 5-Bromo-1-chloro-6-fluoroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 5-Bromo-1-chloro-6-fluoroisoquinoline Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound derivatives. The unique electronic and steric properties conferred by the multiple halogen substituents (Br, Cl, F) can present specific challenges during purification. This document provides practical, experience-driven solutions in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows to streamline your purification processes and ensure the highest compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary ?

A1: The two most effective and commonly employed methods for purifying these derivatives are flash column chromatography and recrystallization .[1][2]

  • Flash Column Chromatography is the workhorse for separating the target compound from reaction byproducts and unreacted starting materials, especially when impurities have significantly different polarities.

  • Recrystallization is an excellent final step for achieving high analytical purity, particularly for solid compounds, as it efficiently removes trace impurities by leveraging differences in solubility between the desired product and contaminants at varying temperatures.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC) can be used for challenging separations, such as resolving closely related isomers or for obtaining very small quantities of ultra-pure material, but is often less scalable.[4]

Q2: How do the multiple halogen substituents (Br, Cl, F) affect the purification strategy?

A2: The presence of bromine, chlorine, and fluorine on the isoquinoline core has a profound impact on the molecule's physicochemical properties, which directly influences purification choices:

  • Polarity and Solubility: Halogens are electron-withdrawing, which can decrease the basicity of the isoquinoline nitrogen and affect the molecule's overall polarity. The compound is generally moderately polar. This makes it amenable to normal-phase chromatography on silica gel. Its solubility will be highest in chlorinated solvents like dichloromethane (DCM) and chloroform, and lower in non-polar solvents like hexanes or heptane.

  • Chromatographic Behavior: The electron-rich nature of the halogen atoms can lead to specific interactions with the stationary phase. On silica gel, a mildly acidic stationary phase, the basic nitrogen of the isoquinoline ring is the primary site of interaction.

  • Detection: These compounds are typically UV-active, making them easy to visualize on TLC plates with a UV lamp (254 nm) and to detect by UV in HPLC systems.

Q3: What are the common impurities I should expect from the synthesis of these derivatives?

A3: Impurities are highly dependent on the synthetic route. For isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, common impurities include:

  • Unreacted Starting Materials: The original β-arylethylamide or β-arylethylamine and the corresponding aldehyde/ketone.[1][5]

  • Reaction Intermediates: Incomplete cyclization can leave dihydroisoquinoline intermediates.[1][5]

  • Positional Isomers: During halogenation steps, bromination or chlorination might occur at other positions on the aromatic rings, leading to isomers that can be very difficult to separate.[6][7]

  • Dehalogenated Byproducts: Under certain conditions (e.g., reductive workups or some palladium-catalyzed reactions), one or more halogen atoms can be replaced by hydrogen.[8][9] These impurities have very similar chromatographic behavior to the desired product.

  • Hydrolysis Products: The 1-chloro group on the isoquinoline ring can be susceptible to hydrolysis to the corresponding isoquinolin-1-one, especially if exposed to water under acidic or basic conditions for extended periods.

Q4: How can I effectively monitor the purity of my product throughout the purification process?

A4: A multi-technique approach is essential for reliable purity assessment:

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a combination of visualization techniques: UV light (254 nm), and a potassium permanganate stain (which reacts with reducible functional groups) to reveal non-UV active impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides much higher resolution than TLC and is excellent for detecting closely eluting impurities like positional isomers.[10] An initial crude HPLC is highly recommended to understand the complexity of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and detecting impurities. The presence of small, unidentified peaks suggests impurities. ¹⁹F NMR is also extremely useful given the fluorine substituent, as it provides a clean spectrum where each fluorine-containing species gives a distinct signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and can help identify the masses of impurities, aiding in their structural elucidation.[11]

Troubleshooting Guide: Common Purification Issues

ProblemPotential Cause(s)Recommended Solutions
Poor Separation in Flash Chromatography (Streaking, Co-elution of spots)1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor differentiation between compounds.1a. Systematic TLC Analysis: Screen various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). Aim for an Rf value of ~0.2-0.3 for your target compound. 1b. Use a Gradient: Start with a low polarity eluent and gradually increase the polarity. This sharpens bands and improves separation of compounds with different polarities.
2. Column Overloading: Too much crude material was loaded onto the column relative to its size.2. Adhere to Loading Ratios: As a general rule, do not load more than 1-5% of the silica gel weight (e.g., 1-5 g of crude material on a 100 g column).
3. Compound is Degrading on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.3a. Deactivate Silica: Add 0.5-1% triethylamine (NEt₃) or ammonia to the eluent to neutralize acidic sites. 3b. Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
Product Fails to Crystallize During Recrystallization 1. Solution is Not Saturated: The concentration of the compound is too low for crystals to form.1a. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. 1b. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexanes) dropwise to the solution until it becomes cloudy (the cloud point), then add a drop of the primary solvent to redissolve and allow to cool.
2. Wrong Solvent Choice: The compound is too soluble even at low temperatures.2. Re-evaluate Solvents: A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] Test solubility in a range of solvents on a small scale.
3. Inhibition by Impurities: Oily or tarry impurities can prevent the formation of a crystal lattice.3. Pre-Purification: Pass the crude material through a short plug of silica gel with a moderately polar solvent to remove highly polar or non-polar "oily" impurities first.
4. No Nucleation Sites: Spontaneous crystal formation has not initiated.4a. Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod to create microscopic nucleation sites. 4b. Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
HPLC Shows Multiple Peaks, but TLC Shows a Single Spot 1. Presence of Isomers: Positional isomers often have very similar polarities and may not separate on TLC but can be resolved by high-resolution HPLC.[13]1. Optimize HPLC Method: Try a different column chemistry. Phenyl-based columns (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic compounds through π-π interactions and may resolve isomers better than a standard C18 column.[13]
2. On-Column Degradation: The compound may be unstable under the HPLC conditions (e.g., acidic mobile phase).2. Adjust Mobile Phase: Try using a buffered mobile phase or switch to a different acid modifier (e.g., formic acid instead of trifluoroacetic acid).
Final Product is Discolored (Yellow/Brown) or Oily 1. Trapped Solvent or Colored Impurities: Persistent impurities that were not fully removed.1a. Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter through celite to remove the carbon and adsorbed impurities. Then proceed with recrystallization or solvent removal. 1b. Trituration: Suspend the oily or discolored solid in a solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the suspension. The impurities may dissolve, leaving the purified solid behind, which can then be collected by filtration.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol provides a general workflow for purifying a this compound derivative.

1. Solvent System Selection: a. Dissolve a small amount of the crude material in DCM. b. On a TLC plate, spot the crude material alongside any available starting material standards. c. Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or DCM). d. The ideal system will show good separation between your product spot (Rf ~0.2-0.3) and all impurity spots.

2. Column Packing: a. Select an appropriately sized column for the amount of crude material. b. Pack the column using the "slurry method": mix silica gel with the initial, low-polarity eluent to form a homogenous slurry. c. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading: a. Dissolve the crude material in a minimal amount of DCM or the eluent. b. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. c. Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting with the chosen solvent system, either isocratically or as a gradient.[4] b. Collect fractions in test tubes and monitor the elution progress by TLC. c. Combine the fractions that contain the pure product.

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Visualization: Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your target compound.

Purification_Workflow start Crude Reaction Mixture tlc_hplc Initial Purity Analysis (TLC, Crude HPLC/LC-MS) start->tlc_hplc decision_main Is the major component the desired product? tlc_hplc->decision_main rework_synthesis Reaction Failure Rework Synthesis decision_main->rework_synthesis No decision_solid Is the product a solid? decision_main->decision_solid Yes oil_product Product is an Oil decision_main->oil_product Product is an oil flash_chrom Flash Column Chromatography decision_solid->flash_chrom Major Impurities Present recrystallize Recrystallization decision_solid->recrystallize Minor Impurities Present purity_check Purity Check (NMR, HPLC) flash_chrom->purity_check recrystallize->purity_check oil_product->flash_chrom decision_purity Is product >95% pure? purity_check->decision_purity final_product Final Pure Product decision_purity->final_product Yes prep_hplc Consider Preparative HPLC or re-purification decision_purity->prep_hplc No prep_hplc->purity_check

Caption: Decision workflow for selecting a purification strategy.

Visualization: Troubleshooting Poor Chromatography

This flowchart helps diagnose and solve common issues encountered during flash column chromatography.

Chromatography_Troubleshooting start Problem: Poor Separation check_streaking Are bands streaking on the column/TLC? start->check_streaking cause_overload Possible Cause: Column Overloading or Insolubility at Column Head check_streaking->cause_overload Yes check_coelution Are spots co-eluting (overlapping)? check_streaking->check_coelution No solution_overload Solution: 1. Reduce sample load. 2. Use a stronger solvent for loading (e.g., dry loading). cause_overload->solution_overload end_node Separation Improved solution_overload->end_node cause_solvent Possible Cause: Incorrect Solvent Polarity check_coelution->cause_solvent Yes check_new_spots Are new spots appearing during chromatography? check_coelution->check_new_spots No solution_solvent Solution: 1. Re-screen TLC for optimal Rf (0.2-0.3). 2. Use a shallower solvent gradient. cause_solvent->solution_solvent solution_solvent->end_node cause_degradation Possible Cause: Compound Degradation on Silica check_new_spots->cause_degradation Yes solution_degradation Solution: 1. Add 1% NEt3 to eluent. 2. Switch to neutral alumina. cause_degradation->solution_degradation solution_degradation->end_node

Caption: Troubleshooting flowchart for poor chromatographic separation.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Retrieved January 19, 2026, from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. Retrieved January 19, 2026, from [Link]

  • Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. Retrieved January 19, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Shimadzu. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Retrieved January 19, 2026, from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved January 19, 2026, from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Cerritos College. Retrieved January 19, 2026, from [Link]

  • Teledyne ISCO. (2020). Improving Prep HPLC. YouTube. Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic scaffold. As a key building block in various discovery programs, its efficient and reliable synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to manage regioselectivity and yield. A logical and robust synthetic strategy involves the construction of a substituted isoquinolinone core, followed by sequential halogenations. This approach allows for precise installation of the chloro, fluoro, and bromo substituents.

The workflow presented below is a validated pathway that forms the basis for the troubleshooting and FAQ sections of this guide.

G cluster_0 Part 1: Isoquinolinone Core Synthesis cluster_1 Part 2: Halogenation Sequence A m-Fluorophenethylamine B N-(3-Fluorophenethyl)acetamide A->B Acetic Anhydride C 6-Fluoro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl₃, P₂O₅) D 6-Fluoroisoquinolin-1(2H)-one C->D Oxidation (e.g., KMnO₄) E 1-Chloro-6-fluoroisoquinoline D->E Chlorination (POCl₃) F This compound (Target Molecule) E->F Regioselective Bromination (NBS, H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My Bischler-Napieralski cyclization (Step B → C) is failing or giving very low yields. What are the likely causes and solutions?

Answer: This is a critical electrophilic aromatic substitution reaction, and its success is highly dependent on overcoming the deactivating effect of the fluorine substituent on the aromatic ring.

  • Probable Cause 1: Insufficient Dehydrating/Acidic Conditions. The Bischler-Napieralski reaction requires a potent Lewis acid to facilitate the cyclization of the β-arylethylamide.[1][2] The electron-withdrawing nature of the fluorine atom at the meta position deactivates the ring, making the intramolecular electrophilic attack more difficult.

    • Solution: Standard conditions using phosphoryl chloride (POCl₃) alone may be insufficient.[3] It is highly recommended to use a stronger dehydrating system. A mixture of POCl₃ with phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene, heated to reflux, is often more effective for deactivated substrates.[1][2]

  • Probable Cause 2: Poor Quality of Reagents. Phosphoryl chloride and phosphorus pentoxide are moisture-sensitive. Contamination with water will quench the reagents and halt the reaction.

    • Solution: Always use freshly opened or properly stored reagents. Ensure all glassware is rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.

  • Probable Cause 3: Side Reactions. At elevated temperatures, the nitrilium ion intermediate can participate in side reactions, such as a retro-Ritter reaction, leading to styrene byproducts.[2]

    • Solution: Monitor the reaction closely by TLC or LCMS. Avoid unnecessarily prolonged heating. Once the starting material is consumed, proceed with the workup. If side products are a major issue, exploring alternative cyclization catalysts may be necessary.

Question 2: The oxidation of the dihydroisoquinoline intermediate (Step C → D) is resulting in a complex mixture or degradation of the product. How can I improve this step?

Answer: The aromatization of the dihydroisoquinoline ring must be performed under conditions that do not degrade the sensitive fluoro-substituted ring system.

  • Probable Cause 1: Over-oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄), if not carefully controlled, can lead to ring cleavage and other unwanted side products.[4]

    • Solution: Control the stoichiometry of the oxidant precisely. Add the KMnO₄ solution portion-wise at a low temperature (e.g., 0-10 °C) and monitor the reaction's progress carefully. Alternative, milder oxidation methods can be employed, such as dehydrogenation using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like decalin or with sulfur.[4]

  • Probable Cause 2: Incorrect pH during workup. The product, 6-Fluoroisoquinolin-1(2H)-one, has both acidic and basic character. Improper pH during extraction can lead to poor recovery.

    • Solution: After the reaction, carefully quench any excess oxidant. Adjust the pH of the aqueous solution to be slightly acidic (pH 5-6) before extracting with an organic solvent like dichloromethane or ethyl acetate to ensure the product is in its neutral form for efficient partitioning into the organic layer.

Question 3: The final bromination step (Step E → F) is not regioselective and I'm getting a mixture of isomers. How do I ensure bromination occurs only at the C5 position?

Answer: Achieving high regioselectivity in the bromination of a substituted isoquinoline is a known challenge. The directing effects of the existing substituents and the reaction medium are the critical factors to control.

  • Probable Cause: Incorrect Brominating System. The choice of brominating agent and solvent system dictates the outcome of electrophilic aromatic substitution on the isoquinoline nucleus.

    • Solution: For selective C5 bromination of isoquinolines, the use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) is the method of choice.[5][6][7] The strong acid protonates the isoquinoline nitrogen, creating a highly deactivated pyridinium ring. This directs the electrophilic attack to the benzenoid ring, and the C5 and C8 positions become the most activated sites for substitution.[8] The fluorine at C6 and chlorine at C1 further influence the electronics to favor the C5 position.

  • Troubleshooting Flowchart for Bromination:

G Start Low C5 Regioselectivity in Bromination CheckReagents Are you using NBS in conc. H₂SO₄? Start->CheckReagents TempControl Is the temperature maintained between -25°C and -15°C? CheckReagents->TempControl Yes WrongSystem Incorrect System. Using Br₂ or NBS in solvents like CCl₄ or AcOH leads to poor selectivity. Switch to NBS/H₂SO₄. CheckReagents->WrongSystem No HighTemp High Temp Issue. Elevated temperatures can cause isomer formation (e.g., C8-bromo) or di-bromination. Maintain strict low-temperature control. TempControl->HighTemp No CheckNBS Is the NBS recrystallized and pure? TempControl->CheckNBS Yes NBSImpurity Impure NBS can contain free bromine and other radical initiators, leading to side reactions. Recrystallize NBS from water before use. CheckNBS->NBSImpurity No Success High C5 Selectivity Achieved CheckNBS->Success Yes

Caption: Troubleshooting decision tree for the regioselective C5 bromination step.

Frequently Asked Questions (FAQs)

Q1: Why is it preferable to introduce the C1-chloro group from an isoquinolinone precursor instead of direct chlorination of 6-fluoroisoquinoline?

The C1 position of an isoquinoline is electron-deficient and susceptible to nucleophilic attack, not electrophilic attack. Direct chlorination via electrophilic substitution is therefore not feasible at this position. The synthesis proceeds via the 6-fluoroisoquinolin-1(2H)-one intermediate. This "-one" tautomer is an amide, and treatment with a strong chlorinating/dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) readily converts the C1-hydroxyl group (in the enol tautomer) to a chloro group, which is a standard and high-yielding transformation in heterocyclic chemistry.[9][10]

Q2: Can the order of the halogenation steps be changed? For example, bromination before chlorination?

While chemically possible, the proposed order is strategic. Performing the C1-chlorination first simplifies the subsequent C5-bromination. The 1-chloro substituent is electron-withdrawing, which further deactivates the pyridine ring and helps direct the electrophilic bromination to the desired C5 position on the benzene ring. Attempting to brominate 6-fluoroisoquinolin-1(2H)-one first would require different conditions and could potentially lead to bromination at other positions on the benzenoid ring due to the activating nature of the amide group.

Q3: What are the main challenges associated with purification of the final product and its intermediates?

Halogenated isoquinolines can present purification challenges due to their moderate polarity and sometimes poor solubility in common recrystallization solvents.[11]

  • Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution using hexanes and ethyl acetate or dichloromethane and methanol is typically effective. Dry loading the crude product onto silica can be advantageous if solubility is low.[11]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) can be very effective for removing minor impurities, especially on a larger scale.

  • Acid/Base Extraction: As a final purification step, or to remove baseline impurities, one can utilize the basicity of the isoquinoline nitrogen. Dissolving the product in an organic solvent and washing with dilute acid (e.g., 1M HCl) will extract the product into the aqueous phase as the hydrochloride salt. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or dilute NaOH), and re-extracted with an organic solvent to recover the purified free base.[11]

Q4: Are there specific safety precautions I should take during this synthesis?

Yes, several reagents used in this synthesis are hazardous and require careful handling.

  • Phosphoryl Chloride (POCl₃) and Phosphorus Pentoxide (P₂O₅): Highly corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Always add acid to water, never the other way around. Work in a fume hood and wear appropriate PPE.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and other organic solvents are flammable. Ensure proper ventilation and avoid sources of ignition.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-6-fluoroisoquinoline (Step D → E)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-fluoroisoquinolin-1(2H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC or LCMS (disappearance of starting material).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • Neutralization: Once the excess POCl₃ is quenched, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 1-chloro-6-fluoroisoquinoline.

Protocol 2: Regioselective Synthesis of this compound (Step E → F)
  • Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%). Cool the acid to -25 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add 1-chloro-6-fluoroisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not rise above -15 °C.

  • Reagent Addition: Once the substrate is fully dissolved, add recrystallized N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the internal temperature between -25 °C and -20 °C.[7]

  • Reaction: Vigorously stir the suspension at -20 °C for 3-4 hours. The mixture should become homogeneous.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the solution to pH ~9 by adding 25-30% aqueous ammonia (NH₄OH) or concentrated NaOH solution, keeping the temperature below 25 °C.

  • Extraction: Extract the resulting alkaline suspension three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with 1M NaOH and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude solid can be purified by flash chromatography or recrystallization to afford pure this compound.[7]

Data Summary Table
Compound NameStepTypical YieldAppearanceTLC Rf (Hex:EtOAc 4:1)
6-Fluoro-3,4-dihydroisoquinolineB → C60-75%Yellow Oil0.35
6-Fluoroisoquinolin-1(2H)-oneC → D70-85%Off-white Solid0.20
1-Chloro-6-fluoroisoquinolineD → E85-95%White Solid0.65
This compoundE → F45-55%White to Pale Yellow Solid0.70

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • Iannelli, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Slideshare. Bischler napieralski reaction. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Reddit. How to purify halo-isoquinolines??. Available from: [Link]

  • Paigh, C. G., & Ritter, T. (2018). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Central Science, 4(9), 1124–1135. Available from: [Link]

  • Dalby-Brown, W., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86. Available from: [Link]

  • YouTube. Reactions of Isoquinoline. Available from: [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Hindawi. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 289-294. Available from: [Link]

  • Infante, R., et al. (2019). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 119(14), 8533–8602. Available from: [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available from: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1123–1159. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • 5-bromo-1-chloro-6-fluoro-isoquinoline. Available from: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

  • ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Available from: [Link]

  • ResearchGate. Synthesis of bromine-containing isoquinoline-fused triazine 4 and.... Available from: [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]

  • PubChem. 7-Bromo-3-chloro-6-fluoroisoquinoline. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Available from: [Link]

  • IndiaMART. Bromoisoquinoline Or 1-chloro-6-bromo-isoquinoline. Available from: [Link]

  • Google Patents. US2769815A - Replacement of bromine by chlorine in aromatic compounds.
  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. Available from: [Link]

  • Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

Sources

stability issues of 5-Bromo-1-chloro-6-fluoroisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1-chloro-6-fluoroisoquinoline

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions

Welcome to the technical support resource for this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip researchers with the knowledge to anticipate potential challenges, diagnose issues, and implement effective strategies to ensure the integrity of their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers working with this compound.

Q1: My solution of this compound shows a new peak in the HPLC analysis after being stored in an acidic mobile phase. What is happening?

A: This is a classic observation indicating acidic instability. The primary cause is the acid-catalyzed hydrolysis of the chloro-substituent at the C1 position of the isoquinoline ring. In an acidic medium, the nitrogen atom of the isoquinoline ring becomes protonated. This protonation makes the ring system more electron-deficient and significantly activates the C1 position for nucleophilic attack by water, which may be present in your solvent or mobile phase. This reaction leads to the formation of a new, more polar compound.

Q2: What is the likely structure of this new degradation product?

A: The most probable degradation product is 5-Bromo-6-fluoro-1(2H)-isoquinolinone . This is formed by the substitution of the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable amide (isoquinolinone) form. This type of hydrolysis is a well-documented transformation for 1-chloroisoquinolines and analogous 2-chloroquinolines under acidic conditions.[1][2]

Q3: Are the bromo- and fluoro- substituents on the benzene ring also at risk of cleavage?

A: While all carbon-halogen bonds can be cleaved under certain conditions, they exhibit a clear hierarchy of stability. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[3]

  • C-F Bond (at C6): The carbon-fluorine bond is exceptionally strong and is the least likely to be cleaved. You should not expect defluorination under typical acidic experimental conditions.

  • C-Br Bond (at C5): The carbon-bromine bond is weaker than the carbon-chlorine bond.[3] However, the hydrolysis at the activated C1 position is a much more kinetically favorable and common degradation pathway. Significant debromination would likely require more forcing conditions (e.g., high heat, presence of a catalyst) than simple exposure to an acidic solution at room temperature.

Q4: How does the specific pH and temperature affect the rate of degradation?

A: The rate of hydrolysis is highly dependent on both pH and temperature.

  • pH: The degradation rate increases as the pH decreases (i.e., as the concentration of acid increases). For every one-point decrease in pH, the rate of hydrolysis can increase by approximately tenfold because of the increased concentration of the reactive protonated isoquinolinium species.[4]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Forced degradation studies are often performed at elevated temperatures (e.g., 40-80°C) to intentionally accelerate the process for analytical purposes.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues during your experiments.

Observation 1: A new, more polar peak appears in my reverse-phase HPLC chromatogram over time.
  • Underlying Cause: This is the hallmark signature of the formation of 5-Bromo-6-fluoro-1(2H)-isoquinolinone, which is significantly more polar than the parent 1-chloro compound due to the presence of the N-H and C=O groups.

  • Troubleshooting Workflow: Follow a systematic approach to confirm the identity of the degradant and mitigate its formation.

G cluster_0 Troubleshooting Workflow for Suspected Hydrolysis obs Observation: New, more polar peak in RP-HPLC confirm Step 1: Confirmation (Is it hydrolysis?) obs->confirm lcms A. Run LC-MS Analysis - Check for mass of 5-Bromo-6-fluoro-1(2H)-isoquinolinone (M.W. 242.04) confirm->lcms Verify Identity forced B. Perform Forced Degradation - Incubate in 0.1 M HCl at 40°C - Monitor increase of the new peak confirm->forced Confirm Pathway mitigate Step 2: Mitigation (How to prevent it?) lcms->mitigate forced->mitigate ph_adjust A. Adjust Mobile Phase pH - Use pH > 4 if possible - Employ a buffer (e.g., phosphate, acetate) mitigate->ph_adjust time_temp B. Minimize Exposure Time & Temp - Use a cooled autosampler (4-8°C) - Prepare samples immediately before analysis mitigate->time_temp solvent C. Consider Alternative Solvents - For reactions, use aprotic solvents (e.g., ACN, THF, Dioxane) instead of protic/aqueous acidic media mitigate->solvent

Caption: Troubleshooting workflow for identifying and mitigating hydrolysis.

Observation 2: My starting material peak area is decreasing, but I see multiple small, unidentified peaks instead of one major degradant.
  • Underlying Cause: This situation suggests that either a more complex degradation cascade is occurring or that your compound is unstable under multiple stress conditions simultaneously (e.g., acid + light, or acid + oxidation). The initial hydrolysis product, 5-Bromo-6-fluoro-1(2H)-isoquinolinone, could itself be degrading further under the stress conditions.

  • Diagnostic Actions:

    • Isolate the Stress Factor: Conduct a systematic forced degradation study.[6][7] Expose your compound to different conditions in separate vials:

      • Acidic (e.g., 0.1 M HCl)

      • Basic (e.g., 0.1 M NaOH)

      • Oxidative (e.g., 3% H₂O₂)

      • Thermal (e.g., 70°C in solution)

      • Photolytic (exposure to UV/Vis light as per ICH Q1B guidelines)[8]

    • Analyze Chromatograms: Compare the degradation profiles from each condition. This will help you determine if the multiple peaks are unique to the acidic condition or if other factors are contributing.

    • Mass Balance: Attempt to calculate the mass balance. A poor mass balance (where the loss of starting material does not correlate with the appearance of new products) may suggest the formation of non-UV active compounds or precipitation.[8]

Part 3: Key Degradation Mechanism & Recommended Protocols

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis (SNAr)

The instability of this compound in acid is primarily due to a Nucleophilic Aromatic Substitution (SNAr) reaction. The key steps are outlined below.

G cluster_pathway Acid-Catalyzed Hydrolysis of the 1-Chloro Group start This compound protonated Protonated Isoquinolinium Ion (Activated Intermediate) start->protonated + H⁺ attack Nucleophilic Attack by H₂O (Tetrahedral Intermediate Forms) protonated->attack + H₂O product 5-Bromo-6-fluoro-1(2H)-isoquinolinone (Final Product) attack->product - H⁺, - Cl⁻

Sources

troubleshooting poor solubility of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this complex heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a highly substituted aromatic compound. Its structure, characterized by a fused benzene and pyridine ring system with multiple halogen substituents (bromine, chlorine, and fluorine), contributes to its likely poor aqueous solubility. The presence of halogens tends to increase the lipophilicity of a molecule[1]. The isoquinoline core, however, contains a nitrogen atom, rendering the molecule a weak base, similar to the parent isoquinoline which has a pKa of 5.14[2][3]. This basicity is a critical handle for solubility manipulation.

This guide will walk you through a systematic approach to tackling solubility issues, from initial assessment to advanced enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing immediate precipitation when I add my DMSO stock of this compound to my aqueous buffer. What is happening?

A1: This phenomenon, often termed "crashing out," is a classic sign of a compound with low aqueous solubility. Your compound is soluble in the organic solvent (DMSO), but when this stock solution is diluted into an aqueous medium, the compound is no longer soluble and rapidly precipitates.[4]

Initial Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous solution.

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to minimize its impact on your system and to avoid solvent-induced precipitation.[4]

  • Temperature Control: Use pre-warmed aqueous media (e.g., 37°C) for your dilutions, as solubility often increases with temperature.[4][5]

  • Gradual Addition: Instead of adding the stock solution all at once, add it dropwise to the aqueous medium while gently vortexing to allow for more gradual mixing and to avoid localized high concentrations that can trigger precipitation.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A2: This is a crucial distinction in drug discovery and development.

  • Kinetic solubility measures the concentration of a compound that can be achieved by dissolving it first in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It reflects the rate of precipitation and is often higher than thermodynamic solubility. This is what you are observing when your compound precipitates out of a DMSO stock dilution.[6][7][8] Kinetic solubility is a key parameter in early-stage screening to assess if a compound is suitable for high-throughput assays.[8]

  • Thermodynamic solubility is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, with excess solid present.[6][8][9]

For formulation development and predicting in-vivo behavior, thermodynamic solubility is the more critical parameter. However, for initial in-vitro experiments, understanding and optimizing for kinetic solubility is often sufficient.

Q3: How do the halogen substituents on the isoquinoline ring affect its solubility?

A3: The three halogen atoms (Bromo, Chloro, Fluoro) significantly influence the molecule's physicochemical properties. Halogens, with the exception of fluorine to some extent, generally increase a molecule's lipophilicity ("fat-loving" nature), which correlates with lower aqueous solubility.[1] This is due to their size and polarizability, which enhance van der Waals interactions with non-polar environments.[1] While the carbon-halogen bonds are polar, the overall effect on molecular polarity and water solubility is complex and depends on the overall molecular structure. The multiple halogenations in this compound strongly suggest a lipophilic character and, consequently, poor water solubility.

Troubleshooting Workflow for Poor Solubility

If you are encountering persistent solubility issues, a systematic approach is recommended. The following workflow will guide you through logical steps to identify the root cause and implement an effective solution.

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_assessment Problem Assessment cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation and Implementation Start Poor Solubility Observed Assess Characterize the Problem - Immediate vs. Delayed Precipitation - Crystalline vs. Amorphous Precipitate Start->Assess Define the issue pH_Adjust pH Modification Assess->pH_Adjust If compound is ionizable CoSolvency Co-solvency Assess->CoSolvency For initial screening Solid_Dispersion Solid Dispersions (Amorphous/Crystalline) Assess->Solid_Dispersion For significant enhancement Complexation Cyclodextrin Complexation Assess->Complexation For stable formulations Particle_Size Particle Size Reduction (Micronization) Assess->Particle_Size To improve dissolution rate Evaluate Evaluate Solubility Improvement - Visual Inspection - Analytical Methods (HPLC, UV-Vis) pH_Adjust->Evaluate CoSolvency->Evaluate Solid_Dispersion->Evaluate Complexation->Evaluate Particle_Size->Evaluate Success Solubility Issue Resolved Evaluate->Success Successful Reassess Re-evaluate and Combine Strategies Evaluate->Reassess Unsuccessful Reassess->pH_Adjust Reassess->CoSolvency Reassess->Solid_Dispersion Reassess->Complexation Reassess->Particle_Size

Caption: A systematic workflow for troubleshooting poor solubility.

In-Depth Troubleshooting Guides

Guide 1: pH Modification

The Principle: this compound contains a basic nitrogen atom in the isoquinoline ring system.[2][3] Protonation of this nitrogen in acidic conditions will form a salt, which is generally more water-soluble than the free base. The parent compound, isoquinoline, has a pKa of 5.14.[2] The electron-withdrawing effects of the halogen substituents on your compound will likely decrease the basicity of the nitrogen, lowering the pKa. A precise pKa prediction would require computational methods, but we can still leverage this property.[10][11][12]

When to Use: This is often the first and simplest approach for ionizable compounds.

Experimental Protocol:

  • Determine Target pH: Aim for a pH that is at least 2 units below the estimated pKa of the compound to ensure complete protonation. Given the parent pKa of ~5, starting with a buffer at pH 2-3 is a logical first step.

  • Buffer Selection: Choose a buffer system that is appropriate for your experimental setup and does not interfere with your assay (e.g., citrate or phosphate buffers).

  • Solubility Assessment:

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 3, 4, 5, 6, 7.4).

    • Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.[13]

Troubleshooting:

  • Precipitation at Higher pH: If the compound dissolves at a low pH but precipitates when the pH is raised (e.g., when added to neutral cell culture media), consider a formulation approach that maintains a localized acidic microenvironment.

  • Buffer Salt Effects: Be aware that high concentrations of buffer salts can sometimes lead to a "salting out" effect, reducing solubility.[14][15][16]

Guide 2: Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[17]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 400)

  • Glycerol

Experimental Protocol:

  • Co-solvent Screening:

    • Prepare several binary solvent systems by mixing a co-solvent with water (or your aqueous buffer) at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).

    • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Guide 1.

  • Ternary and Quaternary Systems: For very poorly soluble compounds, combinations of co-solvents may be necessary.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent percentage to identify the optimal mixture.

Troubleshooting:

  • Precipitation on Dilution: A major drawback of co-solvent systems is that the compound may precipitate upon further dilution with an aqueous medium. This is a critical consideration for in-vivo applications.

  • Toxicity: Be mindful of the potential toxicity of the co-solvents, especially in cell-based assays or animal studies.

Guide 3: Solid Dispersions

The Principle: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. This can significantly enhance solubility by presenting the compound in a high-energy amorphous state or as fine crystalline particles.[18][19][20]

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous form. The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and faster dissolution.[20][21]

  • Crystalline Solid Dispersions: The compound exists as fine crystalline particles within a hydrophilic carrier, which improves wettability and dissolution rate.

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

  • Soluplus®

Experimental Protocol (Solvent Evaporation Method for ASD):

  • Polymer and Solvent Selection: Choose a polymer in which your compound has good miscibility. Select a common volatile solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, acetone).

  • Dissolution: Dissolve both this compound and the chosen polymer in the solvent.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Further Processing: The resulting solid can be milled or sieved to obtain a fine powder.

  • Characterization: It is crucial to characterize the solid dispersion to confirm the amorphous state of the compound. Key techniques include:

    • Differential Scanning Calorimetry (DSC): To observe the glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[22][23][24]

    • Powder X-ray Diffraction (PXRD): To confirm the absence of sharp peaks characteristic of a crystalline material.[24]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the polymer.[22][24]

Troubleshooting:

  • Recrystallization: Amorphous forms are thermodynamically unstable and can recrystallize over time, especially in the presence of moisture and heat. Proper selection of the polymer carrier is key to inhibiting recrystallization.[20]

  • Polymer Selection: The choice of polymer is critical and depends on the physicochemical properties of the drug. Screening different polymers may be necessary.

Guide 4: Cyclodextrin Complexation

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate non-polar "guest" molecules, like your compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[25][26][27]

Types of Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Modified cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), which have improved water solubility.

Experimental Protocol (Freeze-Drying Method):

  • Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in water. Add this compound to this solution.

  • Complexation: Stir the mixture for 24-72 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and then freeze-dry under vacuum to remove the water, yielding a solid powder of the inclusion complex.[25][26]

  • Confirmation of Complexation: Use techniques like DSC, PXRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex. A phase solubility study is also a standard method to determine the stability constant and stoichiometry of the complex.[26]

Troubleshooting:

  • Low Complexation Efficiency: If the solubility enhancement is minimal, consider changing the type of cyclodextrin or the preparation method (e.g., kneading, co-precipitation).[25] The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule.

  • Separation from Free Cyclodextrin: In practice, it can be challenging to separate the complex from uncomplexed cyclodextrin.[28] However, for solubility enhancement purposes, the presence of some free cyclodextrin is often acceptable.

Guide 5: Particle Size Reduction (Micronization)

The Principle: The dissolution rate of a solid is proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of your compound (micronization), you increase the surface area-to-volume ratio, which can lead to a faster dissolution rate. Note that this technique improves the rate of dissolution but not the thermodynamic solubility.

Methods:

  • Jet milling

  • Ball milling

  • High-pressure homogenization

When to Use: This approach is beneficial when the dissolution rate is the limiting factor for bioavailability, particularly for compounds that will eventually dissolve but do so very slowly.

Troubleshooting:

  • Particle Aggregation: Very fine particles have a high surface energy and may tend to aggregate, which can counteract the benefits of micronization.

  • Changes in Physical Form: The high energy input during milling can sometimes induce changes in the crystalline form or generate amorphous content.

Data Summary Tables

Table 1: Recommended Starting Solvents for this compound

Solvent ClassExamplesRationale & Comments
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Good for creating high-concentration stock solutions. Use minimal amounts in final aqueous solutions.
Alcohols Ethanol, MethanolCan be used as co-solvents. Ethanol is generally preferred due to lower toxicity.
Chlorinated Dichloromethane (DCM), ChloroformGood for initial dissolution for chemical synthesis and purification but generally not suitable for biological assays.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely to have good solubility based on the parent isoquinoline structure.[2][29]
Aqueous Acid 0.1 M HCl, pH 3 Citrate BufferExploits the basicity of the isoquinoline nitrogen to form a more soluble salt.[2]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Modification Salt formation of the basic nitrogenSimple, cost-effectiveOnly applicable to ionizable compounds; risk of precipitation on pH change
Co-solvency Reduces solvent polarityEasy to prepare; can achieve high drug concentrationsRisk of precipitation on dilution; potential for solvent toxicity
Solid Dispersions Amorphization or improved wettabilitySignificant solubility enhancement; can improve bioavailabilityCan be complex to prepare and characterize; potential for physical instability (recrystallization)
Cyclodextrin Complexation Encapsulation in a hydrophilic hostIncreases apparent solubility; can improve stabilityRequires specific host-guest size compatibility; can be expensive
Micronization Increases surface areaIncreases dissolution rateDoes not increase thermodynamic solubility; risk of particle aggregation

Safety Precautions

As a halogenated aromatic compound, this compound should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves; double-gloving may be advisable).[21][30][31]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][31]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with your institution's hazardous waste disposal procedures.

  • Spill Cleanup: Have a spill kit readily available. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[21]

References

  • Al-kassas, R., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. [Link]

  • Synapse. (2025). Characterization of solid dispersion: Significance and symbolism. [Link]

  • ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • National Institutes of Health. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • ResearchGate. (n.d.). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • Front Row Ag. (2025). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them. [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • ResearchGate. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study. [Link]

  • National Institutes of Health. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. [Link]

  • ResearchGate. (2019). When you prepare a cyclodextrin complex, how can you separate it from free cyclodextrin?. [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). [Link]

  • National Institutes of Health. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Chemistry LibreTexts. (2020). Safety. [Link]

  • Vanderbilt University. (n.d.). Halogenated Solvents. [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

  • National Institutes of Health. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

  • National Institutes of Health. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. [Link]

  • ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

  • MDPI. (2021). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

  • ResearchGate. (2025). Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. [Link]

  • Research Outreach. (2023). pKa prediction from ab initio calculations. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Scholarly Commons. (2017). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. [Link]

Sources

preventing dehalogenation of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-1-chloro-6-fluoroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this polyhalogenated heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of undesired dehalogenation during cross-coupling reactions.

Understanding the Challenge: Dehalogenation of this compound

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its utility is often hampered by the propensity for dehalogenation, an undesired side reaction where a halogen atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification, ultimately lowering the yield of the desired product.

The primary culprit behind dehalogenation in palladium-catalyzed cross-coupling reactions is the formation of palladium-hydride (Pd-H) species. These can arise from various sources within the reaction mixture, including bases, solvents, and impurities in reagents. The challenge with this compound is further compounded by the differential reactivity of the C-Br and C-Cl bonds, which can be influenced by the electronic effects of the fluorine atom and the inherent properties of the isoquinoline ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dehalogenation in my reaction?

A1: The most frequent cause of dehalogenation is the presence of palladium-hydride (Pd-H) species. These can be generated from several sources:

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to form Pd-H.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., wet DMF) are common offenders.

  • Reagents: Trace impurities, such as borane species in boronic acids, can act as hydride donors.

  • Water: The presence of water can react with bases or other reagents to generate hydrides.

Q2: Which halogen is more likely to be removed during dehalogenation, the bromine at C5 or the chlorine at C1?

A2: Based on bond dissociation energies, the C-Br bond is weaker than the C-Cl bond, suggesting the C5-bromo group would be more susceptible to both oxidative addition and dehalogenation. However, the C1 position of the isoquinoline ring is intrinsically highly electrophilic. This electronic factor can make the C1-Cl bond surprisingly reactive, in some cases even overriding the expected C-Br > C-Cl reactivity order.[1] Therefore, the selectivity can be highly dependent on the specific reaction conditions, particularly the choice of catalyst and ligand.

Q3: How can I minimize the formation of Pd-H species?

A3: To minimize the formation of Pd-H species, consider the following:

  • Use milder bases: Switch from strong alkoxide bases to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Employ anhydrous and aprotic solvents: Toluene and 1,4-dioxane are generally good choices. Ensure your solvents are rigorously dried and degassed.

  • Use high-purity reagents: Whenever possible, use freshly purchased or purified reagents to minimize impurities.

  • Maintain a strictly inert atmosphere: The use of a glovebox or Schlenk line techniques with high-purity argon or nitrogen is crucial to exclude moisture and oxygen.

Q4: Can the choice of palladium catalyst and ligand influence dehalogenation?

A4: Absolutely. The ligand plays a critical role. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often yield excellent results by stabilizing the palladium catalyst and promoting the desired coupling.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Significant dehalogenation of starting material Formation of Pd-H species.- Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).- Use a bulky, electron-rich ligand (e.g., XPhos, SPhos).- Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Low conversion of starting material Catalyst deactivation or insufficient reactivity.- Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).- Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂).- Increase the reaction temperature incrementally.- Ensure the base is sufficiently strong for the specific coupling.
Reaction is selective for C-Cl coupling when C-Br coupling is desired (or vice-versa) Ligand and/or base is favoring one site over the other.- Screen a panel of ligands with varying steric and electronic properties.- Adjust the base. For instance, in some systems, fluoride ions (from bases like KF or CsF) can promote C-Cl activation.
Formation of multiple byproducts Reaction conditions are too harsh, leading to side reactions.- Lower the reaction temperature.- Reduce the reaction time.- Screen for a more selective catalyst system.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol is designed to favor C-C bond formation at the C5 position while minimizing dehalogenation and reaction at the C1-chloro position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C1-Chloro Position

This protocol is tailored for the selective amination at the more electrophilic C1 position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂, BINAP, and NaOtBu.

  • Add this compound and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vial and heat to 90-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Dehalogenation_vs_Coupling cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_products Products cluster_side_reaction Side Reaction Ar-X This compound OxAdd Oxidative Addition Ar-Pd(II)-X Ar-X->OxAdd Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->OxAdd Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) OxAdd->Transmetalation PdH Pd-H Species Formation OxAdd->PdH Reaction with H- source ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd(0)L_n Catalyst Regeneration Coupled Desired Coupled Product ReductiveElim->Coupled Dehalogenated Dehalogenated Byproduct PdH->Dehalogenated Hydrodehalogenation

Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.

Troubleshooting_Tree Start Experiencing Dehalogenation? Base Is a strong alkoxide base (e.g., NaOtBu) being used? Start->Base Solvent Is the solvent protic or potentially wet? Base->Solvent No Sol_Base Switch to a milder base (K₃PO₄, Cs₂CO₃) Base->Sol_Base Yes Ligand Is the ligand bulky and electron-rich? Solvent->Ligand No Sol_Solvent Use anhydrous, aprotic solvent (Toluene, Dioxane) Solvent->Sol_Solvent Yes Temp Is the reaction temperature above 100°C? Ligand->Temp Yes Sol_Ligand Use a bulky ligand (XPhos, SPhos) Ligand->Sol_Ligand No Sol_Temp Lower the temperature Temp->Sol_Temp Yes End Problem Resolved Temp->End No Sol_Base->End Sol_Solvent->End Sol_Ligand->End Sol_Temp->End

Caption: A decision tree for troubleshooting dehalogenation.

References

  • Vantourout, J. C., et al. (2017). Palladium-Catalyzed C–N Cross-Coupling for the Synthesis of N-Aryl Carbamates. Organic Letters, 19(9), 2354–2357. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6846–6863. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity detection, quantification, and identification. Ensuring the purity of this complex halogenated intermediate is critical for downstream applications, and this document provides field-proven insights and troubleshooting strategies to address common analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound, providing not just solutions but the underlying scientific reasoning to empower your decision-making.

Method Selection & Development

Q1: What is the best primary analytical technique for quantifying impurities in this compound?

For routine quantification of known and unknown impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and most recommended technique. Its robustness, precision, and cost-effectiveness make it ideal for quality control environments.

  • Causality: this compound possesses a chromophore (the isoquinoline ring system) that allows for sensitive UV detection. Reversed-phase HPLC provides excellent separation for a wide range of potential organic impurities, from starting materials to degradation products, based on their polarity.[1] For higher specificity and sensitivity, especially for trace-level impurities or those without a strong chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior.[1]

Q2: How do I choose the right HPLC column and mobile phase?

The choice of column and mobile phase is critical for achieving good resolution between the main peak and its impurities.

  • Column Selection: A C18 (octadecylsilane) reversed-phase column is the recommended starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[2] The non-polar nature of the C18 stationary phase effectively retains the relatively non-polar this compound and separates it from more polar or non-polar impurities.

  • Mobile Phase Selection: A gradient elution using a combination of an aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B) is typically required.

    • Mobile Phase A: 0.1% Formic acid in water. The acid helps to protonate silanol groups on the column, reducing peak tailing for basic compounds, and provides protons for better ionization in LC-MS.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

    • Rationale: A gradient method, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, will effectively elute impurities with varying polarities.

Q3: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) instead of HPLC?

GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that are thermally stable.[3][4] This includes:

  • Residual Solvents: Impurities from the manufacturing process (e.g., acetone, dichloromethane, toluene).

  • Low Molecular Weight Starting Materials: Volatile precursors used in the synthesis.

GC-MS offers high separation efficiency for volatile compounds and provides mass spectra for positive identification.[5][6] However, this compound itself and many of its expected degradation products are not sufficiently volatile for GC analysis without derivatization.

HPLC Troubleshooting

Q4: My peaks for the main compound and/or impurities are tailing. What are the common causes and solutions?

Peak tailing, where the back half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy. The most frequent cause for amine-containing heterocycles like isoquinolines is secondary interaction with the silica backbone of the column.

  • Cause 1: Silanol Interactions: Free silanol groups (Si-OH) on the silica surface of the column can interact with basic analytes (like the nitrogen in the isoquinoline ring), causing tailing.

    • Solution: Add a competing base or an acidic modifier to the mobile phase. Using 0.1% formic acid or triethylamine can protonate the silanols or the analyte, minimizing these secondary interactions.[7]

  • Cause 2: Column Contamination/Void: Accumulation of strongly adsorbed matrix components on the column inlet or the formation of a void in the packing material can distort peak shape.[8]

    • Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. In many cases, the column may need to be replaced.[9]

Q5: I'm observing peak fronting. What does this indicate?

Peak fronting, where the front of the peak is sloped, is less common than tailing but points to specific problems.

  • Cause 1: Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.[7][10]

    • Solution: Dilute the sample or decrease the injection volume.

  • Cause 2: Incorrect Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile when the mobile phase starts at 95% water) can cause the sample to travel through the column inlet too quickly, resulting in fronting.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Q6: My retention times are shifting between injections. How can I fix this?

Inconsistent retention times are often due to issues with the mobile phase or the HPLC system itself.

  • Cause 1: Poor Column Equilibration: Insufficient equilibration time between gradient runs will lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[9]

  • Cause 2: Mobile Phase Composition Change: Inaccurate mixing of mobile phase components, evaporation of the organic solvent, or degradation of buffers can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily.[9] Ensure solvent bottle caps are sealed to prevent evaporation. If using an online mixer, purge the system to remove bubbles.

  • Cause 3: Fluctuating Temperature: Column temperature affects retention time.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[9]

Impurity Identification

Q7: I see an unknown peak in my chromatogram. What is the general workflow to identify it?

Identifying an unknown impurity requires a systematic approach combining chromatographic and spectroscopic data. The workflow below outlines the key steps.

G cluster_0 Impurity Identification Workflow A 1. Detect Unknown Peak (HPLC-UV) B 2. Obtain Mass Spectrum (LC-MS Analysis) A->B Transfer Method C 3. Propose Elemental Formula (High-Resolution MS) B->C Determine m/z D 4. Analyze Isotopic Pattern (Br/Cl Signature) C->D Validate Formula E 5. Study Fragmentation (MS/MS Analysis) D->E Gain Structural Clues F 6. Propose Structure(s) E->F G 7. Isolate & Confirm (Prep-HPLC & NMR) F->G For Unambiguous ID H 8. Synthesize Reference Standard G->H For Quantification

Caption: A systematic workflow for identifying unknown impurities.

Q8: How can I use mass spectrometry (MS) to help identify an impurity, especially with the unique halogen signature of this molecule?

Mass spectrometry is your most powerful tool for identification. The presence of both bromine and chlorine in this compound creates a highly characteristic isotopic pattern.

  • Isotopic Pattern:

    • Bromine: Has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[11] This creates a pair of peaks (M and M+2) of almost equal height for any fragment containing bromine.

    • Chlorine: Has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio.[12] This creates an M and M+2 peak pair with a 3:1 intensity ratio for any chlorine-containing fragment.

  • Combined Signature: A fragment containing one bromine and one chlorine atom will exhibit a complex cluster of peaks at M, M+2, and M+4. This unique signature is a powerful diagnostic tool for identifying related impurities.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity and distinguish it from other compounds with the same nominal mass.

Q9: What role does NMR spectroscopy play in impurity identification?

While MS provides the molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural information, showing how the atoms are connected.

  • ¹H and ¹³C NMR: These standard experiments map the proton and carbon framework of the molecule.

  • ¹⁹F NMR: This is particularly valuable for this molecule.[13][14] Since the parent compound contains a fluorine atom, ¹⁹F NMR can quickly reveal if an impurity has lost the fluorine, gained an additional one, or if its chemical environment has changed.[15][16] The large chemical shift range and high sensitivity of ¹⁹F make it an excellent probe for impurity profiling.[13][14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full structure of an isolated impurity by showing correlations between different nuclei.

Method Validation

Q10: What are the key parameters I need to consider when validating an impurity method according to ICH Q2(R1)?

Validating your analytical method is a regulatory requirement to ensure it is fit for its intended purpose.[17] According to the ICH Q2(R1) guidelines, the key parameters for a quantitative impurity test are:[18][19][20]

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, degradants, matrix).[19]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[19]
Accuracy The closeness of test results to the true value. Often assessed by spiking the drug substance with known amounts of impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[17]

Section 2: Standardized Experimental Protocols

These protocols provide a validated starting point for your analysis. Optimization may be required for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Quantification
  • Instrumentation: HPLC with a Quaternary Pump, Autosampler, Column Oven, and UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 35 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 20
25.0 80
30.0 95
35.0 95
35.1 20

| 40.0 | 20 |

Protocol 2: LC-MS Method for Impurity Identification
  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for HRMS).

  • LC Conditions: Use the same column, mobile phases, and gradient as in Protocol 1.

  • MS Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 100 - 800.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Data Acquisition: Perform both full scan for initial detection and targeted MS/MS (data-dependent acquisition) on detected impurity peaks to obtain fragmentation data.

Protocol 3: GC-MS Method for Residual Solvents
  • Instrumentation: GC-MS with a Headspace Autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector: Split mode (20:1), 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 85 °C

    • Loop Temperature: 95 °C

    • Transfer Line Temp: 105 °C

    • Equilibration Time: 15 min

  • MS Scan Range: m/z 35 - 350.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal immediately.

Section 3: Visual Guides & Workflows

G cluster_1 Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed Q1 Are ALL peaks tailing? Start->Q1 A1_Yes Check for extra-column effects: - Loose fittings - Tubing too long/wide - Column void at inlet Q1->A1_Yes Yes Q2 Is the analyte basic? (e.g., Isoquinoline) Q1->Q2 No (only some peaks) End Problem Resolved A1_Yes->End A2_Yes Likely silanol interaction. - Add/increase acidic modifier (e.g., Formic Acid) - Add competing base (e.g., Triethylamine) - Use an end-capped or base-deactivated column Q2->A2_Yes Yes A2_No Consider other causes: - Column contamination - Buffer/pH mismatch - Metal chelation Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting HPLC peak tailing.[7]

Section 4: Data Interpretation

Table 2: Key MS Fragmentation Patterns and Isotopic Signatures

The molecular weight of this compound (C₉H₄BrClFN) is 260.49 g/mol .[21] The expected isotopic pattern for the molecular ion [M]⁺• is a key identifier.

Ion DescriptionExpected m/z (Nominal)Key Characteristics & Interpretation
Molecular Ion Cluster 259 / 261 / 263The most intense peak will be at m/z 261. The cluster arises from the combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. This unique pattern is definitive proof of a Br and Cl containing species.[22]
[M - Cl]⁺ 224 / 226Loss of a chlorine radical. The resulting fragment will show a characteristic 1:1 isotopic pattern for bromine.
[M - Br]⁺ 180 / 182Loss of a bromine radical. The resulting fragment will show a characteristic 3:1 isotopic pattern for chlorine.
[M - (Br+Cl)]⁺• 145Loss of both halogens. The remaining fluoroisoquinoline radical cation will appear as a single major peak.

Note: The exact m/z values will vary slightly based on the specific isotopes (e.g., ¹²C vs ¹³C) and should be calculated using exact masses for high-resolution analysis.

Section 5: References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • HPLC Troubleshooting Guide. SCION Instruments.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.

  • Quality Guidelines. ICH.

  • HPLC Troubleshooting Guide.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer.

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed.

  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Benchchem.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

  • 5-bromo-1-chloro-6-fluoro-isoquinoline.

  • Mass Spectrometry: Fragmentation.

  • This compound | 1368066-64-1. Sigma-Aldrich.

  • This compound. Lead Sciences.

  • 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1.

  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed.

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

  • Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. ResearchGate.

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.

  • A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.

  • Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed.

  • Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Semantic Scholar.

  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF. ResearchGate.

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - PubMed Central.

  • Separation of Some Halogenated Phenols by GC-MS.

Sources

Technical Support Center: Scaling Up Reactions with 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-chloro-6-fluoroisoquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your chemical reactions involving this versatile building block. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Reactivity of this compound

This compound is a poly-halogenated heterocyclic compound with distinct reactive sites, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics such as PRMT5 inhibitors.[1][2] The key to successfully utilizing this reagent lies in understanding the differential reactivity of its three halogen substituents.

  • C1-Chloro: The chlorine atom at the 1-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[3]

  • C5-Bromo: The bromine at the 5-position is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[4][5]

  • C6-Fluoro: The fluorine atom at the 6-position is generally the least reactive towards both nucleophilic substitution and standard cross-coupling reactions, often remaining as a stable substituent that can modulate the physicochemical properties of the final molecule.[6]

This differential reactivity allows for selective, stepwise functionalization, a critical aspect when constructing complex molecular architectures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is divided into the major classes of reactions you are likely to perform with this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds. When working with this compound, the primary challenge is achieving chemoselectivity and high yield, especially during scale-up.

Q1: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group. Which halogen will react, and what are the initial conditions I should consider for a scale-up?

A1: The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4] Therefore, you can selectively target the C5-position. For a successful scale-up, it is crucial to start with optimized small-scale conditions and then carefully consider heat and mass transfer.

Initial Recommended Conditions for Suzuki-Miyaura Coupling (Scalable):

ParameterRecommendationRationale
Palladium Precatalyst Pd(dppf)Cl2 or Pd(PPh3)4 (1-3 mol%)These are common, relatively air-stable precatalysts that are effective for a wide range of Suzuki couplings.[7][8]
Ligand dppf or PPh3 (if not using a precatalyst with the ligand)These ligands provide a good balance of activity and stability.
Base K2CO3 or K3PO4 (2-3 equivalents)Carbonates and phosphates are effective bases for Suzuki couplings and are generally easy to handle on a large scale.[9]
Solvent System 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1)These solvent systems are widely used and facilitate the dissolution of both organic and inorganic reagents.[10]
Temperature 80-100 °CThis temperature range is usually sufficient for the reaction of aryl bromides without promoting significant side reactions.[10]
Inert Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the Pd(0) active catalyst.[5]

Q2: My Suzuki-Miyaura reaction is showing low conversion and the formation of a de-brominated byproduct (1-chloro-6-fluoroisoquinoline). What is causing this, and how can I fix it?

A2: Low conversion and de-bromination are common issues in Suzuki couplings. The de-brominated byproduct arises from a competing proto-deboronation of your boronic acid, followed by a reduction of the aryl halide.

Troubleshooting Workflow for Low Conversion and De-bromination:

G start Low Conversion & De-bromination Observed reagent_quality Check Boronic Acid Quality start->reagent_quality Potential Cause degassing Improve Degassing Protocol reagent_quality->degassing If boronic acid is fresh result Improved Yield and Reduced Side Products reagent_quality->result Use fresh, high-purity boronic acid base Screen Different Bases degassing->base If degassing is thorough degassing->result Use freeze-pump-thaw cycles catalyst Increase Catalyst Loading or Change Catalyst System base->catalyst If issue persists base->result Try Cs2CO3 or a non-aqueous base catalyst->result Optimized Conditions

Troubleshooting Low Conversion in Suzuki Coupling

  • Boronic Acid Quality: Boronic acids can degrade upon storage, leading to proto-deboronation. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[11]

  • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed. For larger scale reactions, sparging with argon for an extended period (30-60 minutes) is recommended.[5]

  • Base Choice: The choice of base can influence the rate of both the desired coupling and the undesired proto-deboronation. If you are using K2CO3, consider switching to a stronger base like Cs2CO3 or K3PO4, which can sometimes accelerate the desired reaction over the side reactions.[9]

  • Catalyst Deactivation: If the reaction stalls, your catalyst may be deactivating. Consider a slight increase in catalyst loading (e.g., from 1% to 2-3%) or switching to a more robust catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos).

Q3: I want to perform a Buchwald-Hartwig amination at the C5-position. What are the key challenges, and what catalyst system should I start with?

A3: The Buchwald-Hartwig amination on this substrate will also selectively occur at the C5-bromo position.[12][13] Key challenges include catalyst inhibition by the nitrogenous substrate and product, and potential side reactions. A well-chosen ligand is critical for success.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precatalyst Pd2(dba)3 or a G3/G4 Buchwald Precatalyst (1-2 mol%)Buchwald precatalysts are often highly active and reliable for C-N couplings.[13]
Ligand Xantphos or a Biarylphosphine Ligand (e.g., XPhos) (2-4 mol%)These ligands are effective for coupling a wide range of amines and can overcome catalyst inhibition.[14]
Base NaOtBu or K3PO4 (1.5-2 equivalents)Sodium t-butoxide is a strong, non-nucleophilic base commonly used in these reactions. K3PO4 is a milder alternative.[15]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are essential for Buchwald-Hartwig aminations.[15]
Temperature 90-110 °CThis temperature range is typically required to drive the reaction to completion.[16]
Inert Atmosphere Nitrogen or ArgonCrucial for catalyst stability.[14]

Troubleshooting Common Buchwald-Hartwig Issues:

  • Low Yield: Similar to the Suzuki reaction, ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. The choice of ligand is paramount; if one ligand gives poor results, screen others (e.g., RuPhos, BrettPhos).

  • Formation of Hydrodehalogenated Side Product: This can occur if there are trace amounts of water or if the amine starting material is a salt. Ensure the free base of the amine is used and that all components are dry.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The C1-chloro position is primed for SNAr. This reaction is often advantageous for scale-up as it avoids the use of expensive and sensitive palladium catalysts.

Q4: I am trying to displace the 1-chloro substituent with an amine. The reaction is sluggish. How can I increase the reaction rate?

A4: While the C1-position is activated, the overall electron density of the isoquinoline ring can still lead to slow reaction rates with some nucleophiles.

Strategies to Accelerate SNAr at C1:

G start Sluggish SNAr Reaction temp Increase Reaction Temperature start->temp Troubleshooting Step solvent Change Solvent temp->solvent If temp is maxed out or leads to decomposition result Increased Reaction Rate temp->result Often the most effective method base Add a Non-Nucleophilic Base solvent->base If still slow solvent->result Use a polar aprotic solvent (e.g., DMSO, NMP) microwave Consider Microwave Irradiation base->microwave For rapid optimization base->result Scavenges HCl byproduct (e.g., DIPEA) microwave->result Optimized Conditions

Decision Tree for Accelerating SNAr

  • Increase Temperature: SNAr reactions are often significantly accelerated by heat. Running the reaction at reflux in a high-boiling solvent like DMF, NMP, or DMSO is a common strategy.[17]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents (DMSO, NMP, DMF) are excellent for SNAr as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity.

  • Use of a Base: The reaction of an amine with the 1-chloro position will generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or K2CO3, can scavenge the HCl and maintain the concentration of the active nucleophile.

  • Microwave Irradiation: For small to medium scale reactions, microwave heating can dramatically reduce reaction times from hours to minutes.

Q5: I am performing an SNAr with an amine and observing the formation of di-substituted byproducts where the amine has reacted twice. How can I prevent this?

A5: This is likely due to the initial product acting as a nucleophile itself under the reaction conditions. This is more common with primary amines.

Minimizing Di-substitution:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the amine nucleophile.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity.

  • Slow Addition: On a larger scale, the slow addition of the amine nucleophile to the heated solution of the isoquinoline can help to maintain a low instantaneous concentration of the amine, favoring the mono-substitution product.

Part 3: Purification and Handling

Q6: My crude product containing the substituted isoquinoline is an oil and difficult to purify by crystallization. What are my options for large-scale purification?

A6: Halogenated isoquinolines can be challenging to crystallize. For large-scale purification, flash column chromatography is often the most practical method.

Large-Scale Purification Strategies:

  • Flash Column Chromatography: This is a standard and effective method. If the product is non-polar, a silica gel column with a hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking.

  • Acid-Base Extraction: If your product contains a basic nitrogen that is not sterically hindered, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na2CO3 and extract the purified product back into an organic solvent.

  • Salt Formation and Recrystallization: If the freebase is an oil, consider forming a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids that can be purified by recrystallization. The freebase can then be regenerated by treatment with a base.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as a warning for causing skin and eye irritation.[4] All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. BenchChem.
  • BenchChem. (2025). Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling. BenchChem.
  • BenchChem. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride. BenchChem.
  • BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions. BenchChem.
  • Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Gallo, M. (2005). The Suzuki reaction, a versatile method for the synthesis of 3-aryl- and 3,4-diaryl-maleimides under heterogeneous catalysis. Tetrahedron Letters, 46(15), 2639-2642.
  • Dahadha, A. A., et al. (2021).
  • Sloop, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
  • Abbiati, G., et al. (2003). Palladium-Catalyzed Amination of Aza-Heteroaryl Halides. Synthesis, 2003(16), 2477-2480.
  • Wikipedia. (2023).
  • PubMed. (2024). Medicinal chemistry insights into PRMT5 inhibitors.
  • Google Patents. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.
  • Google Patents. (2013). US12391695B2 - PRMT5 inhibitors.
  • Google Patents. (2002).
  • Google Patents. (2003).
  • Chemistry LibreTexts. (2023).
  • PubMed. (2019).
  • PubMed. (2021).
  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.
  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • ResearchGate. (2017).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • CymitQuimica. (n.d.). 5-bromo-1-chloro-6-fluoro-isoquinoline.
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • National Institutes of Health. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity.
  • National Institutes of Health. (2015).
  • National Institutes of Health. (2017).
  • BenchChem. (2025).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions.
  • The University of Queensland. (2021). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted isoquinolines are a prominent scaffold due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the 13C NMR characterization of a complex halogenated derivative, 5-Bromo-1-chloro-6-fluoroisoquinoline. We will explore the expected 13C NMR spectral features, compare this technique with alternative analytical methods, and present a standardized protocol for data acquisition.

The Challenge of Characterizing Polysubstituted Heterocycles

The introduction of multiple halogen substituents (Bromo, Chloro, and Fluoro) onto the isoquinoline core creates a unique electronic environment. Each halogen exerts a distinct inductive and mesomeric effect, influencing the electron density and, consequently, the 13C NMR chemical shifts of the carbon atoms in the aromatic system. Assigning the correct signals to the corresponding carbon atoms can be a non-trivial task, requiring a combination of experimental data and predictive methodologies.

13C NMR Spectroscopy: A Primary Tool for Structural Verification

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule.[1][2] For this compound, we expect to observe nine distinct signals in the 13C NMR spectrum, corresponding to the nine carbon atoms in the isoquinoline ring system. The chemical shifts of these carbons are influenced by the electronegativity of the attached halogens and the nitrogen atom.[3][4]

Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1152-156Attached to electronegative Chlorine and adjacent to Nitrogen.
C3120-124Influenced by the nitrogen atom.
C4135-139Standard aromatic carbon.
C5118-122Attached to Bromine, experiencing a moderate downfield shift.
C6158-162 (doublet)Attached to highly electronegative Fluorine, showing a large downfield shift and a characteristic C-F coupling.
C7115-119 (doublet)Adjacent to the fluorine-bearing carbon, showing a smaller C-F coupling.
C8128-132Standard aromatic carbon.
C4a125-129Bridgehead carbon.
C8a145-149Bridgehead carbon adjacent to the nitrogen atom.

Note: These are predicted values and the actual experimental values may vary. The presence of C-F coupling is a key diagnostic feature for C6 and its neighbors.

Experimental Protocol for 13C NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). prep3->acq1 acq2 Acquire a standard proton-decoupled 13C NMR spectrum. acq1->acq2 acq3 Set appropriate parameters: pulse angle, relaxation delay, and number of scans for good signal-to-noise. acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3

Caption: Standard workflow for 13C NMR analysis.

A Comparative Analysis of Characterization Techniques

While 13C NMR is a cornerstone for structural elucidation, a multi-technique approach provides the most robust characterization.

G cluster_nmr NMR Spectroscopy cluster_other Other Techniques main This compound nmr_13c 13C NMR main->nmr_13c Carbon backbone nmr_1h 1H NMR main->nmr_1h Proton environment nmr_19f 19F NMR main->nmr_19f Fluorine environment ms Mass Spectrometry (MS) main->ms Molecular weight & formula xray X-ray Crystallography main->xray 3D structure (if crystalline)

Caption: Interrelation of analytical techniques.

Comparison with Alternative and Complementary Methods
TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Provides information about the number, connectivity, and chemical environment of protons.High sensitivity, short acquisition times.Limited to proton-containing parts of the molecule.
19F NMR Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby nuclei.Highly sensitive and specific to fluorine.Only applicable to fluorine-containing compounds.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity, provides molecular formula confirmation.Does not provide direct structural information about isomers.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Computational Chemistry Predicts NMR chemical shifts and other molecular properties.[7][8]Can aid in spectral assignment and interpretation, especially for complex molecules.[5][6]Predictions are theoretical and require experimental validation.

The Power of a Combined Approach

For a molecule as complex as this compound, relying on a single analytical technique is insufficient for complete and unambiguous characterization. The most reliable approach involves a combination of methods:

  • Mass Spectrometry to confirm the molecular weight and elemental composition.

  • 1H NMR to identify the number and positions of the aromatic protons.

  • 19F NMR to confirm the presence and environment of the fluorine substituent.

  • 13C NMR , in conjunction with computational predictions, to elucidate the complete carbon framework.

  • 2D NMR techniques (e.g., HMQC, HMBC) to correlate the proton and carbon signals, providing definitive assignments.

By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structural assignment of this compound and its analogs, which is a critical step in the drug development pipeline.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between.... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

Sources

A Comprehensive Guide to the Mass Spectrometric Analysis of 5-Bromo-1-chloro-6-fluoroisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 5-Bromo-1-chloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery.[1] As researchers and drug development professionals, confident structural elucidation is paramount. This document offers a predictive framework for its characterization using mass spectrometry, compares this powerful technique with other analytical alternatives, and provides actionable experimental protocols for immediate application.

Section 1: Fundamental Mass Spectrometric Characteristics of this compound

Before delving into fragmentation analysis, it is crucial to understand the inherent properties of the target molecule that define its mass spectrometric signature.

Molecular Formula: C₉H₄BrClFN[2][3] Molecular Weight (Monoisotopic): 258.91997 Da[4]

The most telling feature of this compound in mass spectrometry is its unique isotopic pattern, a direct result of the natural isotopic abundances of bromine and chlorine. Bromine exists as two primary isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), creating an M and M+2 peak of nearly equal intensity.[5][6] Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M and M+2 peak with an approximate intensity ratio of 3:1.[6][7]

When a molecule contains both one bromine and one chlorine atom, these patterns combine to produce a highly characteristic cluster of peaks at M, M+2, and M+4. The theoretical relative abundances for the molecular ion of this compound are detailed in Table 1. This "halogen fingerprint" is a powerful diagnostic tool for confirming the elemental composition of the molecule and its fragments.[8]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonContributing IsotopesTheoretical m/zRelative Abundance (%)
[M]⁺C₉H₄⁷⁹Br³⁵ClFN258.9200100.0
[M+2]⁺C₉H₄⁸¹Br³⁵ClFN or C₉H₄⁷⁹Br³⁷ClFN260.9179129.8
[M+4]⁺C₉H₄⁸¹Br³⁷ClFN262.915831.3

Note: The ratio of peak heights is predicted to be approximately 3:4:1.[8]

Section 2: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[7] This provides a detailed fragmentation pattern that serves as a structural fingerprint. For this compound, the fragmentation is predicted to proceed through several key pathways involving the loss of its halogen substituents and cleavage of the heterocyclic ring.

Predicted EI Fragmentation Pathways: The primary fragmentation events are expected to be the homolytic cleavage of the C-Br and C-Cl bonds, as these are weaker than the C-F and C-C bonds. Subsequent fragmentation may involve the loss of a neutral HCN molecule, a characteristic fragmentation of nitrogen-containing aromatic rings like isoquinoline.[9]

Caption: Predicted EI fragmentation of this compound.

Table 2: Predicted Key Fragments in the EI Mass Spectrum

m/z (for lowest mass isotopes)Ion FormulaDescriptionIsotopic Pattern
259 (Cluster)[C₉H₄BrClFN]⁺˙Molecular Ion (M⁺˙)Br + Cl (M, M+2, M+4)
224 (Cluster)[C₉H₄BrFN]⁺˙Loss of Chlorine radical (M - Cl)Br (M, M+2)
180 (Cluster)[C₉H₄ClFN]⁺˙Loss of Bromine radical (M - Br)Cl (M, M+2)
145[C₉H₄FN]⁺˙Loss of Br and Cl radicalsNone
197 (Cluster)[C₈H₃BrFN]⁺˙Loss of Cl, then HCNBr (M, M+2)

Section 3: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10] This makes it ideal for determining the molecular weight of the analyte. Subsequent structural information is obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted ESI-MS/MS Fragmentation Pathways: The fragmentation of the protonated molecule is expected to proceed via the loss of neutral molecules, such as hydrogen halides. The protonated nitrogen atom can facilitate these rearrangements.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 3: Predicted Precursor and Product Ions in ESI-MS/MS

Precursor Ion m/z (Cluster)Product Ion m/z (Cluster)Neutral LossDescription
260224HClLoss of hydrogen chloride
260180HBrLoss of hydrogen bromide
224145Br•Loss of Bromine radical from product ion
180145Cl•Loss of Chlorine radical from product ion

Section 4: Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for unambiguous characterization. The choice of technique depends on the analytical question being asked—be it purity assessment, structural confirmation, or quantification.

Table 4: Objective Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityProsCons
GC-MS Molecular Weight, Fragmentation Pattern, PurityHigh (ng-pg)Excellent separation for volatile compounds; extensive EI libraries available.[11]Compound must be thermally stable and volatile; potential for thermal degradation.
LC-MS/MS Molecular Weight, Structural Fragments, Purity, QuantificationVery High (pg-fg)Broad applicability to non-volatile compounds; soft ionization (ESI) preserves molecular ion.[12][13]More complex method development; matrix effects can suppress ionization.
NMR Spectroscopy Definitive atomic connectivity, 3D structureLow (mg-µg)Unambiguous structure elucidation; non-destructive.Low sensitivity; requires highly pure sample; complex spectra for substituted aromatics.
IR Spectroscopy Presence of functional groups (C-Cl, C-Br, C-F)Moderate (µg)Fast, simple, non-destructive.Provides limited structural information; overlapping C-X bond frequencies can be ambiguous.[14]

Section 5: Experimental Protocols & Workflow

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating essential quality control steps.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity ethyl acetate. Serially dilute to a final concentration of 10 µg/mL.

  • GC System:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS System (EI Mode):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 4 minutes.

  • Quality Control:

    • Run a solvent blank before the sample to check for system contamination.

    • Inject a known standard (e.g., Octafluoronaphthalene) to verify instrument performance and mass accuracy.

    • Confirm the presence of the characteristic M, M+2, M+4 isotopic cluster.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Serially dilute with 50:50 water:acetonitrile to a final concentration of 1 µg/mL.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.[13]

    • Source Temperature: 320°C.[13]

    • Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion (m/z 260 cluster).

    • Product Ion Scan (MS/MS): Isolate the m/z 260 ion and fragment using a normalized collision energy of 20-40 eV (energy should be optimized).

  • Quality Control:

    • Run a mobile phase blank between samples.

    • Infuse a known standard (e.g., reserpine) to confirm mass accuracy and instrument sensitivity.

    • Ensure the precursor ion selection is accurate and that product ions are observed at expected m/z values.

Caption: General analytical workflow for the characterization of this compound.

Conclusion

The mass spectrometric analysis of this compound is defined by the distinct isotopic signature imparted by its bromine and chlorine atoms. Both EI-MS and ESI-MS/MS are predicted to yield valuable and complementary structural information. EI provides a complex, fingerprint-like fragmentation pattern, while ESI-MS/MS allows for controlled fragmentation of the protonated molecule. When integrated with chromatographic separation and compared with orthogonal techniques like NMR, mass spectrometry provides a robust and sensitive platform for the unambiguous identification and characterization of this and other similarly complex halogenated molecules, empowering research and development in the chemical and pharmaceutical sciences.

References

  • Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]

  • 7-Bromo-3-chloro-6-fluoroisoquinoline. PubChem. [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]

  • 5-bromo-1-chloro-7-fluoroisoquinoline (C9H4BrClFN). PubChem. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

  • The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • This compound. Lead Sciences. [Link]

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. [Link]

  • 8-Bromo-3-chloroisoquinoline. PubChem. [Link]

  • 6-Bromo-1-chloro-isoquinoline. Chem-Impex. [Link]

  • 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. LookChem. [Link]

  • Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. ResearchGate. [Link]

  • Isoquinoline. PubChem. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Radicals and Mass Spectrometry (MS). KPU. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis. [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

Sources

Navigating the Synthetic Landscape of Halo-Isoquinolines: A Comparative Reactivity Guide to 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this nucleus through the introduction of halogen atoms provides a powerful tool for modulating physicochemical properties and enabling diverse synthetic transformations. Among the myriad of available halo-isoquinolines, 5-Bromo-1-chloro-6-fluoroisoquinoline stands out as a trifunctionalized building block offering a nuanced reactivity profile. This guide provides a comprehensive comparison of the reactivity of this compound with other halo-isoquinolines, supported by established chemical principles and experimental insights, to empower researchers in their synthetic endeavors.

The Influence of Halogen Substitution on Reactivity: A Triumvirate of Effects

The reactivity of a halo-isoquinoline is dictated by a delicate interplay of electronic and steric factors, primarily governed by the nature and position of the halogen substituents. In the case of this compound, we have a fascinating case study of competing and cooperating influences.

The isoquinoline nucleus itself is an electron-deficient system, particularly in the pyridine ring, making positions C1 and C3 susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms further accentuates this electrophilicity. However, the specific reactivity of each halogenated site is distinct and predictable, a crucial aspect for chemoselective functionalization.

Generally, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of aryl halides follows the order: I > Br > Cl >> F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I and C-Br bonds being more readily cleaved during the oxidative addition step by the palladium catalyst.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted: F > Cl > Br > I.[2] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[2][3][4]

Comparative Reactivity Analysis: this compound in the Spotlight

Let's dissect the reactivity of this compound by comparing it with other halo-isoquinolines in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is a cornerstone of modern organic synthesis.[5][6][7] When considering this compound, the bromine at the C5 position is the most likely site to undergo Suzuki coupling under standard conditions, owing to the C-Br bond's greater reactivity compared to the C-Cl bond. The C-F bond is generally unreactive in palladium-catalyzed cross-coupling.

To illustrate this selectivity, consider a hypothetical Suzuki coupling of this compound with phenylboronic acid. The reaction would be expected to proceed selectively at the C5 position to yield 1-chloro-6-fluoro-5-phenylisoquinoline. Achieving a subsequent coupling at the C1 position would necessitate more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized palladium catalysts with bulky electron-rich phosphine ligands.[8]

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

Halo-isoquinolinePrimary Reactive SiteRelative ReactivityExpected Conditions
5-IodoisoquinolineC5++++Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C)
This compound C5 +++ Moderate (e.g., Pd(dppf)Cl₂, K₂CO₃, 90 °C)
1-Bromo-5-chloroisoquinolineC1+++Moderate (e.g., Pd(dppf)Cl₂, K₂CO₃, 90 °C)
1,5-DichloroisoquinolineC1 or C5 (less selective)++Harsh (e.g., Pd₂(dba)₃/SPhos, Cs₂CO₃, 110 °C)
5-FluoroisoquinolineC5+Very Harsh/Unreactive

Buchwald-Hartwig Amination: This powerful method for C-N bond formation follows a similar reactivity trend to the Suzuki coupling.[9][10][11][12] The oxidative addition of the palladium catalyst to the C-X bond is again the crucial step.[10][13] Therefore, in this compound, the C5-Br bond would be the preferred site for amination. This chemoselectivity allows for the sequential introduction of different amine nucleophiles at the C5 and C1 positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the isoquinoline nucleus is inherently electron-deficient, making the C1 and C4 positions particularly susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present.[14][15] The presence of the electronegative nitrogen atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[15]

In this compound, the C1-Cl bond is activated by the adjacent nitrogen atom. The C6-F bond is also on an activated ring system, but the C1 position is generally more reactive towards nucleophiles in isoquinoline systems. The fluorine atom at C6, being the most electronegative, will strongly activate the ring towards nucleophilic attack, but its own displacement is also favored due to its ability to stabilize the departing negative charge. However, the position of the leaving group is critical. The C1 position in isoquinolines is highly activated towards nucleophilic substitution. Therefore, a nucleophile would likely attack the C1 position first.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

Halo-isoquinolinePrimary Reactive SiteRelative ReactivityRationale
1-FluoroisoquinolineC1++++Highly activated position, excellent leaving group for SNAr.
This compound C1 +++ Highly activated C1 position with a good leaving group (Cl). The C6-F is also a potential site but generally less reactive than C1.
1-ChloroisoquinolineC1+++Activated position with a good leaving group.
1-BromoisoquinolineC1++Activated position, but bromide is a poorer leaving group than chloride in SNAr.
5-ChloroisoquinolineC5+Less activated position compared to C1.

Experimental Protocols

To provide a practical context for the discussed reactivity principles, detailed step-by-step methodologies for key transformations are presented below.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes a typical procedure for the selective coupling of a boronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvents: - 1,4-Dioxane - Water inert->solvent heat Heat to 90 °C (4-6 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (Ethyl Acetate, Water, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product: 1-chloro-6-fluoro-5-arylisoquinoline SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants in DMF: - this compound - Secondary Amine - K₂CO₃ heat Heat to 80-100 °C (8-12 hours) start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate in Ice-Water cool->precipitate filter_dry Filter & Dry precipitate->filter_dry purify Recrystallization or Column Chromatography filter_dry->purify end end purify->end Isolated Product: 5-Bromo-1-(amino)-6-fluoroisoquinoline

Sources

Navigating the Bioactive Landscape: A Comparative Guide to the Biological Activity of 5-Bromo-1-chloro-6-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From potent anticancer agents to novel antimicrobial drugs, the versatility of the isoquinoline core continues to inspire the development of new therapeutic leads.[3][4][5] This guide focuses on the derivatives of a highly functionalized building block, 5-Bromo-1-chloro-6-fluoroisoquinoline , providing a comparative analysis of their potential biological activities, supported by established experimental data for related compounds and detailed protocols for their evaluation.

While this compound itself is primarily a synthetic intermediate[6], its unique substitution pattern—featuring three different halogen atoms at key positions—offers a tantalizing platform for the generation of novel derivatives with potentially enhanced and selective biological profiles. The presence of bromo, chloro, and fluoro substituents can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity and electronic distribution, which in turn can modulate their interactions with biological targets.[7][8]

The Isoquinoline Core in Oncology: A Framework for Potent Antitumor Activity

The isoquinoline framework is a cornerstone in the design of anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[3][4]

Comparative Anticancer Activity of Halogenated Isoquinoline Analogs

While specific data for derivatives of this compound is not yet prevalent in the literature, we can infer their potential by examining structurally related halogenated isoquinolines. The nature and position of halogen substituents are known to play a crucial role in the cytotoxic potency of these compounds. For instance, studies on various substituted isoquinolines have demonstrated significant antitumor activity against a range of human cancer cell lines.[9][10] The introduction of halogens can lead to enhanced activity, as seen in numerous quinoline and isoquinoline-based compounds.[11][12]

To illustrate this, the following table summarizes the cytotoxic activity of representative halogenated quinoline and isoquinoline derivatives from the literature, providing a benchmark for the potential efficacy of novel compounds derived from this compound.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Chloroquinoline-Chalcone Hybrid[(7-chloroquinolin-4-yl)amino]chalcone derivativeLNCaP (Prostate)Moderate to Good[11]
Bromo-isoquinoline Precursor4-Bromo-isoquinoline derivative (thiosemicarbazone)LeukemiaNot specified
Dichloro-isoquinoline DerivativeN'-[(E)-(3,5-dichlorophenyl) methylidene]isoquinoline-3-carbohydrazideVariousNot specified[1]

This table is a compilation of data from various sources to illustrate the anticancer potential of halogenated isoquinoline and quinoline scaffolds. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that both chloro and bromo substitutions on the isoquinoline and quinoline rings are favorable for anticancer activity. This underscores the potential of this compound as a scaffold for generating derivatives with potent cytotoxic effects.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells and Incubate (48-72h) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent and Incubate (4h) C->D E Add Solubilization Solution D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Potential: A New Frontier for Halogenated Isoquinolines

Beyond their anticancer properties, isoquinoline derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[1][5] The incorporation of halogen atoms can enhance the antimicrobial efficacy of these compounds.[8] For example, certain fluoro-substituted quinolines have shown good antibacterial activity.[15]

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some halogenated heterocyclic compounds, providing a reference point for the potential antimicrobial activity of this compound derivatives.

Compound ClassRepresentative CompoundBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl-substituted IsoquinolineAlkynyl isoquinoline derivativeS. aureus (MRSA)4-16[5]
Chloro-fluoro Thiazolidinone2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinoneB. subtilisPromising[8]
Bromo-substituted Quinoxaline2,3-Di(thio-4-bromophenyl)quinoxalineVarious bacteriaSignificant[16]

This table is a compilation of data from various sources to illustrate the antimicrobial potential of halogenated heterocyclic scaffolds. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

These findings suggest that the combined presence of bromo, chloro, and fluoro atoms in derivatives of this compound could lead to compounds with potent and broad-spectrum antimicrobial activity.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

  • Controls: Include a growth control (broth and bacteria, no compound), a sterility control (broth only), and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in Plate C Inoculate Wells with Bacterial Suspension A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-24h at 37°C) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution assay.

Potential Mechanisms of Action: A Look into Cellular Pathways

The biological activities of isoquinoline derivatives are often attributed to their interaction with specific molecular targets. For instance, in cancer, they can function as kinase inhibitors, disrupting signaling pathways essential for cell proliferation and survival.[20][21][22]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Derivative Isoquinoline Derivative Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives. By leveraging the established knowledge of related halogenated isoquinolines and employing standardized biological assays, the exploration of this novel chemical space holds significant promise for the discovery of next-generation anticancer and antimicrobial agents.

References

  • Broth microdilution - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sim, S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals, 15(8), 998.
  • Ghorab, M. M., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 12(1), 1-13.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2022). Molecules, 27(19), 6503.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (2020). Drug Discovery Today, 25(11), 2007-2013.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (2020). International Journal of Molecular Sciences, 21(14), 4948.
  • Guideline for anticancer assays in cells - ResearchGate. (2022). Food Science and Human Wellness, 11(4), 757-768.
  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022, July 7). YouTube. Retrieved from [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. (2002). Archiv der Pharmazie, 335(6), 285-291.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022). Pharmaceuticals, 15(8), 998.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (1998). Archives of Pharmacal Research, 21(2), 193-197.
  • [Studies on the anti-tumor activity of isoquinoline derivatives. II. On the anti-tumor activity of 1-alkyl substituted 6,7-methylenedioxyisoquinoline derivatives] - PubMed. (1968). Yakugaku Zasshi, 88(1), 55-64.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31245-31266.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 418-430.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-10.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2021). Chemistry Proceedings, 5(1), 69.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2021). International Journal of Molecular Sciences, 22(16), 8895.
  • This compound - Lead Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones - Oriental Journal of Chemistry. (2014). Oriental Journal of Chemistry, 30(4), 1939-1944.
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). Journal of Molecular Modeling, 28(5), 133.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2021). Molecules, 26(16), 4984.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central. (2018). Chemistry Central Journal, 12(1), 1-13.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). Molecules, 24(22), 4106.
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study - ResearchGate. (2011). Medicinal Chemistry Research, 21(10), 3021-3030.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. (2019). Current Medicinal Chemistry, 26(32), 5936-5983.

Sources

A Comparative Guide to the Structural Analysis of 5-Bromo-1-chloro-6-fluoroisoquinoline Adducts via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of bromo, chloro, and fluoro substituents on the isoquinoline scaffold makes it a molecule of significant interest in medicinal chemistry.[1] These halogens can modulate the compound's electronic properties, lipophilicity, and metabolic stability, while also providing sites for further chemical modification.[2] The formation of adducts, or co-crystals, can further refine the physicochemical properties of the parent molecule, such as solubility and bioavailability, which are critical parameters in drug development.[3][4]

This guide will delve into the critical aspects of adduct formation, single crystal growth, and X-ray diffraction analysis, providing both theoretical grounding and practical, step-by-step protocols.

The Strategic Importance of Adduct Formation

The formation of molecular adducts, particularly co-crystals, is a powerful technique in pharmaceutical sciences to enhance the properties of an active pharmaceutical ingredient (API).[3] Co-crystals are multi-component solids where the API and a co-former are present in a stoichiometric ratio within the same crystal lattice.[5] This approach is particularly valuable for improving the performance of drug candidates.[3]

Key Advantages of Co-crystallization:

  • Enhanced Solubility and Dissolution Rate: A primary application of co-crystallization is to improve the solubility of poorly soluble drugs, which can lead to better bioavailability.[3][5]

  • Improved Stability: Co-crystals can exhibit greater physical and chemical stability compared to the parent API.

  • Modified Mechanical Properties: The formation of co-crystals can alter the mechanical properties of a solid, which is important for formulation and manufacturing processes.

  • Intellectual Property: Novel co-crystal forms of an existing API can be patentable, providing a strategy for life-cycle management of a drug product.[6]

For a molecule like 5-Bromo-1-chloro-6-fluoroisoquinoline, the nitrogen atom in the isoquinoline ring is a primary site for hydrogen bonding, making it an excellent candidate for forming co-crystals with a variety of co-formers, such as carboxylic acids or other hydrogen bond donors.[7]

Experimental Workflow: From Adduct Synthesis to Structural Elucidation

The journey from a promising molecule to a fully characterized crystal structure involves a series of meticulous steps. The following workflow provides a comprehensive overview of this process.

experimental_workflow cluster_synthesis Adduct Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis cluster_characterization Structural Characterization & Comparison synthesis Synthesis of this compound coformer Selection of Co-formers synthesis->coformer crystallization Co-crystallization Screening coformer->crystallization single_crystal Single Crystal Growth crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation analysis Analysis of Intermolecular Interactions validation->analysis comparison Comparative Structural Analysis analysis->comparison database Deposition to CSD comparison->database

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of small molecule adducts.

PART 1: Synthesis and Co-crystallization

Synthesis of this compound

The synthesis of substituted isoquinolines can be achieved through various established methods.[8][9] A common approach involves the Bischler-Napieralski reaction or the Pomeranz-Fritsch reaction, followed by halogenation steps.[7] For this compound, a multi-step synthesis starting from a suitably substituted benzene derivative would be employed. The precise details of the synthesis are beyond the scope of this guide, but it is crucial to start with a highly pure sample of the parent compound for successful co-crystallization. The purity can be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Selection of Co-formers

The choice of co-former is critical for successful co-crystallization. Co-formers are typically selected based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. For this compound, the isoquinoline nitrogen is a key hydrogen bond acceptor. Therefore, suitable co-formers would be molecules with strong hydrogen bond donor groups, such as:

  • Carboxylic Acids: (e.g., benzoic acid, succinic acid)

  • Phenols: (e.g., hydroquinone, resorcinol)

  • Amides: (e.g., nicotinamide, isonicotinamide)

The Cambridge Structural Database (CSD) is an invaluable resource for identifying promising co-formers by searching for known crystal structures of similar compounds.[10][11]

Co-crystallization Screening

A variety of methods can be employed for co-crystallization screening.[3][4][12] It is often necessary to screen a range of conditions to find those that yield high-quality single crystals.

Common Co-crystallization Techniques:

MethodDescriptionAdvantages
Solvent Evaporation The API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly.[4][12]Simple and widely applicable.
Slurry Crystallization A suspension of the API and co-former is stirred in a small amount of solvent in which they have low solubility.[5][12]Can yield stable polymorphic forms.
Grinding The API and co-former are ground together, either neat or with a small amount of solvent (liquid-assisted grinding).[4]Solvent-free and rapid screening method.
Reaction Crystallization A supersaturated solution of the cocrystal is generated while the solution is saturated or unsaturated with respect to the individual components.[5]Can form cocrystals without crystallization of individual components.[5]

Protocol for Solvent Evaporation Screening:

  • Prepare stock solutions of this compound and the selected co-former in a suitable solvent (e.g., ethanol, acetone, ethyl acetate).

  • In a small vial, combine the API and co-former solutions in a stoichiometric ratio (e.g., 1:1, 1:2, 2:1).

  • Cover the vial with a cap that has a small hole to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

PART 2: X-ray Diffraction Analysis

Once single crystals of sufficient size and quality are obtained, they can be analyzed by X-ray diffraction to determine their three-dimensional structure.[13][14][15]

Data Collection and Processing

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal.[15]

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[15]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure. This is typically done using specialized software packages. The result is a detailed model of the atomic arrangement within the crystal, including bond lengths, bond angles, and intermolecular interactions.

PART 3: Comparative Structural Analysis

A key aspect of this guide is the comparative analysis of different adducts of this compound. While no specific data is available for this exact molecule, we can illustrate the principles of such an analysis using hypothetical data based on known structures of related halogenated isoquinolines.

Illustrative Comparison of Hypothetical Adducts

Let's consider two hypothetical adducts of this compound: one with benzoic acid (Adduct A) and another with succinic acid (Adduct B).

Table 1: Hypothetical Crystallographic Data for Adducts of this compound

ParameterAdduct A (with Benzoic Acid)Adduct B (with Succinic Acid)
Formula C₁₆H₉BrClFN₂O₂C₁₃H₉BrClFN₂O₄
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.6 Å, β = 98.5°a = 10.2 Å, b = 14.8 Å, c = 9.7 Å
Key Hydrogen Bond N(isoquinoline)···H-O(acid)N(isoquinoline)···H-O(acid)
Hydrogen Bond Distance 2.75 Å2.72 Å
Other Interactions π-π stacking, C-H···F interactionsHalogen bonding (Br···O)

This table provides a snapshot of the kind of data that would be obtained from X-ray crystallography and highlights the differences that can arise from using different co-formers.

Visualizing Intermolecular Interactions

The nature and geometry of intermolecular interactions are crucial for understanding the stability and properties of the co-crystals. These interactions can be visualized and analyzed using crystallographic software.

intermolecular_interactions cluster_adduct_A Adduct A (with Benzoic Acid) cluster_adduct_B Adduct B (with Succinic Acid) mol_A1 Isoquinoline mol_A1->mol_A1 mol_A2 Benzoic Acid mol_A1->mol_A2 N···H-O (Hydrogen Bond) mol_B1 Isoquinoline mol_B2 Succinic Acid mol_B1->mol_B2 N···H-O (Hydrogen Bond) mol_B1->mol_B2 Br···O (Halogen Bond)

Caption: A schematic representation of the different intermolecular interactions that might be observed in two hypothetical adducts.

This comparative approach allows researchers to establish structure-property relationships. For example, the presence of halogen bonding in Adduct B might lead to a more densely packed structure and higher thermal stability compared to Adduct A.

Conclusion

The structural analysis of adducts of this compound through X-ray crystallography provides invaluable insights for drug development. By systematically exploring different co-formers and analyzing the resulting crystal structures, researchers can modulate the physicochemical properties of this promising heterocyclic scaffold. This guide provides a comprehensive roadmap for this process, from adduct synthesis to detailed structural comparison. While the specific examples provided are illustrative, the principles and protocols described are grounded in established scientific practice and are readily applicable to the study of novel isoquinoline derivatives. The data generated from such studies will be a critical component in the rational design of new therapeutic agents.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspir
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
  • X-ray Diffraction Protocols and Methods.
  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Medicinal Chemistry.
  • 5-bromo-1-chloro-6-fluoro-isoquinoline. PubChem.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • This compound. Lead Sciences.
  • This compound | 1368066-64-1. Sigma-Aldrich.
  • 5-bromo-1-chloro-6-fluoro-isoquinoline CAS NO.1368066-64-1. Guidechem.
  • The Largest Curated Crystal Structure D
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
  • Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
  • Isoquinoline. Wikipedia.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. IOSR Journal of Pharmacy and Biological Sciences.
  • The Cambridge Structural Database.
  • Methods of making cocrystals.
  • Search - Access Structures. CCDC.
  • 5-Bromo-1-chloro-8-fluoroisoquinoline 1501083-37-9 wiki. Guidechem.
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group - Harvard University.
  • X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐...
  • A Versatile Synthesis of Substituted Isoquinolines.
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl).
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not a matter of triviality—it is the bedrock of reproducible results and the assurance of safety and efficacy in downstream applications. The compound 5-Bromo-1-chloro-6-fluoroisoquinoline, a highly functionalized heterocyclic molecule, serves as a critical building block in the synthesis of various biologically active compounds. Its complex substitution pattern, however, presents unique challenges in both its synthesis and subsequent purity validation.

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound. It is structured to provide not just procedural steps, but a logical framework for understanding the "why" behind the "how," ensuring a self-validating approach to purity assessment.

The Synthetic Landscape and Anticipated Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While multiple proprietary methods exist for the synthesis of this compound, a common and logical pathway involves the initial bromination of isoquinoline, followed by subsequent chlorination and fluorination steps.

Based on established preparations of the key intermediate, 5-bromoisoquinoline, several process-related impurities can be anticipated[1][2]. The initial electrophilic bromination of isoquinoline is a critical step where control of reaction conditions is paramount to avoid the formation of isomeric and di-substituted byproducts.

Potential Process-Related Impurities:

  • Isomeric Impurities: The bromination of isoquinoline can also yield the undesired 8-bromoisoquinoline . Due to their similar physical properties, separation of these isomers can be challenging.

  • Di-substituted Impurities: Over-bromination can lead to the formation of 5,8-dibromoisoquinoline .

  • Starting Material: Incomplete reaction will result in the presence of residual isoquinoline .

  • Intermediates: Depending on the synthetic sequence, 5-bromoisoquinoline and other chlorinated or fluorinated intermediates may be present in the final product.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps are also potential impurities.

A Comparative Analysis of Analytical Techniques for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. Each technique offers unique advantages in detecting and quantifying different types of impurities.

Analytical TechniquePrinciple of DetectionStrengthsWeaknessesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating closely related isomers and impurities. Quantitative accuracy.May require method development for optimal separation. Some impurities may not have a chromophore for UV detection.Primary method for purity assessment and quantification of organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for the main component and any detectable impurities. ¹⁹F NMR is particularly powerful for identifying fluorinated isomers.Lower sensitivity compared to chromatographic methods. Quantification can be complex.Structural confirmation of the target molecule and identification of structurally related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Enables the identification of unknown impurities by providing molecular weight information.Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.Identification of unknown process-related impurities and degradation products.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Br, Cl, F) in a sample.Provides information on the overall elemental composition, which can indicate the presence of inorganic impurities or incorrect stoichiometry.Does not provide information on the nature of organic impurities.Confirmation of the empirical formula of the bulk material.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The cornerstone of purity validation for this compound is a well-developed reversed-phase HPLC method. The presence of multiple halogens and the aromatic system allows for sensitive UV detection. To achieve optimal separation of the target molecule from its potential isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase is recommended over a standard C18 column, as these phases offer alternative selectivities, particularly for halogenated and aromatic compounds.

Step-by-Step HPLC Protocol:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) or PFP column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Synthesized This compound dissolve Dissolve in Acetonitrile/Water sample->dissolve inject Inject Sample dissolve->inject separate Separation on Phenyl-Hexyl Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Purity Report

¹H and ¹⁹F NMR Spectroscopy for Structural Confirmation and Isomer Identification

NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound and for identifying and quantifying isomeric impurities. ¹H NMR will confirm the aromatic proton substitution pattern, while ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atom, making it an excellent tool for distinguishing between potential fluorinated isomers that may arise during synthesis.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

    • Observe the chemical shifts, coupling constants, and integration of the aromatic protons to confirm the substitution pattern.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • The presence of a single major peak will indicate the presence of predominantly one fluorinated isomer.

    • Additional peaks in the ¹⁹F spectrum would suggest the presence of other fluorinated isomers.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra or with predicted spectra based on theoretical calculations.

    • Integrate the peaks in both the ¹H and ¹⁹F spectra to quantify the relative amounts of the main component and any observed impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Interpretation sample Synthesized Compound dissolve Dissolve in Deuterated Solvent sample->dissolve acquire_1h Acquire ¹H NMR Spectrum dissolve->acquire_1h acquire_19f Acquire ¹⁹F NMR Spectrum dissolve->acquire_19f analyze_1h Analyze ¹H Spectrum: Structure Confirmation acquire_1h->analyze_1h analyze_19f Analyze ¹⁹F Spectrum: Isomer Identification acquire_19f->analyze_19f quantify Quantify Impurities (Integration) analyze_1h->quantify analyze_19f->quantify report report quantify->report Structural & Purity Report

Interpreting the Data: A Hypothetical Case Study

To illustrate the application of these methodologies, consider a hypothetical batch of synthesized this compound.

Hypothetical Analytical Data:

Analytical TechniqueObservationInterpretation
HPLC Main peak at 12.5 min (98.5% area). Minor peaks at 11.8 min (0.8%), 13.2 min (0.5%), and 2.1 min (0.2%).The main peak corresponds to the target molecule. The peak at 11.8 min could be the less retained 8-bromoisoquinoline isomer. The peak at 13.2 min might be the more retained 5,8-dibromoisoquinoline. The early eluting peak at 2.1 min is likely a more polar starting material or reagent.
LC-MS Main peak (12.5 min) shows m/z corresponding to the molecular weight of the target compound. Peak at 11.8 min shows the same m/z. Peak at 13.2 min shows a molecular weight consistent with dibromoisoquinoline.Confirms the identity of the main peak and suggests the peak at 11.8 min is an isomer. Confirms the identity of the di-substituted impurity.
¹H NMR Spectrum is consistent with the structure of this compound. Small, additional aromatic signals are observed.Confirms the structure of the bulk material. The minor signals correspond to aromatic impurities.
¹⁹F NMR A single major peak is observed.Indicates high isomeric purity with respect to the fluorine substitution.
GC-MS A peak corresponding to dichloromethane is detected.Presence of residual solvent from the purification process.

Conclusion: A Self-Validating System for Purity Assurance

The validation of purity for a complex molecule like this compound is not achieved through a single analytical technique but by the convergence of evidence from orthogonal methods. An HPLC method provides the primary quantitative assessment of purity, while NMR spectroscopy offers definitive structural confirmation and insight into isomeric purity. GC-MS and LC-MS serve as crucial tools for the identification of volatile and non-volatile impurities, respectively.

By understanding the potential synthetic byproducts and employing a suite of complementary analytical techniques, researchers can establish a robust, self-validating system for purity assessment. This ensures the quality and reliability of this important synthetic intermediate, thereby underpinning the integrity of subsequent research and development efforts.

References

  • Organic Syntheses. 5-Bromoisoquinoline. Available at: [Link]

  • Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives. US6500954B1.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Bromo-Chloro-Isoquinolines: A Comparative Study of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Isoquinoline Drug Design

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, from natural products like berberine to synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets. In the quest to optimize lead compounds, medicinal chemists frequently turn to halogenation. The introduction of bromine and chlorine can modulate a molecule's size, lipophilicity, and electronic distribution, often enhancing target affinity and pharmacokinetic properties.[2]

Among the halogens, fluorine holds a unique and privileged position.[3] The strategic incorporation of fluorine—often replacing a hydrogen atom—can profoundly alter a molecule's profile in ways that other halogens cannot.[4] This is due to fluorine's distinct properties:

  • High Electronegativity: As the most electronegative element, fluorine can significantly alter the local electronic environment, influencing the acidity/basicity (pKa) of nearby functional groups and enabling unique polar interactions with target proteins.[5][6]

  • Small van der Waals Radius: With a size only slightly larger than hydrogen, fluorine can often be introduced without creating significant steric hindrance, acting as a "super-hydrogen."[5]

  • Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong and stable, making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family. This is a key strategy for blocking metabolic hotspots and enhancing a drug's half-life.[4][5][7][8]

This guide provides a comparative analysis of fluorinated versus non-fluorinated bromo-chloro-isoquinolines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthetic nuances, compare critical physicochemical properties, and evaluate the resulting impact on biological activity, supported by actionable experimental protocols.

Synthetic Strategies: Accessing the Target Scaffolds

The synthesis of substituted isoquinolines can be approached through classical methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions, which build the heterocyclic core from acyclic precursors.[9][10][11] However, the specific strategy for introducing the desired halogen pattern is a critical design choice.

1. Synthesis of Non-Fluorinated Bromo-Chloro-Isoquinolines: These analogs are typically more straightforward to prepare. A common approach involves utilizing a commercially available, pre-halogenated starting material, such as 4-bromoisoquinoline or 8-bromo-3-chloroisoquinoline, and functionalizing it further.[12][13] For instance, Heck or Sonogashira coupling reactions at the bromine position can be used to introduce diverse substituents. Alternatively, direct electrophilic halogenation of an isoquinoline core is possible, though this can sometimes suffer from a lack of regioselectivity.

2. Synthesis of Fluorinated Bromo-Chloro-Isoquinolines: Introducing fluorine requires more specialized methods due to the high reactivity of many fluorinating agents. The two primary strategies are:

  • Synthesis from Fluorinated Precursors: This is often the most reliable method for controlling the exact position of the fluorine atom. The synthesis begins with a fluorinated building block (e.g., a fluorinated phenylethylamine) which is then carried through a classical ring-closure reaction to build the isoquinoline core.[9]

  • Late-Stage Fluorination: This approach involves introducing the fluorine atom onto a pre-formed bromo-chloro-isoquinoline scaffold. This is highly desirable as it allows for rapid diversification of lead compounds. Modern methods utilize advanced electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., DAST) fluorinating agents, often mediated by transition metal catalysts.[14][15]

The choice of strategy depends on the desired substitution pattern, scale, and the availability of starting materials. Building from fluorinated precursors often provides better control and yield, while late-stage fluorination offers greater flexibility for structure-activity relationship (SAR) studies.

G cluster_0 Strategy 1: From Fluorinated Precursors cluster_1 Strategy 2: Late-Stage Fluorination F_Precursor Fluorinated Phenylethylamine Acylation Acylation F_Precursor->Acylation Cyclization Bischler-Napieralski Cyclization Acylation->Cyclization Oxidation Oxidation Cyclization->Oxidation F_Isoquinoline Fluorinated Bromo-Chloro- Isoquinoline Oxidation->F_Isoquinoline NF_Isoquinoline Bromo-Chloro- Isoquinoline Activation Activation / Metal Catalysis NF_Isoquinoline->Activation Fluorination Electrophilic or Nucleophilic Fluorinating Agent Activation->Fluorination F_Isoquinoline2 Fluorinated Bromo-Chloro- Isoquinoline Fluorination->F_Isoquinoline2

Comparative Physicochemical Properties: The Fluorine Effect in Action

The introduction of fluorine instigates a cascade of changes in a molecule's physicochemical profile. Understanding these shifts is paramount to predicting the impact on biological performance.

PropertyNon-Fluorinated Analog (C-H)Fluorinated Analog (C-F)Rationale & Implications
Lipophilicity (LogP) BaselineIncreased Fluorine increases lipophilicity, which can enhance membrane permeability and binding in hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.[4][5][8]
Metabolic Stability Susceptible to CYP-mediated oxidation at the C-H bondSignificantly Increased The C-F bond is exceptionally strong (bond energy ~116 kcal/mol vs. ~100 kcal/mol for C-H), blocking metabolic oxidation at that site. This typically increases the drug's half-life and bioavailability.[4][5][7][8]
pKa of Isoquinoline N Baseline (e.g., ~5.4)Decreased The strong electron-withdrawing nature of fluorine lowers the basicity of the isoquinoline nitrogen. This reduces the proportion of the protonated form at physiological pH (7.4), which can alter target binding and cell penetration.[6]
Molecular Conformation FlexiblePotentially More Rigid / Preferred Conformer Fluorine can induce specific conformational preferences through electrostatic and steric interactions, potentially locking the molecule in a more bioactive conformation for improved target engagement.[4]
Dipole Moment LowerIncreased The polarized C-F bond increases the local dipole moment, creating opportunities for favorable dipole-dipole or hydrogen bonding interactions with the target protein that are not possible with a C-H bond.

Impact on Biological Activity: From the Bench to In Vivo

The physicochemical modifications driven by fluorination translate directly to tangible differences in biological activity, pharmacokinetics (PK), and pharmacodynamics (PD).

Target Binding and Potency: The altered electronic and conformational profile of a fluorinated compound can dramatically impact its interaction with a biological target. In a study on indenoisoquinolines as Topoisomerase I (Top1) poisons, halogenated analogs were developed to replace a metabolically labile nitro group. While initial 3-fluoro and 3-chloro analogs were less active, further structural modifications led to new halogenated compounds whose activities rivaled or even surpassed the nitro-indenoisoquinolines, demonstrating that the electronic and steric effects of halogens can be finely tuned to optimize potency.[16] The introduction of fluorine can facilitate new, favorable interactions within a binding pocket, such as orthogonal multipolar interactions between the C-F bond and protein backbone carbonyls, leading to a significant increase in binding affinity.

Anticancer and Antimicrobial Activity: Halogenation is a known strategy for enhancing the anticancer and antimicrobial properties of quinoline and isoquinoline scaffolds.[2][17] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde are precursors to compounds with cytotoxic effects against cancer cell lines, while 4-bromo-isoquinoline derivatives have been used to create agents with antitumor activity.[2] Fluorination builds on this by simultaneously enhancing potency and improving metabolic stability. Studies on various fluorinated heterocycles have shown they can exhibit potent anticancer and antimicrobial activities, in some cases exceeding the potency of reference drugs while showing a good safety index in non-cancerous cells.[18]

Pharmacokinetic Profile: One of the most sought-after benefits of fluorination is the improvement of a drug's pharmacokinetic profile. By blocking metabolically vulnerable C-H positions, fluorination can significantly reduce metabolic clearance, leading to:

  • Longer Half-Life (t½): The drug remains in circulation for a longer period, potentially allowing for less frequent dosing.

  • Increased Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation after oral administration.[6]

This effect is well-documented across numerous drug classes and is a primary driver for the inclusion of fluorine in modern pharmaceuticals.[4][5]

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To empirically validate the theoretical advantages of fluorination, a head-to-head comparison of metabolic stability is essential. This protocol describes a self-validating system using human liver microsomes (HLM), the gold standard for in vitro metabolism studies.

Objective: To determine and compare the intrinsic clearance (CLint) and half-life (t½) of a fluorinated bromo-chloro-isoquinoline versus its direct non-fluorinated hydrogen analog.

Materials:

  • Test Compounds: Fluorinated and non-fluorinated bromo-chloro-isoquinolines (10 mM stock in DMSO).

  • Control Compound: Testosterone (high clearance control).

  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL.

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).

  • 96-well incubation plates and analytical plates.

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

    • Prepare a 1 µM working solution of each test compound and control in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in duplicate):

    • Add 99 µL of the HLM working solution to the wells of the incubation plate.

    • Add 1 µL of the 1 µM compound working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well (this is the T=0 time point for the positive control). For the negative control (T=0 sample), add 10 µL of phosphate buffer instead.

    • Incubate at 37°C with shaking.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a well on the analytical plate containing 180 µL of the cold acetonitrile quenching solution.

  • Sample Analysis:

    • Seal the analytical plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsome concentration in mg/mL]).

G

Expert Insights and Conclusion

The decision to incorporate fluorine into a bromo-chloro-isoquinoline lead candidate is a strategic one that carries profound implications. Our comparative analysis demonstrates that fluorination is a powerful tool for enhancing metabolic stability and modulating physicochemical properties to improve potency and pharmacokinetics. The strength of the C-F bond provides a reliable method to protect metabolically labile positions, a frequent hurdle in drug development.[6]

However, it is crucial to approach fluorination with a clear understanding of the potential trade-offs. The electron-withdrawing effects that lower pKa can sometimes be detrimental to target binding if a protonated nitrogen is required for a key salt-bridge interaction. Similarly, while increased lipophilicity can improve membrane permeability, it can also lead to issues with solubility or off-target toxicity if not carefully balanced. The effects of fluorination are highly context-dependent and are dictated by its position on the isoquinoline ring and the overall topology of the target's binding site.

References

  • Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2023). Medicinally Relevant Modification of the Isoquinoline-1,3-dione Scaffold via Metal-Free Arylation and Fluorination of Diazo Homophthalimides in Brønsted Acids. Advanced Synthesis & Catalysis. Available at: [Link]

  • O'Connor, P. D., et al. (2019). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Available at: [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • ResearchGate. (N.D.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. Available at: [Link]

  • ResearchGate. (N.D.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. Available at: [Link]

  • Al-Zharani, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (N.D.). Fluorine in drug discovery: Role, design and case studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Synthesis of isoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Begum, S., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery. Available at: [Link]

  • Figueroa, R. A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (N.D.). 8-Bromo-3-chloroisoquinoline. PubChem. Available at: [Link]

  • Rather, M. A., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 5-Bromo-1-chloro-6-fluoroisoquinoline (CAS No. 1368066-64-1), a halogenated heterocyclic compound frequently utilized in drug discovery and chemical synthesis. Given the compound's classification as a skin and eye irritant and the general lack of comprehensive toxicological data for many novel research chemicals, adherence to stringent safety and disposal procedures is paramount to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated aromatic compound, a class of chemicals often associated with environmental persistence and potential toxicity.[1] The primary operational risk stems from direct contact, which can cause irritation, and the potential for unknown hazards due to incomplete toxicological data.

Causality Behind Precaution: The presence of bromine, chlorine, and fluorine atoms on the isoquinoline scaffold means this compound falls under the category of Halogenated Organic Compounds (HOCs) .[2][3] This classification is critical because co-mingling halogenated and non-halogenated waste streams can lead to complex and expensive disposal processes.[4] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce persistent and potentially toxic substances into aquatic ecosystems.[5]

Property Identifier / Classification Source(s)
Chemical Name This compound
CAS Number 1368066-64-1[6][7]
Physical Form Solid[8]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation
Regulatory Class Halogenated Organic Waste[2][9][10]

Pre-Disposal Handling and Waste Segregation

Effective disposal begins with meticulous handling and segregation at the point of generation. The core principle is to prevent the contamination of non-hazardous or less-hazardous waste streams.

  • Designated Area of Use: All work involving this compound, particularly weighing and preparing solutions, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11] For potent or novel compounds, it is best practice to label the designated area with a warning sign.[11]

  • Waste Stream Segregation: The most critical step is the strict separation of halogenated waste.[9] Never mix waste containing this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[4] Doing so classifies the entire mixture as halogenated waste, significantly increasing disposal costs and complexity.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of waste generated from the use of this compound.

Step 1: Select Appropriate Personal Protective Equipment (PPE)

Based on the known hazards, the minimum required PPE includes:

  • Hand Protection: Nitrile rubber gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions.[11]

  • Eye Protection: ANSI-approved chemical splash goggles.[11][12]

  • Body Protection: A fully buttoned laboratory coat.[11]

Step 2: Prepare and Label the Correct Waste Container
  • Container Type: Use a dedicated, chemically compatible container for "Halogenated Organic Waste." High-density polyethylene (HDPE) containers are suitable for this purpose.[10][11] The container must have a secure, threaded cap to prevent leaks and vapor escape.[9]

  • Labeling: The waste container must be clearly labeled before the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound " and any other halogenated solvents in the container.

    • The appropriate hazard identification (e.g., "Irritant" and corresponding GHS pictograms).

Step 3: Dispose of Different Waste Forms

The specific disposal action depends on the form of the waste.

A. Unused or Expired Solid Compound:

  • Keep the compound in its original, clearly labeled container.

  • Do not mix with other solid or liquid waste.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office. The original container with its label is usually sufficient, though your EHS office may require an additional hazardous waste tag.[9]

B. Contaminated Solvents and Solutions:

  • Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.

  • Ensure the container is located in a secondary containment tray to catch any potential spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Securely cap the container immediately after adding the waste.[9]

C. Contaminated Labware and Debris:

  • Sharps (Needles, Syringes): Dispose of in a dedicated sharps container. If the sharps are grossly contaminated, the entire container may need to be managed as halogenated hazardous waste. Consult your EHS guidelines.

  • Glassware (Flasks, Beakers): Rinse the glassware with a small amount of a suitable solvent (e.g., acetone). The first rinseate is considered halogenated waste and must be disposed of into the "Halogenated Organic Waste" container. Subsequent rinses may be managed as non-halogenated waste, depending on your institution's specific protocols.

  • Consumables (Gloves, Weigh Boats, Contaminated Wipes): These items should be collected in a sealed, clearly labeled plastic bag. The bag should be marked as "Solid Halogenated Waste " and include the chemical name. Dispose of this bag according to your EHS procedures for solid chemical waste.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

G Disposal Workflow for this compound start Waste Generated Containing This compound waste_type Identify Waste Form start->waste_type solid Pure Solid / Expired Reagent waste_type->solid Solid liquid Solution / Contaminated Solvent waste_type->liquid Liquid consumable Contaminated Consumables (Gloves, Wipes, Glassware) waste_type->consumable Consumable solid_action Keep in Original Labeled Container. Request EHS Pickup. solid->solid_action liquid_container Select 'Halogenated Organic Liquid Waste' Container liquid->liquid_container consumable_container Select 'Solid Halogenated Waste' Bag/Container consumable->consumable_container end_point Store Securely for EHS Disposal solid_action->end_point liquid_action Pour into container (in fume hood). Do not exceed 90% capacity. Securely cap. liquid_container->liquid_action liquid_action->end_point consumable_action Segregate sharps. Double-bag consumables. Label with contents. consumable_container->consumable_action consumable_action->end_point

Caption: Decision tree for segregating and disposing of waste.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's EHS emergency line.[9]

  • Control Ignition Sources: Although the compound itself is not highly flammable, if it is dissolved in a flammable solvent, extinguish all nearby ignition sources.[9]

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[5] Do not use combustible materials like paper towels to absorb a spill of a solvent solution.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a sealed, labeled container for disposal as halogenated waste.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as solid halogenated waste.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ECHEMI. (n.d.). 5-Bromo-1-chloro-6-methylisoquinoline SDS.
  • Thermo Fisher Scientific. (2025).
  • eCFR. (n.d.).
  • Unnamed Source. (n.d.). 5-bromo-1-chloro-6-fluoro-isoquinoline.
  • PubMed. (n.d.).
  • EPA. (n.d.). RO 13579.
  • ClinMed International Library. (n.d.).
  • EPA. (n.d.). EPA Hazardous Waste Codes.
  • ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Law.Cornell.Edu. (n.d.).
  • ChemicalBook. (n.d.). Isoquinoline, 5-bromo-1-chloro-6-fluoro- CAS.
  • Unnamed Source. (n.d.).
  • PubMed Central. (n.d.).
  • Unnamed Source. (2017).
  • ResearchGate. (2025).
  • Lead Sciences. (n.d.). This compound.
  • Braun Research Group. (n.d.).
  • Unnamed Source. (n.d.).
  • PSFC. (n.d.).
  • Unnamed Source. (2022). Appendix A Disposal Procedures by Chemical.
  • PubChem. (n.d.). 6-Bromo-1-chloro-isoquinoline.
  • ECHEMI. (n.d.). 5-BROMO-1-CHLOROISOQUINOLINE Formula.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemUniverse. (n.d.). 5-BROMO-1-CHLORO-6-METHYLISOQUINOLINE.
  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-1-chloroisoquinoline.
  • Apollo Scientific. (2023).
  • Unnamed Source. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • CymitQuimica. (n.d.). 5-bromo-1-chloro-6-fluoro-isoquinoline.

Sources

Comprehensive Guide to the Safe Handling of 5-Bromo-1-chloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, use, and disposal of 5-Bromo-1-chloro-6-fluoroisoquinoline (CAS No. 1368066-64-1). As a substituted halogenated isoquinoline, this compound is primarily utilized in pharmaceutical research and development.[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally similar compounds and established best practices for handling halogenated organic chemicals to provide a robust framework for its safe utilization. The core principle of this guide is to empower researchers to handle this compound with the utmost care, ensuring personal safety and environmental protection.

Hazard Assessment and Toxidological Profile: An Evidence-Based Approach

Due to the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is mandatory. The hazard profile is inferred from available data on analogous compounds, such as 7-Bromo-1-chloroisoquinoline.[2]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Halogenated aromatic compounds are frequently irritating to the skin. It is prudent to assume this compound will cause skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Based on the GHS pictograms for similar compounds, the following hazard symbol should be associated with this compound:[3]

PictogramHazard Class
GHS07Warning

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

It is crucial to understand that this information is based on structurally related molecules. The actual toxicological properties of this compound may vary, and it should be handled as a compound of unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[4][5]Protects against splashes and airborne particles. A face shield should be worn over safety goggles when there is a significant risk of splashing.[5][6]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile).[5][7]Nitrile gloves offer good protection against incidental contact. For prolonged handling or in case of a spill, consider double-gloving.[6] Always inspect gloves for tears or punctures before use and change them frequently.[7][8]
Body A fully buttoned, flame-retardant laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[7]
Respiratory Work within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust.[5][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][5]
Feet Closed-toe shoes.[9]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow is designed to minimize exposure and prevent accidental release.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area within a certified chemical fume hood.[8]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition.[8] Verify the functionality of the chemical fume hood.

  • Weighing: As this compound is a solid,[3] care must be taken to avoid generating dust. Use a weighing paper or a suitable container. Clean the balance and surrounding area immediately after weighing.

  • Labeling: All containers holding the compound must be clearly labeled with its full chemical name and associated hazard warnings.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.

  • Temperature Control: Be aware that the inhalation hazard can increase at higher temperatures.[10]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_area Prepare Designated Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Surfaces handle_react->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling

Emergency Procedures: Be Prepared

Spills
  • Small Spills: For minor spills, avoid dust formation.[11] Carefully sweep up the solid material and place it into a designated, labeled container for halogenated waste.[11] Clean the affected area thoroughly with an appropriate solvent and then soap and water.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and Environmental Health & Safety (EHS) department immediately.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][12] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation
  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste.[13][14] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[13][15]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must also be disposed of in the halogenated waste container.

Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[11][13]

  • Storage: Keep waste containers tightly closed and store them in a designated satellite accumulation area that is cool, dry, and well-ventilated.[16]

Disposal Workflow

G cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal collect_solid Collect Solid Waste storage_container Use Designated Halogenated Waste Container collect_solid->storage_container collect_liquid Collect Liquid Waste collect_liquid->storage_container collect_ppe Collect Contaminated PPE collect_ppe->storage_container storage_label Label Container Correctly storage_container->storage_label storage_secure Store in Satellite Accumulation Area storage_label->storage_secure disposal_ehs Contact EHS for Pickup storage_secure->disposal_ehs disposal_incineration High-Temperature Incineration disposal_ehs->disposal_incineration

Caption: Disposal Workflow for Halogenated Waste

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Recommended storage temperature is 2-8°C.[3] Keep it away from incompatible materials, such as strong oxidizing agents.[10]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Pharmaguideline. SOP for Laboratory Safety. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Bioraft. Lab Safety Rules and Guidelines. [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Washington State University. Halogenated Solvents Safety Data Sheet. [Link]

  • University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. [Link]

  • NCBioNetwork. Proper Dress and PPE / Lab Safety Video Part 1. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-chloro-6-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-chloro-6-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.